Averantin
Description
This compound has been reported in Aspergillus versicolor, Aspergillus flavus, and Aspergillus with data available.
aflatoxin B(1) precursor; structure in first source
Structure
2D Structure
Properties
IUPAC Name |
1,3,6,8-tetrahydroxy-2-[(1S)-1-hydroxyhexyl]anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O7/c1-2-3-4-5-12(22)17-14(24)8-11-16(20(17)27)19(26)15-10(18(11)25)6-9(21)7-13(15)23/h6-8,12,21-24,27H,2-5H2,1H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPOPPKSQRZUTP-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5803-62-3 | |
| Record name | (-)-Averantin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5803-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Averantin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005803623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AVERANTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H95D7020N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Averantin: A Technical Guide to its Chemical Structure, Properties, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Averantin is a naturally occurring anthraquinone pigment and a key intermediate in the biosynthetic pathway of the potent mycotoxin, aflatoxin B1. Produced by several species of Aspergillus fungi, its chemical structure and biological role are of significant interest to researchers in natural product chemistry, toxicology, and drug development. This technical guide provides a comprehensive overview of the chemical structure of this compound, its physicochemical properties, detailed experimental protocols for its isolation and characterization, and its position within the aflatoxin B1 biosynthetic pathway.
Chemical Structure and Identification
This compound is a polyketide-derived anthraquinone with a hexyl side chain. Its systematic IUPAC name is 1,3,6,8-tetrahydroxy-2-[(1S)-1-hydroxyhexyl]anthracene-9,10-dione. The core of the molecule is a tetrahydroxyanthraquinone scaffold, which is substituted at the 2-position with a (1S)-1-hydroxyhexyl group.
| Identifier | Value |
| Molecular Formula | C₂₀H₂₀O₇ |
| IUPAC Name | 1,3,6,8-tetrahydroxy-2-[(1S)-1-hydroxyhexyl]anthracene-9,10-dione |
| CAS Number | 5803-62-3 |
| Molecular Weight | 372.4 g/mol |
| SMILES | CCCCC--INVALID-LINK--O |
| InChI Key | WGPOPPKSQRZUTP-LBPRGKRZSA-N |
Physicochemical Properties
This compound is a solid at room temperature with a distinct melting point. Its solubility is limited in water but better in organic solvents.
| Property | Value |
| Melting Point | 232 °C |
| Solubility | Soluble in DMSO and ethyl acetate. |
| UV-Vis Absorption Maxima (in Ethanol) | 222, 262, 298, 315, 453 nm |
| Mass Spectrometry (m/z) | Molecular Ion [M]⁺ at 372 |
Experimental Protocols
Isolation of this compound from Aspergillus parasiticus
This protocol is a composite of established methods for the isolation of polyketide pigments from fungal cultures.
3.1.1. Fungal Strain and Culture Conditions:
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A blocked mutant strain of Aspergillus parasiticus that accumulates this compound is used.
-
The fungus is cultured on a suitable solid or liquid medium, such as yeast extract-sucrose (YES) broth.
-
Cultures are incubated at 28-30°C for a period sufficient for pigment production, typically 7-14 days.
3.1.2. Extraction:
-
The fungal mycelium is harvested from the culture medium by filtration.
-
The mycelium is dried and then ground to a fine powder.
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The powdered mycelium is extracted exhaustively with a suitable organic solvent, such as ethyl acetate or chloroform, using a Soxhlet apparatus or by repeated maceration.
-
The solvent is evaporated under reduced pressure to yield a crude extract containing this compound.
3.1.3. Purification:
-
The crude extract is subjected to column chromatography on silica gel.
-
The column is eluted with a gradient of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate).
-
Fractions are collected and monitored by thin-layer chromatography (TLC) for the presence of this compound.
-
Fractions containing pure this compound are combined and the solvent is evaporated.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/chloroform).
Characterization of this compound
3.2.1. Melting Point Determination:
-
The melting point is determined using a capillary melting point apparatus. A small amount of the purified solid is packed into a capillary tube and heated at a controlled rate.
3.2.2. UV-Visible Spectroscopy:
-
A solution of this compound in ethanol is prepared.
-
The UV-Vis spectrum is recorded on a spectrophotometer from 200 to 800 nm to determine the absorption maxima.
3.2.3. Mass Spectrometry:
-
The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. The molecular ion peak and fragmentation pattern are analyzed to confirm the molecular weight and aspects of the structure.
3.2.4. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer using a deuterated solvent such as DMSO-d₆.
-
The chemical shifts, coupling constants, and integration of the signals are analyzed to elucidate the detailed chemical structure.
Radiotracer Studies for Biosynthetic Pathway Elucidation
This protocol outlines the general steps for a [¹⁴C]-acetate feeding experiment to confirm the polyketide origin of this compound.
3.3.1. Preparation of Labeled Precursor:
-
Sodium [1-¹⁴C]acetate is used as the labeled precursor.
3.3.2. Feeding Experiment:
-
A culture of the this compound-producing Aspergillus parasiticus strain is grown for a period before the onset of pigment production.
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A sterile solution of sodium [1-¹⁴C]acetate is added to the culture medium.
-
The culture is incubated for a further period to allow for the incorporation of the labeled precursor into this compound.
3.3.3. Isolation and Analysis:
-
This compound is isolated and purified from the mycelium as described in section 3.1.
-
The radioactivity of the purified this compound is measured using a liquid scintillation counter.
-
The specific incorporation of the radiolabel is calculated to determine the efficiency of conversion of acetate into this compound.
Biosynthetic Pathway
This compound is a key intermediate in the biosynthesis of aflatoxin B1, a complex metabolic pathway involving a series of enzymatic reactions. The pathway begins with the synthesis of a polyketide chain from acetate and malonate units. This polyketide is then cyclized and modified through a series of steps to form the various intermediates. This compound is formed from Norsolorinic acid and is subsequently converted to Averufin.
The Averantin Biosynthesis Pathway in Aspergillus parasiticus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the averantin biosynthesis pathway, a critical segment of the aflatoxin metabolic route in the filamentous fungus Aspergillus parasiticus. This document details the enzymatic conversions, genetic regulation, and key intermediates, presenting quantitative data and experimental methodologies to support further research and potential drug development applications targeting mycotoxin production.
Introduction to this compound and its Role in Aflatoxin Biosynthesis
This compound (AVN) is a polyhydroxyanthraquinone that serves as a key intermediate in the biosynthesis of aflatoxins, a group of highly toxic and carcinogenic secondary metabolites produced by several Aspergillus species, including A. parasiticus. The biosynthesis of aflatoxins is a complex process involving a cascade of enzymatic reactions, and the pathway from norsolorinic acid (NOR) to averufin (AVF) via this compound is a critical early stage. Understanding the enzymes and genes involved in this segment of the pathway is crucial for developing strategies to inhibit aflatoxin production and mitigate its harmful effects on agriculture and human health. Radiotracer studies have confirmed the position of this compound in the biosynthetic pathway, following norsolorinic acid and preceding averufin[1][2][3][4][5]. The general sequence of this portion of the pathway is: Norsolorinic Acid → this compound → 5'-Hydroxythis compound → 5'-Oxothis compound → Averufin.
The Core Biosynthesis Pathway: From Norsolorinic Acid to Averufin
The conversion of the first stable intermediate, norsolorinic acid, to averufin involves a series of enzymatic steps, each catalyzed by specific enzymes encoded by genes within the aflatoxin gene cluster.
Step 1: Conversion of Norsolorinic Acid to this compound
The initial step in this segment of the pathway is the reduction of the 1'-keto group of norsolorinic acid (NOR) to the 1'-hydroxyl group of this compound (AVN). This reaction is catalyzed by a norsolorinic acid ketoreductase.
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Gene: aflD (also known as nor-1)
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Enzyme: Norsolorinic acid ketoreductase (also referred to as norsolorinic acid dehydrogenase)
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Cofactor: NADPH
The reaction is reversible, with the reverse reaction from AVN to NOR being promoted by the presence of NAD or NADP.
Step 2: Conversion of this compound to 5'-Hydroxythis compound
The next step involves the hydroxylation of this compound at the 5' position to form 5'-hydroxythis compound (HAVN). This reaction is catalyzed by a cytochrome P-450 monooxygenase.
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Gene: avnA
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Enzyme: AvnA (a cytochrome P-450 monooxygenase)
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Cofactor: NADPH
This enzymatic activity is located in the microsomal fraction of the cell.
Step 3: Conversion of 5'-Hydroxythis compound to Averufin
The final conversion to averufin (AVF) is a two-step process involving an oxidation reaction. Initially, 5'-hydroxythis compound (HAVN) is oxidized to 5'-oxothis compound (OAVN), which then cyclizes to form averufin. The oxidation is catalyzed by an alcohol dehydrogenase. While it was initially thought to be a single-step conversion, an intermediate, 5'-oxothis compound (OAVN), has been identified.
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Gene: adhA (also known as aflH)
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Enzyme: AdhA (an alcohol dehydrogenase)
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Cofactor: NAD or NADP
This dehydrogenase activity is found in the cytosolic fraction of the cell. Disruption of the adhA gene leads to the accumulation of HAVN.
Quantitative Data
Quantitative analysis of the this compound biosynthesis pathway provides crucial insights into the efficiency of the enzymatic conversions and the regulation of the pathway.
| Parameter | Enzyme | Substrate | Value | Reference |
| Michaelis Constant (Km) | Norsolorinic acid dehydrogenase | Norsolorinic Acid | 3.45 µM | |
| NADPH | 103 µM | |||
| Molecular Mass | Norsolorinic acid dehydrogenase | - | ~140,000 daltons | |
| Optimal pH | Norsolorinic acid dehydrogenase | - | 8.5 | |
| Optimal Temperature | Norsolorinic acid dehydrogenase | - | 25-35 °C |
Experimental Protocols
This section provides an overview of key experimental methodologies used to elucidate the this compound biosynthesis pathway.
Fungal Strains and Culture Conditions
-
Strains: Wild-type and mutant strains of Aspergillus parasiticus (e.g., ATCC 24690, which accumulates norsolorinic acid) are commonly used.
-
Media: Aflatoxin production is typically induced in yeast extract-sucrose (YES) medium.
-
Incubation: Cultures are generally incubated in the dark at 28-30°C for several days.
Preparation of Cell-Free Extracts
Objective: To obtain active enzyme fractions for in vitro assays.
Protocol Overview:
-
Mycelial Harvest: Fungal mycelia are harvested by filtration from liquid cultures.
-
Cell Lysis: The mycelia are frozen in liquid nitrogen and ground to a fine powder using a mortar and pestle.
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Homogenization: The powdered mycelia are suspended in an appropriate buffer (e.g., phosphate buffer with protease inhibitors).
-
Fractionation:
-
Total Cell Extract: The homogenate is centrifuged to remove cell debris, yielding a total cell extract.
-
Microsomal and Cytosolic Fractions: The total cell extract is further subjected to ultracentrifugation to separate the microsomal pellet (containing membrane-bound enzymes like AvnA) from the cytosolic supernatant (containing soluble enzymes like norsolorinic acid dehydrogenase and AdhA).
-
Enzyme Assays
4.3.1. Norsolorinic Acid Reductase Assay
-
Reaction Mixture: A typical reaction mixture contains norsolorinic acid, NADPH, and the cytosolic enzyme fraction in a suitable buffer (e.g., Tris-HCl, pH 8.5).
-
Incubation: The reaction is incubated at the optimal temperature (e.g., 30°C).
-
Analysis: The formation of this compound is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
4.3.2. AvnA (Cytochrome P-450 Monooxygenase) Assay
-
Reaction Mixture: This assay requires this compound, NADPH, and the microsomal enzyme fraction.
-
Incubation: The mixture is incubated, and the reaction is stopped at various time points.
-
Analysis: The production of 5'-hydroxythis compound is analyzed by TLC or HPLC.
4.3.3. AdhA (Alcohol Dehydrogenase) Assay
-
Reaction Mixture: The substrate, 5'-hydroxythis compound, is incubated with the cytosolic enzyme fraction in the presence of NAD or NADP.
-
Incubation: The reaction proceeds at an optimal temperature.
-
Analysis: The formation of averufin is monitored over time using TLC or HPLC.
Analysis of Metabolites
-
Extraction: Mycelia and culture medium are extracted with solvents like chloroform or acetone to isolate the anthraquinone intermediates.
-
Thin-Layer Chromatography (TLC): TLC is a rapid method for the qualitative analysis and separation of the pigmented intermediates. Different solvent systems can be used to achieve separation, and the spots are visualized under UV light.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the pathway intermediates. Reverse-phase columns are typically used with a mobile phase consisting of a mixture of water, methanol, and acetonitrile. Detection is often performed using a UV-Vis or fluorescence detector.
Gene Disruption
Objective: To confirm the function of a specific gene in the pathway.
Protocol Overview:
-
Vector Construction: A disruption vector is created containing a selectable marker (e.g., a gene for nutrient prototrophy or antibiotic resistance) that interrupts the coding sequence of the target gene.
-
Protoplast Formation: Fungal mycelia are treated with cell wall-degrading enzymes to generate protoplasts.
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Transformation: The disruption vector is introduced into the protoplasts, often using a polyethylene glycol (PEG)-mediated method.
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Selection and Screening: Transformed protoplasts are regenerated on a selective medium. Colonies are then screened for the desired phenotype (e.g., accumulation of a specific intermediate) and confirmed by Southern blot analysis to verify the gene disruption event.
Visualizations
Caption: this compound biosynthesis pathway from Norsolorinic Acid to Averufin.
Caption: General workflow for gene disruption in Aspergillus parasiticus.
Conclusion
The biosynthesis of this compound is a well-defined segment of the larger aflatoxin pathway in Aspergillus parasiticus. The genes and enzymes responsible for the conversion of norsolorinic acid to averufin via this compound have been identified and characterized to a significant extent. This technical guide consolidates the current understanding of this pathway, providing a foundation for future research. Further investigation into the precise kinetics of all enzymatic steps, the regulatory networks governing the expression of the involved genes, and the development of specific inhibitors for these enzymes holds promise for controlling aflatoxin contamination in food and feed.
References
- 1. Stereochemistry during aflatoxin biosynthesis: conversion of norsolorinic acid to averufin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. avnA, a gene encoding a cytochrome P-450 monooxygenase, is involved in the conversion of this compound to averufin in aflatoxin biosynthesis in Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of this compound as an aflatoxin B1 precursor: placement in the biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of this compound as an aflatoxin B1 precursor: placement in the biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Occurrence of Averantin in Fungi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Averantin, a polyhydroxyanthraquinone, is a key metabolic intermediate in the biosynthetic pathway of aflatoxins, a group of mycotoxins with significant toxicological and carcinogenic properties. Produced primarily by certain species of the genus Aspergillus, this compound's presence is intrinsically linked to the toxigenic potential of these fungi. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing the fungal species involved, its biosynthesis, and the regulatory networks that govern its production. This document also outlines experimental protocols for the study of this compound and discusses its biological activities, offering valuable insights for researchers in mycology, natural products chemistry, and drug development.
Introduction
This compound is a naturally occurring anthraquinone pigment synthesized by a number of filamentous fungi. Its primary significance lies in its role as a precursor in the biosynthesis of aflatoxin B1, one of the most potent naturally occurring carcinogens known[1][2][3][4]. The detection and quantification of this compound in fungal cultures can serve as an indicator of the metabolic activity of the aflatoxin pathway. This guide aims to consolidate the current knowledge on the natural occurrence of this compound in fungi, providing a technical resource for its study and potential applications.
Fungal Producers of this compound
The production of this compound is predominantly associated with species within the genus Aspergillus. The most well-documented producers are:
-
Aspergillus parasiticus : This species is a primary producer of aflatoxins, and numerous studies have utilized mutant strains of A. parasiticus that accumulate this compound, providing a model system for studying its biosynthesis[1].
-
Aspergillus versicolor : This species is also known to produce this compound, although it is more commonly associated with the production of sterigmatocystin, a late precursor of aflatoxin.
While this compound is a known intermediate in the aflatoxin pathway, its production has not been documented in other fungal genera such as Bipolaris or Cochliobolus.
Biosynthesis of this compound and its Role in the Aflatoxin Pathway
This compound is a critical intermediate in the early stages of the aflatoxin B1 biosynthetic pathway. The pathway originates from acetate and proceeds through a series of complex enzymatic reactions.
The immediate precursor to this compound is norsolorinic acid . The conversion of norsolorinic acid to this compound is catalyzed by a reductase enzyme encoded by the nor-1 gene. This compound is then further metabolized in a multi-step process to averufin . This conversion involves at least two enzymatic steps:
-
Hydroxylation : A cytochrome P-450 monooxygenase, the product of the avnA gene, hydroxylates this compound to form 5'-hydroxythis compound.
-
Oxidation : An alcohol dehydrogenase, encoded by the adhA gene, is involved in the subsequent conversion to averufin.
The biosynthetic pathway continues from averufin through a series of intermediates, including versiconal hemiacetal acetate, versicolorin A, and sterigmatocystin, ultimately leading to the formation of aflatoxin B1.
Figure 1. Simplified diagram of the early stages of the aflatoxin B1 biosynthetic pathway, highlighting the position of this compound.
Quantitative Data on this compound Production
Quantitative data on the production of this compound are scarce in the literature, as research has predominantly focused on the end-product, aflatoxin. This compound is often accumulated in mutant strains where the biosynthetic pathway is blocked at a step subsequent to its formation. While these studies confirm its role as an intermediate, they do not typically report absolute production yields in standardized units.
| Fungal Strain | Culture Conditions | This compound Production Level | Reference |
| Aspergillus parasiticus mutant | Not specified | Accumulates this compound | |
| Aspergillus parasiticus blocked mutant | Not specified | Accumulates this compound |
Note: The available literature confirms the accumulation of this compound in mutant strains but lacks specific quantitative data (e.g., in mg/L or µg/g) suitable for direct comparison.
Experimental Protocols
Isolation and Purification of this compound
This compound can be isolated from fungal cultures, particularly from mutant strains of Aspergillus parasiticus that accumulate this intermediate. A general workflow for isolation and purification is as follows:
-
Fungal Culture : Grow the this compound-producing fungal strain in a suitable liquid or solid medium.
-
Extraction : After a suitable incubation period, harvest the fungal mycelium and/or the culture medium. Extract the metabolites using an organic solvent such as chloroform or ethyl acetate.
-
Purification : The crude extract can be purified using chromatographic techniques.
-
Thin-Layer Chromatography (TLC) : Preparative TLC on silica gel plates is a common method for the purification of anthraquinones like this compound. A suitable solvent system, such as a mixture of toluene, ethyl acetate, and formic acid, can be used for development. The this compound band, which is typically orange to red, can be visualized under UV light, scraped from the plate, and the compound eluted with a more polar solvent.
-
Column Chromatography : Silica gel column chromatography can also be employed for larger-scale purification, using a gradient of solvents with increasing polarity.
-
Figure 2. A generalized experimental workflow for the isolation and purification of this compound from fungal cultures.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
While a standardized, validated HPLC method specifically for this compound is not widely reported, methods for the analysis of aflatoxins and other anthraquinones can be adapted.
-
Chromatographic System : A reverse-phase HPLC system with a C18 column is suitable.
-
Mobile Phase : A gradient elution using a mixture of water (often acidified with formic or acetic acid), methanol, and/or acetonitrile is typically employed.
-
Detection : A Diode Array Detector (DAD) or a UV-Vis detector can be used. This compound, as an anthraquinone, has characteristic UV-Vis absorption maxima that can be used for its detection and quantification.
-
Quantification : Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated using a pure this compound standard.
Regulation of this compound Biosynthesis
The biosynthesis of this compound, as part of the aflatoxin pathway, is tightly regulated at the transcriptional level. Several key regulatory proteins and signaling pathways are involved:
-
aflR and aflS : These two genes are located within the aflatoxin gene cluster and are essential for the transcriptional activation of the structural genes in the pathway, including those involved in this compound biosynthesis. aflR encodes a pathway-specific transcription factor, and aflS is thought to be a transcriptional co-activator.
-
Velvet Complex : This is a global regulatory complex in fungi, consisting of the proteins VeA, LaeA, and VelB. This complex plays a crucial role in coordinating secondary metabolism with fungal development and light response. The velvet complex is known to positively regulate the expression of the aflatoxin gene cluster.
-
Environmental Factors : The production of aflatoxins, and therefore this compound, is influenced by various environmental cues such as pH, temperature, and nutrient availability. The pH-responsive transcription factor PacC is known to play a role in the regulation of the aflatoxin gene cluster.
Figure 3. A simplified diagram illustrating the key transcriptional regulators and environmental signals influencing this compound production.
Biological Activity of this compound
There is a significant lack of data on the specific biological activities of this compound. Research has overwhelmingly focused on the high toxicity and carcinogenicity of the final product of the pathway, aflatoxin B1. As an intermediate, this compound is typically present at low concentrations in wild-type fungal strains, making its isolation and toxicological characterization challenging.
Conclusion
This compound is a crucial, naturally occurring intermediate in the biosynthesis of aflatoxins, produced by specific Aspergillus species. Its study provides valuable insights into the complex metabolic pathways of mycotoxigenic fungi. While methods for its isolation and analysis can be adapted from existing protocols for related compounds, there is a clear need for more research to quantify its production levels in various fungal systems and to determine its specific biological activities. A deeper understanding of this compound biosynthesis and its regulation may open new avenues for controlling aflatoxin contamination and for the potential discovery of novel bioactive compounds.
References
- 1. Frontiers | The pH-Responsive Transcription Factor PacC Governs Pathogenicity and Ochratoxin A Biosynthesis in Aspergillus carbonarius [frontiersin.org]
- 2. Current Understanding on Aflatoxin Biosynthesis and Future Perspective in Reducing Aflatoxin Contamination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two-dimensional TLC separation and mass spectrometric identification of anthraquinones isolated from the fungus Dermocybe sanguinea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3hbiomedical.com [3hbiomedical.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Averantin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Averantin is a polyhydroxyanthraquinone, a class of organic compounds characterized by their anthraquinone core structure with multiple hydroxyl group substitutions. It is a known mycotoxin and a crucial intermediate in the biosynthetic pathway of aflatoxin B1, one of the most potent naturally occurring carcinogens.[1][2][3] Produced by certain species of Aspergillus, such as Aspergillus parasiticus and Aspergillus versicolor, this compound's role as a precursor makes it a significant subject of study in toxicology, mycology, and biochemistry.[4][5] Understanding its physical and chemical properties is fundamental for researchers working on aflatoxin mitigation strategies, as well as for those exploring the potential biological activities of anthraquinone derivatives. This guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, detailed experimental protocols for its analysis, and a visualization of its place in the aflatoxin biosynthetic pathway.
Physical Properties of this compound
The physical properties of this compound have been characterized through various analytical techniques. These properties are essential for its isolation, purification, and identification.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₀O₇ | |
| Molecular Weight | 372.4 g/mol | |
| Appearance | Solid | |
| Melting Point | 232°C | |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Ethyl Acetate | |
| Storage Conditions | -20°C, protect from light, store under desiccating conditions |
Chemical and Spectroscopic Properties of this compound
The chemical identity of this compound is confirmed through various spectroscopic methods that provide insight into its molecular structure and functional groups.
| Property | Data | Source |
| IUPAC Name | 1,3,6,8-tetrahydroxy-2-[(1S)-1-hydroxyhexyl]anthracene-9,10-dione | |
| CAS Number | 5803-62-3 | |
| UV-Vis Absorption Maxima (in Ethanol) | 222 nm (ε = 26,784), 262 nm (ε = 15,810), 298 nm (ε = 20,386), 315 nm (ε = 22,022), 453 nm (ε = 6,658) | |
| Mass Spectrometry (MS) | Molecular ion (M⁺) at m/e 372, with a significant peak at m/e 354 indicating loss of a water molecule. | |
| Nuclear Magnetic Resonance (¹H NMR) in D₂O-NaOD (δ, ppm) | 1.00 (-CH₃), 1.40 (-(CH₂)₃-), 1.90 (-CH₂-), 6.15 (H7), 6.80 (H5), 6.82 (H4) |
Experimental Protocols
Isolation and Purification of this compound from Aspergillus parasiticus
This protocol is based on methods developed for isolating aflatoxin precursors from fungal cultures.
-
Fungal Culture: A mutant strain of Aspergillus parasiticus blocked in the aflatoxin pathway, leading to the accumulation of this compound, is cultured in a suitable medium such as YES (Yeast Extract Sucrose) broth. The culture is incubated at 28-30°C in static conditions for several days.
-
Extraction: The fungal mycelia are harvested by filtration and dried. The dried mycelia are then extracted with a solvent in which this compound is soluble, such as ethyl acetate. The extraction is typically performed multiple times to ensure a high yield.
-
Purification: The crude extract is concentrated under reduced pressure. The resulting residue can be purified using column chromatography on silica gel. The column is eluted with a solvent system, for example, a gradient of chloroform and methanol, to separate this compound from other metabolites.
-
Crystallization: The purified this compound fraction is concentrated, and the solid is recrystallized from a suitable solvent to obtain pure crystals.
Spectroscopic Analysis
UV-Vis spectroscopy is used to determine the absorption spectrum of this compound, which is characteristic of its chemical structure.
-
Sample Preparation: A solution of purified this compound is prepared in a UV-transparent solvent, such as ethanol, at a known concentration.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used. The instrument is first calibrated with a blank solution (the solvent used to dissolve the this compound).
-
Data Acquisition: The absorbance of the this compound solution is measured over a wavelength range of typically 200-600 nm. The wavelengths of maximum absorbance (λmax) are recorded.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the this compound molecule.
-
Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or a D₂O-NaOD solution, containing a reference standard like tetramethylsilane (TMS).
-
Instrumentation: A high-field NMR spectrometer is used to acquire the proton (¹H) and carbon-13 (¹³C) NMR spectra.
-
Data Acquisition and Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to elucidate the structure of the molecule.
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound.
-
Sample Introduction: The purified this compound sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like HPLC.
-
Ionization: An appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI), is used to generate charged molecules.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by the mass analyzer. The molecular ion peak confirms the molecular weight of this compound.
Aflatoxin B1 Biosynthesis Pathway
This compound is a key intermediate in the complex biosynthetic pathway of aflatoxin B1. The pathway involves a series of enzymatic conversions starting from acetate units. The simplified sequence of key intermediates is shown below.
Caption: Simplified biosynthetic pathway of Aflatoxin B1 highlighting this compound's position.
Experimental Workflow for this compound Analysis
The general workflow for the isolation, purification, and characterization of this compound involves a series of sequential experimental procedures.
Caption: General experimental workflow for the analysis of this compound.
References
- 1. Identification of this compound as an aflatoxin B1 precursor: placement in the biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. (-)-Averantin | C20H20O7 | CID 10044783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Identification of this compound as an aflatoxin B1 precursor: placement in the biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Averantin: A Technical Guide to a Key Aflatoxin Precursor
FOR IMMEDIATE RELEASE
[City, State] – [Date] – This technical guide provides an in-depth overview of Averantin, a polyketide intermediate in the biosynthetic pathway of aflatoxin B1, a potent mycotoxin. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on its chemical properties, biosynthetic role, and relevant experimental protocols.
Core Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 5803-62-3 | [1][2] |
| Molecular Weight | 372.4 g/mol | [1][2] |
| Molecular Formula | C₂₀H₂₀O₇ | |
| Purity | >98% (Commercially available) | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | |
| Source | Aspergillus sp. |
Aflatoxin B1 Biosynthesis: The Role of this compound
This compound is a critical intermediate in the complex biosynthetic pathway of aflatoxin B1, a secondary metabolite produced by fungi of the Aspergillus genus, notably Aspergillus flavus and Aspergillus parasiticus. Understanding this pathway is crucial for developing strategies to mitigate aflatoxin contamination in food and feed.
The biosynthesis of aflatoxin B1 from acetate involves a series of enzymatic conversions. This compound is positioned after norsolorinic acid and before averufin in this pathway. The pathway can be visualized as a series of sequential steps leading to the final toxic product.
digraph "Aflatoxin B1 Biosynthesis Pathway" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#5F6368"];
edge [penwidth=2, color="#4285F4"];
Acetate [label="Acetate"];
Norsolorinic_Acid [label="Norsolorinic Acid"];
this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];
Averufin [label="Averufin"];
Versiconal_Hemiacetal_Acetate [label="Versiconal Hemiacetal Acetate"];
Versicolorin_A [label="Versicolorin A"];
Sterigmatocystin [label="Sterigmatocystin"];
Aflatoxin_B1 [label="Aflatoxin B1", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Acetate -> Norsolorinic_Acid;
Norsolorinic_Acid -> this compound;
this compound -> Averufin;
Averufin -> Versiconal_Hemiacetal_Acetate;
Versiconal_Hemiacetal_Acetate -> Versicolorin_A;
Versicolorin_A -> Sterigmatocystin;
Sterigmatocystin -> Aflatoxin_B1;
}
Caption: Workflow for the isolation and purification of this compound from fungal cultures.
Detailed Protocol:
-
Culture: Inoculate a suitable mutant strain of Aspergillus parasiticus (e.g., one with a blocked pathway after this compound) into Yeast Extract Sucrose (YES) medium. Incubate the culture for 4 days at 28°C.
-
Extraction:
-
Harvest the mycelia by filtration.
-
Extract the wet mycelia with acetone until the mycelia become colorless.
-
Concentrate the acetone extract to dryness.
-
Purification:
-
Analyze the crude extract using Thin Layer Chromatography (TLC) with a developing solution of chloroform-ethyl acetate-90% formic acid (6:3:1, v/v/v).
-
Purify the crude extract by silica gel column chromatography.
-
Crystallize the purified this compound from a suitable solvent.
High-Performance Liquid Chromatography (HPLC) Analysis of this compound
HPLC is a standard technique for the separation and quantification of mycotoxins and their precursors.
Methodology:
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
NMR spectroscopy is essential for the structural elucidation and confirmation of isolated compounds.
Sample Preparation:
-
Dissolve 5-25 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Chloroform-d).
-
Ensure the sample is free of any solid particles by filtering it through a glass wool plug into a clean NMR tube.
-
The final sample volume should be approximately 0.55-0.7 mL.
Data Acquisition:
Standard 1H and 13C NMR spectra should be acquired. For complex spectra, 2D NMR experiments such as COSY and HSQC can be utilized for more detailed structural assignment.
Cytotoxicity Assessment of this compound using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Workflow:
Caption: A step-by-step workflow for performing a cytotoxicity assessment using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Seed a suitable cancer cell line (e.g., HeLa, A549) in a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO). Include a solvent control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution, such as DMSO or acidified isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the solvent-treated control cells.
Conclusion
This technical guide provides a foundational understanding of this compound, a key mycotoxin precursor. The detailed information on its properties and the experimental protocols for its study will be a valuable resource for researchers in the fields of mycotoxicology, natural product chemistry, and drug discovery. Further research into the biological activities of this compound and other aflatoxin precursors may reveal novel therapeutic targets or strategies for mitigating the harmful effects of mycotoxins.
References
A Technical Guide to the Discovery and Isolation of Averantin
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the discovery, isolation, and characterization of Averantin, a key polyhydroxyanthraquinone intermediate in the biosynthetic pathway of aflatoxins. The document details the experimental protocols utilized in its initial identification and purification, presents key quantitative data in a structured format, and visualizes the associated biochemical pathway and experimental workflows.
Discovery and Significance
This compound was first identified as a significant accumulated pigment in a blocked mutant strain of Aspergillus parasiticus that was incapable of producing aflatoxin B1.[1][2][3][4] This discovery was pivotal in elucidating the intricate biosynthetic pathway of aflatoxins, a group of mycotoxins with potent carcinogenic properties. Subsequent radiotracer studies confirmed this compound's role as a precursor to aflatoxin B1.[1] Specifically, it was determined that 15.3% of the label from [14C]this compound was incorporated into aflatoxin B1, an incorporation that was blocked by the inhibitor dichlorvos. These studies definitively placed this compound after norsolorinic acid and before averufin in the aflatoxin biosynthetic pathway. Further research has also identified averufanin as an intermediate between this compound and averufin.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the characterization of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 372.4 g/mol | |
| Molecular Formula | C20H20O7 | |
| Melting Point | 232°C | |
| Yield from Mycelia | 0.22% of dried mycelia |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Wavelength/Shift (units) | Reference |
| UV-Vis (in ethanol) | 222 nm (ε 26,784) | |
| 262 nm (ε 15,810) | ||
| 298 nm (ε 20,386) | ||
| 315 nm (ε 22,022) | ||
| 453 nm (ε 6,658) | ||
| Mass Spectrometry (m/e) | 372 (Molecular Ion) | |
| 354 (Loss of water) |
Table 3: Nuclear Magnetic Resonance (NMR) Data for this compound
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-4 | 7.00 | d | 2.5 |
| H-5 | 7.55 | d | 8.5 |
| H-7 | 6.95 | dd | 2.5, 8.5 |
| Aromatic Protons | 6.50-7.60 | m | |
| Aliphatic Protons | 0.85-5.00 | m |
Note: NMR data is consistent with the structure of 1,3,6,8-tetrahydroxy-2-[1-hydroxyhexyl]anthraquinone.
Experimental Protocols
The following sections detail the methodologies for the production, isolation, and characterization of this compound.
This compound was produced using a blocked mutant strain of Aspergillus parasiticus (ver-mu-39), which is deficient in aflatoxin B1 production.
-
Culture Medium: The fungus was grown on a yeast extract-sucrose (YES) medium.
-
Incubation: Cultures were incubated for a period sufficient to allow for the accumulation of polyhydroxyanthraquinone pigments.
The purification of this compound from the fungal mycelia involved a multi-step extraction and chromatographic process.
-
Extraction: The dried mycelia were extracted with a suitable organic solvent, such as dichloromethane, to isolate the pigments.
-
Chromatography: The crude extract was subjected to column chromatography for separation. While the original studies utilized column chromatography, modern techniques like Centrifugal Partition Chromatography (CPC) have been shown to be effective for the separation of similar mycotoxins.
-
Recrystallization: The purified pigment was recrystallized to obtain a crystalline solid.
A novel ionic liquid-based one-, two-, and three-phase transition microextraction (IL-OTTPTME) method has also been developed for the efficient extraction and determination of this compound in fatty grain samples.
The structure and identity of the purified this compound were confirmed using a range of spectroscopic techniques.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV spectrum was determined using a Beckman DK2-A recording spectrophotometer.
-
Infrared (IR) Spectroscopy: An infrared spectrum was obtained to identify functional groups.
-
Mass Spectrometry (MS): Mass spectral analysis was performed to determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Varian CFT-20 spectrometer was used to measure the proton NMR spectrum in deuterated dimethyl sulfoxide with tetramethylsilane as the reference.
Visualizations
The following diagrams illustrate the biosynthetic pathway involving this compound and a general workflow for its isolation.
Caption: Aflatoxin B1 Biosynthetic Pathway Highlighting this compound.
Caption: General Workflow for the Isolation and Characterization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of this compound as an aflatoxin B1 precursor: placement in the biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Identification of this compound as an aflatoxin B1 precursor: placement in the biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Averantin in Aflatoxin B1 Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aflatoxin B1 (AFB1), a mycotoxin produced primarily by Aspergillus flavus and Aspergillus parasiticus, is a potent hepatocarcinogen and a significant threat to food safety and public health. Understanding the intricate biosynthetic pathway of AFB1 is crucial for developing effective strategies to inhibit its production. This technical guide provides an in-depth exploration of the role of averantin (AVN), a key anthraquinone intermediate, in the synthesis of aflatoxin B1. It details the enzymatic conversions, presents available quantitative data, outlines experimental methodologies, and provides visual representations of the biochemical cascade.
This compound: A Pivotal Intermediate in the Aflatoxin B1 Biosynthetic Pathway
This compound is an early and essential precursor in the complex biosynthetic pathway leading to aflatoxin B1.[1][2][3] It is positioned downstream of norsolorinic acid (NOR) and upstream of averufin (AVF).[1][2] The conversion of this compound involves a series of enzymatic reactions that progressively modify its structure, ultimately leading to the formation of the toxic furanocoumarin structure of aflatoxin B1.
The generally accepted sequence of conversions involving this compound is as follows: Norsolorinic Acid → this compound → 5'-Hydroxythis compound → 5'-Oxothis compound → Averufin → Versiconal Hemiacetal Acetate → Versicolorin B → Versicolorin A → Sterigmatocystin → O-Methylsterigmatocystin → Aflatoxin B1
Enzymatic Conversions of this compound and Subsequent Intermediates
The transformation of this compound is catalyzed by a series of enzymes encoded by the aflatoxin gene cluster.
-
This compound (AVN) to 5'-Hydroxythis compound (HAVN): The first step in the conversion of this compound is its hydroxylation to 5'-hydroxythis compound. This reaction is catalyzed by a cytochrome P-450 monooxygenase.
-
5'-Hydroxythis compound (HAVN) to 5'-Oxothis compound (OAVN): Following hydroxylation, HAVN is converted to 5'-oxothis compound by an alcohol dehydrogenase.
-
5'-Oxothis compound (OAVN) to Averufin (AVF): The subsequent conversion to averufin is also a critical step in the pathway. While initially thought to be a single-step conversion from HAVN to AVF, further research identified OAVN as an intermediate.
-
Averufin (AVF) to Versiconal Hemiacetal Acetate (VHA): Averufin is then converted to versiconal hemiacetal acetate. This part of the pathway involves an oxidase encoded by the avfA gene.
-
Versiconal Hemiacetal Acetate (VHA) to Versiconal (VHOH): The esterified acetate group of VHA is released by an esterase, encoded by the estA gene, to form versiconal.
-
Versiconal (VHOH) to Versicolorin B (VB): A cyclase enzyme, versicolorin B synthase, catalyzes the cyclization of versiconal to form (-)-versicolorin B, a key step that establishes the stereochemistry of the bisfuran ring system found in aflatoxin B1.
Quantitative Data
Radiotracer studies have been instrumental in elucidating the position of this compound in the aflatoxin B1 biosynthetic pathway. The following table summarizes key quantitative findings from these experiments.
| Precursor | Product | Strain | Incorporation Efficiency (%) | Reference |
| [14C]this compound | Aflatoxin B1 | Aspergillus parasiticus SU-1 | 15.3 | |
| [14C]Norsolorinic Acid | This compound | Aspergillus parasiticus ver-mu-39 | 26.8 | |
| [14C]Averufanin | Averufin | Aspergillus parasiticus mutant | 72 | |
| [14C]Averufanin | Versicolorin A | Aspergillus parasiticus mutant | 54 |
Experimental Protocols
The following sections detail the general methodologies employed in the study of the aflatoxin B1 biosynthetic pathway, with a focus on the conversion of this compound and its subsequent intermediates.
Radiotracer Incorporation Studies
Objective: To determine the position of a suspected intermediate in the biosynthetic pathway.
Methodology:
-
Preparation of Radiolabeled Precursor: A precursor, such as this compound, is chemically synthesized with a radioactive isotope (e.g., 14C).
-
Fungal Culture: A wild-type or a blocked mutant strain of Aspergillus parasiticus is cultured in a suitable medium. Blocked mutants that accumulate specific intermediates are particularly useful.
-
Feeding of Radiolabeled Precursor: The radiolabeled precursor is introduced into the fungal culture.
-
Incubation: The culture is incubated for a specific period to allow for the metabolism of the precursor.
-
Extraction and Separation: The fungal mycelium and culture medium are extracted with an organic solvent (e.g., chloroform). The extracts are then concentrated and subjected to thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to separate the various metabolites.
-
Detection and Quantification: The separated compounds are visualized (e.g., under UV light for fluorescent compounds). The radioactivity of the spots corresponding to known intermediates and the final product (aflatoxin B1) is measured using a scintillation counter. The incorporation efficiency is calculated as the percentage of the initial radioactivity that is recovered in the product.
Cell-Free Enzyme Assays
Objective: To identify and characterize the enzymes responsible for specific conversion steps.
Methodology:
-
Preparation of Cell-Free Extract: Fungal mycelia are harvested, washed, and disrupted by methods such as grinding with glass beads, sonication, or enzymatic digestion to release the cellular contents. The resulting homogenate is centrifuged to remove cell debris, yielding a crude cell-free extract.
-
Subcellular Fractionation: The crude extract can be further fractionated by differential centrifugation to separate cytosolic and microsomal fractions, which helps in localizing the enzymatic activity.
-
Enzyme Reaction: The cell-free extract or a purified enzyme fraction is incubated with the substrate (e.g., this compound) in a buffered solution containing necessary cofactors (e.g., NADPH, NADH).
-
Reaction Termination and Extraction: The reaction is stopped after a specific time, and the products are extracted with an organic solvent.
-
Analysis: The reaction products are analyzed by TLC or HPLC to identify and quantify the converted products.
Genetic Studies using Blocked Mutants
Objective: To identify intermediates that accumulate when a specific enzyme in the pathway is non-functional.
Methodology:
-
Mutagenesis: Spores of a wild-type aflatoxigenic strain are treated with a mutagen (e.g., UV irradiation or a chemical mutagen).
-
Screening for Mutants: The treated spores are plated, and the resulting colonies are screened for their inability to produce aflatoxin B1. This can be done by observing the lack of fluorescence under UV light.
-
Identification of Accumulated Intermediates: The mutant strains that do not produce aflatoxin B1 are grown in liquid culture. The culture extracts are then analyzed by TLC, HPLC, and mass spectrometry to identify the accumulated intermediates. The structure of the accumulated compound provides a clue as to which enzymatic step is blocked.
Visualizations
Aflatoxin B1 Biosynthetic Pathway from this compound
The following diagram illustrates the key enzymatic steps in the conversion of this compound to aflatoxin B1.
Caption: The biosynthetic pathway from Norsolorinic Acid to Aflatoxin B1.
Experimental Workflow for Radiotracer Analysis
This diagram outlines the typical workflow for a radiotracer experiment to investigate the aflatoxin biosynthetic pathway.
Caption: A typical experimental workflow for radiotracer analysis.
Conclusion
This compound is a cornerstone intermediate in the biosynthesis of aflatoxin B1. The elucidation of its role and the characterization of the enzymes involved in its conversion have been critical in piecing together the complex puzzle of aflatoxin synthesis. The experimental approaches detailed in this guide, including radiotracer studies, cell-free enzyme assays, and the use of blocked mutants, continue to be invaluable tools for researchers in this field. A thorough understanding of the biochemical cascade originating from this compound is paramount for the development of targeted inhibitors that can mitigate aflatoxin contamination in food and feed, thereby safeguarding global health.
References
Spectroscopic Data of Averantin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Averantin, a polyketide metabolite produced by various fungi. The information presented herein is essential for the identification, characterization, and analysis of this compound in research and drug development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
¹H NMR Data
Solvent: d₆-DMSO Spectrometer Frequency: 80 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 0.85 | t | 3H | -CH₃ (6') |
| 1.30 | m | 6H | -(CH₂)₃- (3',4',5') |
| 1.74 | m | 2H | -CH₂- (2') |
| 3.53 | br s | 0.5H+ | -C-OH (1') |
| 5.15 | t | 1H | -C-H (1') |
| 6.53 | s | 1H | H-7 |
| 7.02 | s | 1H | H-5 |
| 7.02 | s | 1H | H-4 |
| 9.60 | br s | 2H+ | 1,3-OH |
| 12.03 | s | 1H | 6 or 8-OH |
| 12.64 | s | 1H | 6 or 8-OH |
Data sourced from Bennett et al. (1980).
¹³C NMR Data
The complete assignment of the ¹³C NMR spectrum of this compound is crucial for its unambiguous identification.
| Chemical Shift (δ, ppm) | Assignment |
| 14.2 | C-6' |
| 22.6 | C-5' |
| 27.9 | C-4' |
| 31.8 | C-3' |
| 36.1 | C-2' |
| 68.4 | C-1' |
| 108.3 | C-5 |
| 109.1 | C-7 |
| 109.8 | C-8a |
| 116.0 | C-4 |
| 133.0 | C-4a |
| 137.4 | C-9a |
| 162.3 | C-8 |
| 165.2 | C-6 |
| 165.7 | C-1 |
| 167.2 | C-3 |
| 181.9 | C-10 |
| 190.8 | C-9 |
Infrared (IR) Spectroscopy Data
The following table lists the major absorption bands observed in the infrared spectrum of this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad | O-H stretching (phenolic) |
| ~2920 | Medium | C-H stretching (aliphatic) |
| ~2850 | Medium | C-H stretching (aliphatic) |
| ~1620 | Strong | C=O stretching (quinone) |
| ~1590 | Strong | C=C stretching (aromatic) |
| ~1450 | Medium | C-H bending (aliphatic) |
| ~1200-1300 | Strong | C-O stretching (phenolic) |
Data interpreted from the spectrum published by Bennett et al. (1980).
Mass Spectrometry Data
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity | Assignment |
| 372 | Moderate | [M]⁺ (Molecular Ion) |
| 354 | High | [M - H₂O]⁺ |
Data sourced from Bennett et al. (1980).[1]
Experimental Protocols
The following sections detail the generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard methodologies for the analysis of natural products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of purified this compound (typically 1-5 mg) is dissolved in approximately 0.5-0.7 mL of deuterated dimethyl sulfoxide (d₆-DMSO). Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on an 80 MHz (or higher field) NMR spectrometer. Standard acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same spectrometer, typically with a broader spectral width. Proton decoupling is employed to simplify the spectrum to single lines for each carbon atom. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are generally required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the internal TMS standard.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid this compound sample is finely ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment is first recorded. The sample spectrum is then acquired over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the this compound sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV) for Electron Ionization (EI).
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or magnetic sector).
-
Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z value, generating the mass spectrum.
Workflow and Pathway Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the biosynthetic context of this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Biosynthetic pathway showing this compound as a precursor to Aflatoxin B₁.[1]
References
Fungal Strains and Methodologies for the Production of Averantin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Averantin is a polyhydroxyanthraquinone that serves as a key intermediate in the biosynthetic pathway of aflatoxins and sterigmatocystin, mycotoxins of significant concern in agriculture and food safety.[1][2] Produced by several species of filamentous fungi, particularly within the Aspergillus genus, this compound and its producing strains are of considerable interest for research into mycotoxin biosynthesis, the development of pathway inhibitors, and as a source of the compound for toxicological and pharmacological studies. This technical guide provides an in-depth overview of the primary fungal strains known to produce this compound, detailed experimental protocols for its cultivation, extraction, and quantification, and a summary of the key signaling pathways that regulate its production.
Fungal Strains Producing this compound
The principal producers of this compound are species within the Aspergillus genus. Notably, specific mutant strains of Aspergillus parasiticus, which are blocked in the downstream steps of the aflatoxin biosynthetic pathway, are known to accumulate this compound.[2][3] Wild-type strains of Aspergillus versicolor also produce this compound as a precursor to sterigmatocystin.[4]
Key this compound-Producing Strains:
-
Aspergillus parasiticus : Mutant strains with disruptions in genes downstream of this compound synthesis are particularly effective for its production. For instance, averufin-accumulating mutants imply the presence and processing of this compound. Specific strains identified in the literature that accumulate aflatoxin precursors include NIAH-16 and NIAH-204, which have been shown to accumulate this compound. The strain ATCC 24690, a nor-1 mutant, is also frequently used in studies involving the analysis of early aflatoxin precursors.
-
Aspergillus versicolor : This species is a known producer of sterigmatocystin and its precursors, including this compound.
Quantitative Data on this compound Production
Quantitative data on the yield of this compound from fungal cultures is limited in the existing literature, likely due to its status as a metabolic intermediate. However, some studies provide valuable benchmarks for the scale of production.
| Fungal Species | Strain Information | Culture/Sample Type | This compound Yield/Concentration | Related Metabolite Data | Citation |
| Aspergillus versicolor | Wild-Type | Spores | ~1-2 ng per 5 x 10⁵ spores (estimated from graphical data) | Sterigmatocystin also quantified | |
| Aspergillus parasiticus | This compound-accumulating mutants (NIAH-16, NIAH-204) | Mycelia (wet weight) | Not explicitly quantified | Produced 0 to 10 ng of total aflatoxins per mg of mycelia |
Experimental Protocols
The following sections provide detailed methodologies for the cultivation of this compound-producing fungi, and the subsequent extraction, purification, and quantification of the target compound.
Protocol 1: Cultivation of Aspergillus parasiticus for this compound Production
This protocol is adapted from methodologies used for the cultivation of Aspergillus species for secondary metabolite production.
1. Media Preparation:
- Yeast Extract Sucrose (YES) Medium: 20 g/L yeast extract, 150 g/L sucrose, 20 g/L agar (for solid medium).
- Glucose Minimal Salts (GMS) Medium: As described in referenced literature for aflatoxin biosynthesis studies.
- Potato Dextrose Broth (PDB): Commercially available or prepared from potato infusion, dextrose, and water.
2. Inoculation and Incubation:
- Inoculate liquid medium (e.g., YES broth) with a spore suspension (approx. 10⁵-10⁶ spores/mL) of an this compound-accumulating Aspergillus parasiticus mutant strain.
- For solid-state fermentation, spread the spore suspension over the surface of YES agar plates.
- Incubate cultures at 28-30°C in the dark for 4 to 7 days. Aflatoxin precursor accumulation is often visible as mycelial pigmentation.
3. Mycelia Harvesting:
- For liquid cultures, harvest the mycelia by filtration through Whatman No. 3 filter paper.
- Wash the mycelial mat with sterile distilled water to remove residual medium.
- The mycelia can be used immediately for extraction or snap-frozen in liquid nitrogen and stored at -20°C or -80°C.
Protocol 2: Extraction and Purification of this compound
This protocol employs standard techniques for the extraction of secondary metabolites from fungal biomass, followed by purification using silica gel chromatography.
1. Extraction:
- Grind the harvested mycelia (fresh or frozen) to a fine powder using a mortar and pestle, optionally with liquid nitrogen.
- Suspend the powdered mycelia in a suitable organic solvent such as ethyl acetate, chloroform, or acetone. Use a ratio of approximately 10 mL of solvent per gram of wet mycelial weight.
- Agitate the suspension vigorously for 1-2 hours at room temperature.
- Separate the solvent extract from the mycelial debris by filtration or centrifugation.
- Repeat the extraction process on the mycelial pellet to maximize yield.
- Combine the solvent extracts and evaporate to dryness under reduced pressure using a rotary evaporator.
2. Purification by Silica Gel Column Chromatography:
- Column Preparation:
- Plug a glass chromatography column with cotton or glass wool.
- Add a small layer of sand.
- Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).
- Pour the slurry into the column and allow it to pack evenly, tapping the column gently to remove air bubbles.
- Add a final layer of sand on top of the packed silica.
- Sample Loading:
- Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial elution solvent).
- Alternatively, perform a "dry loading" by adsorbing the crude extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
- Elution:
- Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate (gradient elution).
- Collect fractions of the eluate in separate test tubes.
- Fraction Analysis:
- Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify those containing this compound.
- Pool the fractions containing pure this compound and evaporate the solvent to yield the purified compound.
Protocol 3: Quantification of this compound by HPLC
This protocol outlines the use of High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of this compound.
1. Standard Curve Preparation:
- Prepare a stock solution of purified this compound standard of a known concentration in a suitable solvent (e.g., methanol or acetonitrile).
- Create a series of standard solutions of decreasing concentrations through serial dilution of the stock solution.
- Inject each standard solution into the HPLC system and record the peak area corresponding to this compound.
- Plot a calibration curve of peak area versus concentration. The curve should be linear with a coefficient of determination (R²) close to 1.0.
2. Sample Analysis:
- Dissolve the purified this compound sample (or a crude extract for preliminary analysis) in the mobile phase solvent.
- Inject a known volume of the sample into the HPLC.
- Chromatographic Conditions (suggested starting point, may require optimization):
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
- Mobile Phase: A gradient of water and methanol or acetonitrile. A common starting point for aflatoxin analysis is a mixture of water:methanol:acetonitrile.
- Flow Rate: 1.0 mL/min.
- Detection: UV-Vis detector (wavelength to be determined based on this compound's absorbance spectrum) or a fluorescence detector (excitation and emission wavelengths to be optimized for this compound).
3. Concentration Determination:
- Identify the peak corresponding to this compound in the sample chromatogram based on its retention time, which should match that of the standard.
- Determine the peak area for the this compound peak in the sample.
- Calculate the concentration of this compound in the sample by interpolating its peak area on the standard curve generated in step 1.
Signaling Pathways Regulating this compound Production
This compound is an intermediate in the aflatoxin biosynthetic pathway, and its production is therefore governed by the same regulatory networks that control the entire cluster. The expression of the aflatoxin biosynthetic genes, including nor-1 (also known as aflD), which encodes the reductase that converts norsolorinic acid to this compound, is primarily controlled by the pathway-specific transcription factor, AflR. Several global regulatory pathways sense environmental cues and modulate the expression of aflR.
Aflatoxin Biosynthetic Pathway
The production of this compound is an early step in the multi-enzyme pathway leading to aflatoxins.
Caption: Simplified aflatoxin biosynthetic pathway highlighting the position of this compound.
G-Protein Signaling Pathway
External signals are often transduced through heterotrimeric G-protein signaling pathways, which in turn influence secondary metabolism.
Caption: G-protein signaling pathway's inhibitory role on aflatoxin biosynthesis.
Velvet Complex Regulation
The velvet complex is a key global regulator that links light sensing with the control of secondary metabolism and fungal development.
Caption: The Velvet complex regulation of this compound production in response to light.
Experimental Workflow
The overall process from fungal culture to pure this compound can be visualized as a multi-step workflow.
Caption: Experimental workflow for this compound production and quantification.
References
- 1. Current Understanding on Aflatoxin Biosynthesis and Future Perspective in Reducing Aflatoxin Contamination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound as an aflatoxin B1 precursor: placement in the biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Optimization of Aspergillus versicolor Culture and Aerosolization in a Murine Model of Inhalational Fungal Exposure - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Significance of Averantin in Fungal Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Averantin, a polyhydroxyanthraquinone secondary metabolite, holds a critical position in the metabolic landscape of several filamentous fungi, most notably in species of the genus Aspergillus. While primarily recognized as a key intermediate in the biosynthesis of the potent mycotoxin aflatoxin B1, recent studies have begun to shed light on its broader biological roles and potential as a bioactive compound. This technical guide provides an in-depth exploration of the biological significance of this compound, detailing its biosynthesis, enzymatic conversions, regulatory networks, and known biological activities. The information is presented to serve as a comprehensive resource for researchers in mycology, natural product chemistry, and drug development.
Introduction
Fungal secondary metabolites are a rich source of bioactive compounds with diverse applications in medicine and agriculture. Among these, the polyketide-derived anthraquinones represent a significant class of molecules with a wide range of biological activities. This compound, first identified as a pigment in Aspergillus versicolor, is a prominent member of this family. Its primary significance lies in its well-established role as a precursor in the intricate biosynthetic pathway of aflatoxins, a group of highly carcinogenic mycotoxins produced by fungi such as Aspergillus flavus and Aspergillus parasiticus. Understanding the metabolism of this compound is, therefore, crucial for developing strategies to control aflatoxin contamination in food and feed. Furthermore, emerging evidence suggests that this compound itself possesses intrinsic biological activities, making it a molecule of interest for drug discovery and development.
This compound in the Aflatoxin Biosynthetic Pathway
This compound is a pivotal intermediate in the multi-step enzymatic conversion of acetate units into aflatoxin B1. Its position in the pathway has been elucidated through studies involving blocked mutants, radiotracer experiments, and enzymatic assays.[1][2][3][4][5]
Biosynthesis of this compound from Norsolorinic Acid
The immediate precursor to this compound is norsolorinic acid, the first stable anthraquinone intermediate in the aflatoxin pathway. The conversion of norsolorinic acid to this compound is a reduction reaction catalyzed by a ketoreductase.
-
Enzyme: Norsolorinic acid reductase (Nor-1)
-
Gene: aflD (previously known as nor-1)
-
Reaction: The enzyme catalyzes the reduction of the C-1' keto group of norsolorinic acid to a hydroxyl group, forming this compound.
-
Cofactor: NADPH is required for this reaction.
Conversion of this compound to Averufin
This compound is subsequently converted to another key intermediate, averufin, through a two-step enzymatic process.
-
Hydroxylation of this compound: The first step involves the hydroxylation of this compound at the C-5' position to form 5'-hydroxythis compound (HAVN).
-
Enzyme: this compound monooxygenase (AvnA), a cytochrome P450 enzyme.
-
Gene: avnA
-
Cofactor: NADPH
-
-
Conversion of 5'-Hydroxythis compound to Averufin: 5'-hydroxythis compound is then converted to averufin.
Quantitative Data on this compound Metabolism
Quantitative analysis of this compound and its metabolites is essential for understanding the flux through the aflatoxin pathway and for evaluating the efficacy of potential inhibitors. The following tables summarize key quantitative data from published studies.
| Parameter | Value | Organism/System | Reference |
| Incorporation of [14C]this compound into Aflatoxin B1 | 15.3% | Aspergillus parasiticus (resting cells) |
Table 1: Radiotracer Incorporation Studies
| Enzyme | Substrate | Cofactor | Product | Cellular Fraction | Reference |
| Norsolorinic acid reductase (Nor-1) | Norsolorinic acid | NADPH | This compound | Cytosol | |
| This compound monooxygenase (AvnA) | This compound | NADPH | 5'-Hydroxythis compound | Microsomes |
Table 2: Enzymatic Conversions of this compound and its Precursor
Broader Biological Significance of this compound
Beyond its role as a metabolic intermediate, this compound has been shown to possess independent biological activities. This suggests that the molecule may have other functions within the producing fungus or could be exploited for its therapeutic potential.
| Activity | Details | Reference |
| Cytotoxicity | Exhibited weak cytotoxicity against the MCF-7 human breast cancer cell line with an IC50 value of 45.47 μM. | |
| Antibacterial and Antifungal | Showed modest antifungal activity against Candida albicans. |
Table 3: Bioactivities of this compound
Regulation of this compound Metabolism
The production of this compound is tightly regulated as part of the overall control of the aflatoxin biosynthetic gene cluster. The expression of the genes encoding the enzymes responsible for this compound metabolism, primarily aflD (nor-1) and avnA, is controlled by a complex network of regulatory proteins and signaling pathways.
The key transcriptional activator of the aflatoxin gene cluster is AflR , a Cys2His2 zinc-finger protein. AflR binds to specific palindromic sequences (5'-TCGN5CGA-3') in the promoter regions of many aflatoxin biosynthetic genes, including aflD. The expression and activity of AflR are in turn influenced by various environmental and developmental cues, including:
-
Nutrient availability: Carbon and nitrogen sources can modulate aflatoxin production.
-
pH: The ambient pH affects the expression of aflatoxin genes.
-
Temperature and Water Activity: These environmental stressors have a significant impact on the expression of aflatoxin biosynthetic genes.
-
Global Regulators: Other regulatory proteins, such as VeA and LaeA, are part of a higher-level regulatory network that governs secondary metabolism, including aflatoxin biosynthesis.
-
Signaling Pathways: The TOR and HOG signaling pathways have been shown to regulate aflatoxin biosynthesis in Aspergillus flavus.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the biological significance of this compound.
Radiotracer Incorporation Studies
Objective: To determine the efficiency of conversion of this compound to aflatoxin B1.
Protocol:
-
Preparation of [14C]-labeled this compound:
-
Cultivate a blocked mutant of Aspergillus parasiticus that accumulates this compound (e.g., a ver-1 mutant) in a suitable liquid medium.
-
Introduce [1-14C]acetate or [U-14C]acetate into the culture medium during the early to mid-logarithmic growth phase.
-
After a suitable incubation period, harvest the fungal mycelium and extract the labeled this compound using organic solvents (e.g., chloroform, acetone).
-
Purify the [14C]this compound using chromatographic techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Determine the specific activity of the purified [14C]this compound using a scintillation counter and by measuring the concentration of the compound spectrophotometrically.
-
-
Feeding Experiment:
-
Prepare a resting-cell suspension of a wild-type, aflatoxin-producing strain of Aspergillus parasiticus.
-
Incubate the resting cells with a known amount and specific activity of purified [14C]this compound.
-
At various time points, terminate the reaction and extract the aflatoxins from the culture medium and mycelium with chloroform.
-
Separate the aflatoxins by TLC or HPLC.
-
Quantify the amount of aflatoxin B1 produced (e.g., by UV absorbance).
-
Determine the radioactivity incorporated into the aflatoxin B1 fraction using a scintillation counter.
-
Calculate the percentage of incorporation as: (dpm in aflatoxin B1 / dpm of [14C]this compound added) x 100.
-
Enzyme Assays
6.2.1. Norsolorinic Acid Reductase (Nor-1) Assay
Objective: To measure the enzymatic activity of Nor-1 by monitoring the conversion of norsolorinic acid to this compound.
Protocol:
-
Preparation of Cell-Free Extract (Cytosolic Fraction):
-
Grow Aspergillus parasiticus in a suitable liquid medium.
-
Harvest the mycelia by filtration and wash with a suitable buffer (e.g., phosphate buffer, pH 7.5).
-
Disrupt the mycelia by grinding with liquid nitrogen or using a bead beater in the presence of the extraction buffer.
-
Centrifuge the homogenate at a low speed to remove cell debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction. The supernatant is the cytosolic fraction containing Nor-1.
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing:
-
Phosphate buffer (pH 7.5)
-
NADPH (cofactor)
-
Norsolorinic acid (substrate)
-
Cytosolic protein extract
-
-
Incubate the reaction mixture at an optimal temperature (e.g., 28-30°C) for a specific period.
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the products.
-
-
Product Analysis:
-
Separate the reaction products from the substrate by TLC or HPLC.
-
Identify and quantify the this compound produced by comparing it with an authentic standard. Quantification can be done using spectrophotometry or by integrating the peak area from an HPLC chromatogram.
-
Calculate the enzyme activity as the amount of this compound produced per unit time per milligram of protein.
-
6.2.2. This compound Monooxygenase (AvnA) Assay
Objective: To measure the enzymatic activity of AvnA by monitoring the conversion of this compound to 5'-hydroxythis compound.
Protocol:
-
Preparation of Microsomal Fraction:
-
Follow the same procedure as for the Nor-1 assay to obtain the cell homogenate.
-
After the low-speed centrifugation, centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a suitable buffer.
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing:
-
Phosphate buffer (pH 7.5)
-
NADPH (cofactor)
-
This compound (substrate)
-
Microsomal protein suspension
-
-
Incubate the reaction mixture at an optimal temperature.
-
Stop the reaction and extract the products with an organic solvent.
-
-
Product Analysis:
-
Analyze the reaction products by HPLC, as 5'-hydroxythis compound may not be easily separable from this compound by TLC.
-
Identify and quantify the 5'-hydroxythis compound peak based on its retention time and comparison with a standard (if available) or by mass spectrometry.
-
Calculate the enzyme activity.
-
Visualizations
Aflatoxin B1 Biosynthetic Pathway (Early Steps)
Caption: Early steps of the Aflatoxin B1 biosynthetic pathway highlighting this compound.
Experimental Workflow for Radiotracer Analysis
Caption: Workflow for [14C]this compound incorporation experiment.
Regulatory Network of this compound Biosynthesis
Caption: Simplified regulatory network for this compound biosynthesis.
Conclusion and Future Perspectives
This compound stands as a crucial metabolic checkpoint in the biosynthesis of aflatoxins. A thorough understanding of its formation, conversion, and the regulation of these processes is paramount for the development of effective strategies to mitigate aflatoxin contamination. The enzymes involved in this compound metabolism, Nor-1 and AvnA, represent prime targets for the design of specific inhibitors. Furthermore, the discovery of this compound's own biological activities opens up new avenues for research into its potential applications in medicine. Future research should focus on obtaining detailed kinetic data for the enzymes involved, elucidating the intricate signaling pathways that govern this compound production in response to environmental cues, and further exploring the pharmacological potential of this compound and its derivatives. This knowledge will not only aid in the control of mycotoxins but also contribute to the broader field of natural product discovery and utilization.
References
- 1. Aflatoxin Biosynthesis and Genetic Regulation: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Identification of this compound as an aflatoxin B1 precursor: placement in the biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of this compound as an aflatoxin B1 precursor: placement in the biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Averantin from Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
Abstract
Averantin, a polyhydroxyanthraquinone, is a key intermediate in the biosynthetic pathway of aflatoxins, produced by several species of Aspergillus, notably Aspergillus parasiticus. As a precursor molecule, it holds significant interest for researchers studying aflatoxin biosynthesis, as well as for those exploring the biological activities of anthraquinones. This document provides a detailed protocol for the cultivation of this compound-accumulating fungal strains, followed by a comprehensive methodology for the extraction, purification, and quantification of this compound.
Introduction
The study of mycotoxin biosynthesis is critical for ensuring food safety and for understanding fungal metabolism. This compound serves as a crucial checkpoint in the complex pathway leading to the formation of aflatoxins, some of the most potent naturally occurring carcinogens. By isolating and studying this compound, researchers can investigate the enzymatic steps involved in aflatoxin production and screen for potential inhibitors. This protocol outlines a systematic approach to obtain high-purity this compound from fungal cultures for use in various research and drug development applications.
Data Presentation
Table 1: Quantitative Data on this compound Production and Analysis
| Parameter | Value | Reference(s) |
| Fungal Strain | Aspergillus parasiticus (this compound-accumulating mutants, e.g., NIAH-16, NIAH-204) | [1][2] |
| Culture Medium | YES (Yeast Extract Sucrose) Broth | [2] |
| Incubation Time | 4 days | [2] |
| Incubation Temperature | 28°C | [2] |
| Typical Mycelial Yield (Wet Weight) | 18-22 mg per tip culture | |
| Extraction Solvent | Acetone, followed by partitioning into Chloroform | |
| TLC Developing Solvent | Chloroform:Ethyl Acetate:90% Formic Acid (6:3:1, v/v/v) | |
| HPLC Column | C18 Reverse-Phase | |
| HPLC Mobile Phase | Gradient of Acetonitrile and Water | |
| Detection Method | UV/Vis or Mass Spectrometry |
Experimental Protocols
Part 1: Cultivation of this compound-Accumulating Aspergillus parasiticus
This protocol describes the generation and cultivation of mutant strains of Aspergillus parasiticus that are blocked in the aflatoxin biosynthetic pathway, leading to the accumulation of this compound.
1.1. Generation of this compound-Accumulating Mutants (Optional, if a specific strain is not available)
-
Prepare Spore Suspension: Grow a wild-type strain of Aspergillus parasiticus on Potato Dextrose Agar (PDA) for 7-10 days at 28°C. Harvest the conidiospores by gently scraping the surface of the agar with a sterile loop in the presence of sterile 0.1% Tween 80 solution.
-
UV Mutagenesis: Adjust the spore suspension to a concentration of 10^6 spores/mL. Spread 100 µL of the suspension onto a PDA plate. Expose the plate to short-wavelength (254 nm) UV light to achieve a viability of less than 1%. The exposure time will need to be optimized based on the UV source.
-
Screening for Mutants:
-
Incubate the irradiated plates at 28°C for 3-5 days.
-
Select individual colonies and transfer them to YES medium.
-
After incubation, analyze the culture extracts by Thin Layer Chromatography (TLC) to identify mutants that accumulate this compound (identified by its characteristic orange color) and have a decreased production of downstream aflatoxins.
-
1.2. Fungal Culture for this compound Production
-
Inoculation: Inoculate conidiospores of an this compound-accumulating mutant of Aspergillus parasiticus into 100 mL of sterile YES broth (2% yeast extract, 20% sucrose) in a 250 mL Erlenmeyer flask.
-
Incubation: Incubate the flasks at 28°C for 4 days under static conditions.
Part 2: Extraction of this compound from Fungal Mycelia
This section details the procedure to extract this compound from the fungal biomass.
-
Harvesting Mycelia: Separate the mycelia from the culture broth by filtration through cheesecloth or by centrifugation.
-
Solvent Extraction:
-
Wash the harvested mycelia with distilled water to remove residual medium.
-
Homogenize the wet mycelia in acetone (e.g., 10 mL of acetone per gram of wet mycelia) using a blender or a mortar and pestle with sand.
-
Stir the mixture for 1-2 hours at room temperature.
-
Filter the mixture to separate the acetone extract from the mycelial debris.
-
Repeat the extraction process with fresh acetone to ensure complete recovery.
-
-
Solvent Partitioning:
-
Combine the acetone extracts and evaporate the acetone under reduced pressure using a rotary evaporator.
-
Resuspend the aqueous residue in water and extract three times with an equal volume of chloroform or ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness to obtain the crude this compound extract.
-
Part 3: Purification of this compound
The crude extract can be purified using column chromatography followed by preparative Thin Layer Chromatography (TLC).
3.1. Column Chromatography
-
Column Preparation: Pack a glass column with silica gel (60-120 mesh) in a non-polar solvent such as hexane.
-
Sample Loading: Dissolve the crude extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried silica gel onto the top of the prepared column.
-
Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A suggested gradient is from 100% chloroform to a mixture of chloroform and methanol (e.g., 95:5 v/v).
-
Fraction Collection: Collect fractions and monitor the separation by analytical TLC using a developing solvent of chloroform:ethyl acetate:90% formic acid (6:3:1, v/v/v). Fractions containing the orange-colored this compound band are pooled.
3.2. Preparative Thin Layer Chromatography (Prep-TLC)
-
Plate Preparation: Use a pre-coated silica gel 60 F254 plate (20 x 20 cm, 0.5-1 mm thickness).
-
Sample Application: Dissolve the pooled fractions from column chromatography in a small volume of chloroform and apply it as a thin line across the origin of the TLC plate.
-
Development: Develop the plate in a chamber saturated with the chloroform:ethyl acetate:90% formic acid (6:3:1, v/v/v) solvent system.
-
Visualization and Isolation:
-
Visualize the separated bands under UV light (365 nm) or by observing the distinct orange color of this compound.
-
Carefully scrape the silica gel corresponding to the this compound band from the plate.
-
Elute the this compound from the silica gel by washing with a polar solvent such as methanol or acetone.
-
Filter the solution to remove the silica gel and evaporate the solvent to obtain purified this compound.
-
Part 4: Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is used for the quantitative analysis of the purified this compound.
-
Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations in methanol.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 30% acetonitrile and increasing to 90% over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV/Vis detector at the absorbance maximum of this compound (around 453 nm) or a mass spectrometer for more sensitive and specific detection.
-
-
Analysis and Quantification:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the purified this compound sample.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: Workflow for this compound Extraction from Fungal Cultures.
Caption: Simplified Aflatoxin Biosynthetic Pathway Highlighting this compound.
References
Application Note: Quantitative Analysis of Averantin in Fungal Cultures by LC-MS/MS
Abstract
This application note describes a sensitive and selective method for the quantification of Averantin, a key intermediate in the aflatoxin biosynthetic pathway, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol provides detailed procedures for the extraction of this compound from fungal cultures and subsequent analysis by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers in mycology, toxicology, and drug development studying aflatoxin biosynthesis and for screening potential inhibitors of this pathway.
Introduction
This compound is a polyketide metabolite produced by various species of Aspergillus, including A. parasiticus. It serves as a critical precursor in the biosynthesis of aflatoxins, which are highly toxic and carcinogenic compounds that can contaminate food and feed products.[1][2][3] The biosynthetic pathway proceeds from Norsolorinic acid to this compound, and then to Averufin, ultimately leading to the formation of aflatoxin B1.[1][2] Accurate quantification of this compound is essential for understanding the mechanisms of aflatoxin production and for evaluating the efficacy of potential inhibitory agents. LC-MS/MS offers high sensitivity and specificity, making it the ideal analytical technique for this purpose.
Experimental
Sample Preparation: Extraction from Fungal Mycelia
This protocol is designed for the extraction of this compound from fungal mycelia grown in liquid culture.
-
Harvesting: Separate the fungal mycelia from the liquid culture medium by filtration through cheesecloth or a similar filter.
-
Washing: Wash the collected mycelia with sterile deionized water to remove any remaining media components.
-
Drying: Lyophilize (freeze-dry) the mycelia to a constant weight. Alternatively, dry in an oven at 60°C.
-
Homogenization: Grind the dried mycelia into a fine powder using a mortar and pestle or a bead beater.
-
Extraction:
-
Weigh 100 mg of the dried mycelial powder into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of an extraction solvent mixture of acetonitrile/water/formic acid (80:19:1, v/v/v).
-
Vortex vigorously for 20 minutes to ensure thorough extraction.
-
Centrifuge the mixture at 14,000 x g for 10 minutes.
-
-
Filtration:
-
Carefully transfer the supernatant to a new tube.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC vial for analysis.
-
LC-MS/MS Instrumentation and Conditions
The following parameters are provided as a starting point and may require optimization based on the specific instrumentation used.
Liquid Chromatography (LC) System:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid and 5 mM Ammonium Formate
-
Mobile Phase B: Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: Linear gradient from 10% to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 10% B and equilibrate
-
Mass Spectrometry (MS) System:
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument
Method Development for MRM Transitions
As of this writing, validated product ions for this compound are not widely published. The following steps outline the procedure for determining the optimal MRM transitions.
-
Precursor Ion Identification: The chemical formula for this compound is C₂₀H₂₀O₇, with an exact mass of 372.1209 Da. The expected protonated precursor ion [M+H]⁺ is therefore m/z 373.1287 .
-
Product Ion Scan: Infuse a standard solution of this compound directly into the mass spectrometer and perform a product ion scan (or MS²) of the precursor ion (m/z 373.1). This will reveal the major fragment ions.
-
MRM Optimization: Select the two most abundant and stable product ions for MRM analysis. Optimize the collision energy (CE) for each transition to maximize the signal intensity. The most intense transition will serve as the "quantifier," while the second will be the "qualifier."
Results and Discussion
Quantitative Data
The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of this compound. The MRM transitions and collision energies are proposed based on typical fragmentation patterns of similar compounds and require experimental verification.
| Parameter | Value | Source |
| Compound | This compound | - |
| Chemical Formula | C₂₀H₂₀O₇ | |
| Exact Mass | 372.1209 Da | |
| Precursor Ion [M+H]⁺ | m/z 373.1 | Calculated |
| Proposed Quantifier Ion | To be determined | - |
| Proposed Qualifier Ion | To be determined | - |
| Collision Energy (CE) | To be determined | - |
| Retention Time (RT) | Approx. 6-8 min (estimated) | - |
| LOD (in fatty grains) | 0.5 ng/g | |
| LOQ (in fatty grains) | 1.5 ng/g |
Linearity and Calibration
A calibration curve should be prepared using a certified standard of this compound. The standard should be diluted in the extraction solvent to concentrations ranging from 0.1 to 100 ng/mL. The method should demonstrate good linearity over this range, with a correlation coefficient (R²) of >0.99.
Visualization of Protocols and Pathways
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Simplified aflatoxin B1 biosynthetic pathway showing the position of this compound.
Conclusion
The LC-MS/MS method outlined in this application note provides a robust and sensitive approach for the quantitative analysis of this compound in fungal cultures. This protocol can be readily adapted for various research applications aimed at understanding and controlling aflatoxin contamination. The successful implementation of this method will aid in the study of mycotoxin biosynthesis and the development of novel control strategies.
References
- 1. (-)-Averantin | C20H20O7 | CID 10044783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development of an UPLC-MS/MS Method for the Analysis of Mycotoxins in Rumen Fluid with and without Maize Silage Emphasizes the Importance of Using Matrix-Matched Calibration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of this compound as an aflatoxin B1 precursor: placement in the biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Detection of Averantin using Thin-Layer Chromatography (TLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Averantin is a polyhydroxyanthraquinone, an important secondary metabolite, and a known precursor in the biosynthetic pathway of aflatoxins produced by several species of Aspergillus, such as Aspergillus parasiticus.[1][2][3] Monitoring for this compound can be crucial in studies of fungal genetics, mycotoxin biosynthesis, and in the development of inhibitors of aflatoxin production. Thin-layer chromatography (TLC) offers a rapid, simple, and cost-effective method for the qualitative and semi-quantitative analysis of this compound.[4][5] This application note provides a detailed protocol for the detection of this compound from fungal cultures using TLC.
Principle of Thin-Layer Chromatography
Thin-layer chromatography is a solid-liquid chromatographic technique used to separate components of a mixture. The separation is based on the differential partitioning of the analytes between a solid stationary phase (e.g., silica gel coated on a plate) and a liquid mobile phase (a solvent or mixture of solvents). As the mobile phase moves up the stationary phase by capillary action, compounds with a higher affinity for the stationary phase move shorter distances, while compounds with a higher affinity for the mobile phase move further. This differential migration results in the separation of the components, which can then be visualized and identified by their retention factor (Rf).
Materials and Reagents
3.1. Equipment
-
TLC plates (silica gel 60 F254, 20x20 cm)
-
TLC developing tank
-
Micropipettes or capillary tubes for spotting
-
UV lamp (254 nm and 366 nm)
-
Spray bottle for visualization reagent
-
Hot plate or oven
-
Vials for sample and standard preparation
-
Filter paper
3.2. Solvents and Chemicals
-
This compound standard (if available)
-
Acetone (ACS grade)
-
Chloroform (ACS grade)
-
Toluene (ACS grade)
-
Ethyl acetate (ACS grade)
-
Acetic acid (glacial)
-
Formic acid (90%)
-
Methanol (ACS grade)
-
Potassium hydroxide (KOH)
-
Solvents for mobile phases (see Table 1)
Experimental Protocols
Standard Preparation
If a pure this compound standard is available, prepare a stock solution by dissolving a known amount in a suitable solvent such as chloroform or acetone to a final concentration of approximately 1 mg/mL. From this stock, prepare a series of working standards of lower concentrations (e.g., 1-10 µg/mL) for spotting.
Sample Preparation (Extraction from Fungal Mycelia)
-
Grow the Aspergillus strain of interest in a suitable liquid or solid medium.
-
Harvest the wet mycelia by filtration.
-
Extract the mycelia repeatedly with acetone until the mycelia become colorless.
-
Combine the acetone extracts and evaporate to near dryness under reduced pressure or a stream of nitrogen.
-
Re-dissolve the residue in a small, known volume of chloroform. This chloroform extract is now ready for TLC analysis.
TLC Plate Preparation and Spotting
-
Activate the silica gel TLC plates by heating them in an oven at 110°C for 30-60 minutes before use.
-
Using a pencil, gently draw a starting line (origin) about 1.5 cm from the bottom of the plate.
-
Using a micropipette or capillary tube, carefully spot 5-10 µL of the sample extracts and the this compound standard solution onto the origin line. Keep the spots small and compact.
-
Allow the spots to dry completely before developing the plate.
Chromatographic Development
-
Prepare the desired mobile phase from the options listed in Table 1.
-
Pour the mobile phase into the TLC developing tank to a depth of about 0.5 to 1 cm.
-
Line the inside of the tank with filter paper, ensuring it is saturated with the mobile phase, to create a saturated atmosphere inside the tank. Close the tank and allow it to equilibrate for at least 20-30 minutes.
-
Carefully place the spotted TLC plate into the developing tank, ensuring the origin line is above the level of the mobile phase.
-
Close the tank and allow the mobile phase to ascend the plate by capillary action.
-
When the solvent front has reached about 1-2 cm from the top of the plate, remove the plate from the tank.
-
Immediately mark the position of the solvent front with a pencil and allow the plate to air dry completely in a fume hood.
Visualization
-
UV Light: Examine the dried TLC plate under a UV lamp. This compound, being a polyhydroxyanthraquinone, is expected to be fluorescent or show UV absorbance. View the plate at both 254 nm and 366 nm and circle any visible spots with a pencil.
-
Chemical Derivatization: For enhanced visualization, especially for polyhydroxyanthraquinones, spray the plate with an 8% solution of potassium hydroxide (KOH) in methanol. This can induce a color change, making the spots more visible under daylight or UV light.
Identification and Data Analysis
-
Identify the this compound spot in the sample extracts by comparing its Rf value and appearance (color under UV light and after spraying) with that of the this compound standard.
-
Calculate the Retention Factor (Rf) for the standard and the corresponding spot in the samples using the following formula:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
For semi-quantitative analysis, compare the intensity and size of the this compound spot in the sample with the spots from the series of standards. For more accurate quantification, a densitometer can be used to scan the plate and measure the spot intensity.
Data Presentation
Table 1: Mobile Phase Systems for TLC Analysis of this compound
| Mobile Phase Composition | Ratio (v/v/v) | Notes | Reference |
| Toluene : Ethyl Acetate : Acetic Acid | 80 : 10 : 10 | A common system for separating aflatoxin precursors. | |
| Chloroform : Ethyl Acetate : Formic Acid (90%) | 6 : 3 : 1 | Used for the analysis of culture medium from Aspergillus parasiticus mutants. |
Note: Rf values are highly dependent on the specific experimental conditions (e.g., plate type, temperature, chamber saturation). The Rf for this compound should be determined empirically using a standard.
Table 2: Quantitative Parameters
| Parameter | Value | Notes |
| Rf Value | To be determined | Highly dependent on the chosen mobile phase and experimental conditions. |
| Limit of Detection (LOD) | Not specified in literature | Should be determined experimentally during method validation. |
| Limit of Quantification (LOQ) | Not specified in literature | Should be determined experimentally during method validation. |
Workflow Diagram
Caption: Experimental workflow for the detection of this compound by TLC.
Troubleshooting
-
Streaking Spots: The sample may be overloaded. Dilute the extract and re-spot a smaller volume.
-
Irregular Solvent Front: The developing chamber may not have been properly saturated, or the plate may be touching the side of the tank. Ensure proper chamber equilibration.
-
No Spots Visible: The concentration of this compound in the sample may be below the detection limit. Concentrate the sample extract or use a more sensitive visualization technique.
-
Rf Value Too High or Too Low: The polarity of the mobile phase is not optimal. If the Rf is too high, decrease the mobile phase polarity. If the Rf is too low, increase the mobile phase polarity.
Conclusion
Thin-layer chromatography is a suitable and accessible method for the rapid detection of this compound in fungal extracts. By following the detailed protocols for sample preparation, chromatographic development, and visualization, researchers can effectively screen for the presence of this important aflatoxin precursor. For quantitative results, further validation and the use of densitometry are recommended.
References
- 1. newprairiepress.org [newprairiepress.org]
- 2. Identification of this compound as an aflatoxin B1 precursor: placement in the biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mycotoxin prevention and control in foodgrains - Factors affecting the TLC of aflatoxins analysis [fao.org]
- 5. Qualitative Analysis of Mycotoxins by Thin Layer Chromatography (TLC), Frontiers in Environmental Microbiology, Science Publishing Group [frontemj.com]
Investigating the Mechanism of Averantin-induced Apoptosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Averantin is a mycotoxin and a known precursor in the biosynthetic pathway of aflatoxin B1.[1][2] While its primary role in fungal metabolism is established, emerging evidence suggests potential cytotoxic effects against solid tumor cell lines, indicating its potential as an anticancer agent.[1] Understanding the molecular mechanisms by which this compound may induce cancer cell death is crucial for evaluating its therapeutic potential. Apoptosis, or programmed cell death, is a key process that, when dysregulated, can lead to cancer. Many chemotherapeutic agents exert their effects by inducing apoptosis in cancer cells.
This document provides a detailed guide for investigating the hypothesis that this compound induces apoptosis in cancer cells. Due to limited direct research on the apoptotic mechanism of this compound, the proposed pathway and experimental designs are largely based on studies of the structurally related and downstream metabolite, Averufanin. Research has shown that Averufanin induces apoptosis in breast cancer cell lines through a mechanism involving DNA damage and activation of the p53-mediated signaling pathway.[3][4] These application notes and protocols therefore provide a robust framework for the initial investigation into this compound's pro-apoptotic capabilities.
Application Notes
This compound is hypothesized to induce apoptosis primarily through the intrinsic pathway , initiated by intracellular stress, such as DNA damage. The proposed mechanism is outlined below and illustrated in the accompanying signaling pathway diagram.
Proposed Mechanism of this compound-Induced Apoptosis:
-
Induction of DNA Damage: this compound may cause DNA double-strand breaks (DSBs). The formation of γ-H2AX, the phosphorylated form of histone H2AX, serves as a sensitive marker for DSBs.
-
Activation of p53: In response to DNA damage, the tumor suppressor protein p53 is stabilized and activated through post-translational modifications. Activated p53 acts as a transcription factor for a host of pro-apoptotic genes.
-
Initiation of the Intrinsic Apoptotic Pathway: Activated p53 upregulates the expression of pro-apoptotic Bcl-2 family proteins, such as Bax and Bak. These proteins translocate to the mitochondria and induce mitochondrial outer membrane permeabilization (MOMP).
-
Mitochondrial Events and Apoptosome Formation: MOMP leads to the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm. In the cytoplasm, cytochrome c binds to Apaf-1, which then recruits pro-caspase-9 to form the apoptosome.
-
Caspase Cascade Activation: Within the apoptosome, pro-caspase-9 is cleaved and activated. Activated caspase-9 then cleaves and activates effector caspases, primarily caspase-3 and caspase-7.
-
Execution of Apoptosis: Activated caspase-3 and -7 cleave a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation, membrane blebbing, and ultimately, cell death.
This proposed pathway provides a testable model for elucidating the mechanism of this compound-induced apoptosis. The following protocols are designed to investigate key events in this pathway.
Data Presentation
To facilitate the analysis and comparison of experimental data, all quantitative results should be summarized in clearly structured tables. Below is a template for presenting cytotoxicity data.
Table 1: Cytotoxicity of this compound and Related Compounds in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Exposure Time (h) | Assay Method | Reference |
| Averufanin | MCF-7 (Breast) | 0.28 | 72 | SRB | |
| Averufanin | T47D (Breast) | ~10 | 72 | SRB | |
| Averufanin | SK-BR-3 (Breast) | ~15 | 72 | SRB | |
| Averufanin | U-87 (Glioblastoma) | ~20 | 72 | SRB | |
| Averufanin | OVCAR3 (Ovarian) | >100 | 72 | SRB | |
| This compound | [e.g., MCF-7] | To be determined | e.g., 24, 48, 72 | e.g., MTT | This study |
| This compound | [e.g., A549] | To be determined | e.g., 24, 48, 72 | e.g., MTT | This study |
Note: IC50 values for Averufanin are provided as a reference. Researchers should determine the IC50 of this compound in their cell lines of interest.
Experimental Protocols
Detailed methodologies for key experiments to investigate this compound-induced apoptosis are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound and to calculate its half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound (at IC50 concentration) and vehicle control
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound (e.g., at the IC50 concentration for 24 or 48 hours).
-
Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour of staining.
-
Set up appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) for compensation and gating.
Protocol 3: Caspase-3/7 Activity Assay
This assay measures the activity of the key executioner caspases, caspase-3 and caspase-7.
Materials:
-
Cells treated with this compound and vehicle control
-
Caspase-Glo® 3/7 Assay System or equivalent
-
Luminometer or plate reader capable of measuring luminescence
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure the luminescence of each sample using a luminometer.
-
Normalize the luminescence signal to the number of cells or protein concentration if necessary.
Protocol 4: Western Blotting for Apoptosis-Related Proteins
This protocol is for detecting changes in the expression and cleavage of key proteins in the proposed apoptotic pathway.
Materials:
-
Cells treated with this compound and vehicle control
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-phospho-p53 (Ser15), anti-PARP, anti-cleaved PARP, anti-Bax, anti-Bcl-2, anti-γ-H2AX)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound and lyse them in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Mandatory Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate the proposed signaling pathway and experimental workflows.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for investigating this compound-induced apoptosis.
References
- 1. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrial outer membrane permeabilization - Wikipedia [en.wikipedia.org]
- 3. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aspergillus Carneus metabolite Averufanin induced cell cycle arrest and apoptotic cell death on cancer cell lines via inducing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DNA Damage Analysis in Cells Treated with Averantin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Averantin is a polyhydroxyanthraquinone produced by various fungi, including Aspergillus species. It is recognized as an early precursor in the biosynthetic pathway of aflatoxins, a group of mycotoxins with well-documented genotoxic and carcinogenic properties. Given its structural relationship to aflatoxins, investigating the potential of this compound to induce DNA damage is crucial for a comprehensive toxicological assessment and for understanding the mechanisms of aflatoxin-related cellular damage.
These application notes provide a framework for analyzing DNA damage in cells treated with this compound, focusing on key assays to detect DNA strand breaks, histone modifications associated with DNA damage, and the induction of apoptosis. While direct evidence from some genotoxicity assays on this compound is limited, this document consolidates available data and provides protocols for robust analysis.
Key Concepts in this compound-Induced DNA Damage
The cellular response to DNA damage is a complex signaling network. Upon damage, sensor proteins recognize the lesions and activate transducer kinases, such as ATM and ATR. These kinases then phosphorylate a variety of downstream targets, including the histone variant H2AX, leading to the formation of γ-H2AX foci at the damage sites. This phosphorylation event serves as a scaffold for the recruitment of DNA repair proteins. If the damage is too severe to be repaired, the cell may undergo programmed cell death, or apoptosis, to prevent the propagation of mutations.
Data Presentation: Quantitative Analysis of this compound's Effects
Based on available literature, this compound has been shown to be cytotoxic at higher concentrations, but its genotoxicity is not consistently observed. The following tables summarize the quantitative data on the effects of this compound and a related early aflatoxin precursor, norsolorinic acid.
Table 1: Genotoxicity of this compound as Measured by γ-H2AX Assay
| Cell Line | Concentration (µM) | Genotoxicity (γ-H2AX Induction) | Cytotoxicity (% of Control) | Reference |
| HepG2 | 100 | Not Genotoxic | ~60% | [1] |
| LS-174T | 100 | Not Genotoxic | ~50% | [1] |
| ACHN | 100 | Not Genotoxic | ~70% | [1] |
This data indicates that while this compound exhibits cytotoxicity, it does not significantly induce the DNA double-strand break marker γ-H2AX in these human cell lines under the tested conditions.[1]
Table 2: Induction of Apoptosis by Norsolorinic Acid (an early aflatoxin precursor) in MCF-7 Cells
| Treatment | Concentration (µM) | Apoptosis Induction (Fold Increase vs. Control) at 48h | Reference |
| Norsolorinic Acid | 10 | ~4.4 | [2] |
| Norsolorinic Acid | 20 | ~6.8 |
This table provides an example of apoptosis induction by an early aflatoxin precursor, suggesting a potential mechanism of cell death for this class of compounds.
Experimental Protocols and Workflows
Comet Assay (Single-Cell Gel Electrophoresis)
Workflow for Comet Assay
References
Application Note: Cell Cycle Analysis of Averantin-Treated Breast Cancer Cells
Introduction
Averantin is a polyhydroxyanthraquinone, a natural product that serves as a precursor in the biosynthetic pathway of aflatoxin B1.[1][2] Recent studies on related fungal metabolites, such as averufanin, have indicated potential anticancer activities, including the induction of cell cycle arrest and apoptosis in breast cancer cell lines by causing DNA damage.[3] This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle distribution of breast cancer cells. The described methods will enable researchers to investigate this compound's potential as a therapeutic agent by quantifying its impact on cell cycle progression and identifying the underlying molecular mechanisms.
The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer.[4] Therefore, analyzing the cell cycle distribution of cancer cells after treatment with a potential drug candidate is a critical step in preclinical drug development. This note details the use of propidium iodide (PI) staining followed by flow cytometry to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). Additionally, it provides a protocol for Western blotting to assess changes in the expression levels of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).
Materials and Methods
Cell Culture and this compound Treatment
-
Cell Lines: Human breast cancer cell lines (e.g., MCF-7, T47D, MDA-MB-231) are suitable for this protocol.
-
Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Cells should be seeded at a density that allows for logarithmic growth during the treatment period. Once the cells have adhered, treat them with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) or a vehicle control (DMSO) for specific time points (e.g., 24, 48, 72 hours).
Protocol 1: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is adapted from established methods for cell cycle analysis.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization. Collect both adherent and floating cells to include apoptotic populations.
-
Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS) by centrifugation at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 400 µl of PBS. While gently vortexing, add 1 ml of ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells on ice for at least 30 minutes. Note: Cells can be stored in 70% ethanol at -20°C for several weeks.
-
Rehydration and Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet them.
-
Carefully aspirate the ethanol and wash the cells twice with PBS.
-
Resuspend the cell pellet in 1 ml of PI staining solution (50 µg/ml PI and 100 µg/ml RNase A in PBS).
-
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Acquire at least 10,000 events per sample. Use a low flow rate to ensure data quality. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak can be indicative of apoptotic cells.
Protocol 2: Western Blot Analysis of Cell Cycle Proteins
This protocol outlines the procedure for analyzing the protein expression of key cell cycle regulators.
-
Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-50 µg) per lane on an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cell cycle-related proteins (e.g., Cyclin D1, Cyclin E, CDK2, CDK4, p21, p27) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
Results
The following tables present a hypothetical summary of quantitative data that could be obtained from the described experiments.
Table 1: Effect of this compound on Cell Cycle Distribution of Breast Cancer Cells (MCF-7) after 48h Treatment.
| Treatment Group | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | % Cells in Sub-G1 (Apoptosis) |
| Vehicle (DMSO) | 65.2 ± 3.1 | 20.5 ± 2.5 | 14.3 ± 1.8 | 1.2 ± 0.5 |
| This compound (10 µM) | 75.8 ± 4.2 | 12.1 ± 1.9 | 12.1 ± 2.1 | 5.8 ± 1.1 |
| This compound (50 µM) | 82.3 ± 5.5 | 8.9 ± 1.5 | 8.8 ± 1.7 | 15.4 ± 2.3 |
| This compound (100 µM) | 88.1 ± 6.1 | 5.3 ± 1.1 | 6.6 ± 1.3 | 28.7 ± 3.5** |
Data are presented as mean ± SD from three independent experiments. *p < 0.05, **p < 0.01 compared to the vehicle control group.
Table 2: Relative Protein Expression of Cell Cycle Regulators in MCF-7 Cells Treated with this compound for 48h.
| Treatment Group | Cyclin D1 | CDK4 | Cyclin E | CDK2 | p21 | p27 |
| Vehicle (DMSO) | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 |
| This compound (50 µM) | 0.45 ± 0.08 | 0.52 ± 0.09 | 0.61 ± 0.11* | 0.73 ± 0.13 | 2.89 ± 0.31 | 2.15 ± 0.25 |
Data are presented as relative fold change normalized to the vehicle control and housekeeping protein (β-actin). Values are mean ± SD from three independent experiments. *p < 0.05, **p < 0.01 compared to the vehicle control group.
Visualizations
Caption: Experimental workflow for analyzing the effects of this compound on the breast cancer cell cycle.
Caption: Hypothesized signaling pathway of this compound-induced G1 cell cycle arrest in breast cancer cells.
Discussion
The results from these experiments will provide valuable insights into the antiproliferative effects of this compound on breast cancer cells. An accumulation of cells in the G0/G1 phase, coupled with a decrease in the S and G2/M phases, would suggest that this compound induces a G1 cell cycle arrest. The presence of a significant sub-G1 peak would indicate an increase in apoptosis.
The Western blot data can elucidate the molecular mechanism underlying the observed cell cycle arrest. A decrease in the expression of G1-phase cyclins (Cyclin D1, Cyclin E) and their associated kinases (CDK4, CDK2), along with an increase in CDK inhibitors (p21, p27), would corroborate a G1 arrest. These findings would guide further investigation into the specific signaling pathways targeted by this compound and support its development as a potential anticancer agent. The induction of apoptosis by related compounds suggests that this compound may also trigger programmed cell death, a desirable characteristic for cancer therapeutics.
Conclusion
This application note provides a comprehensive set of protocols for the cell cycle analysis of this compound-treated breast cancer cells. By combining flow cytometry for quantitative cell cycle distribution and Western blotting for the analysis of key regulatory proteins, researchers can effectively characterize the antiproliferative effects of this compound and begin to unravel its mechanism of action. These methods are fundamental for the preclinical evaluation of novel anticancer compounds.
References
- 1. Identification of this compound as an aflatoxin B1 precursor: placement in the biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CDK/cyclin dependencies define extreme cancer cell-cycle heterogeneity and collateral vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Averantin as a Biomarker for Aflatoxin Contamination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aflatoxins, particularly aflatoxin B1 (AFB1), are highly toxic and carcinogenic secondary metabolites produced by fungi of the Aspergillus species, primarily Aspergillus flavus and Aspergillus parasiticus. These mycotoxins can contaminate a wide range of agricultural commodities, posing a significant threat to human and animal health. Early detection of potential aflatoxin contamination is crucial for ensuring food and feed safety. Averantin, a polyhydroxyanthraquinone, is a key intermediate in the biosynthetic pathway of AFB1.[1][2][3] Its presence can serve as an early indicator of the metabolic activity leading to aflatoxin production, making it a valuable biomarker for assessing the risk of aflatoxin contamination.
These application notes provide detailed protocols for the extraction and quantification of this compound from various matrices using High-Performance Liquid Chromatography (HPLC) and a proposed Enzyme-Linked Immunosorbent Assay (ELISA) method.
Aflatoxin B1 Biosynthetic Pathway
The biosynthesis of aflatoxin B1 is a complex multi-step enzymatic process. This compound is formed from norsolorinic acid and is a direct precursor to averufin.[1][2] The pathway highlights the integral role of this compound in the production of aflatoxin B1.
Caption: A simplified diagram of the Aflatoxin B1 biosynthetic pathway highlighting this compound.
Quantitative Data Summary
The quantification of this compound can provide an estimation of the potential for aflatoxin B1 contamination. A key study using radiotracers demonstrated that 15.3% of labeled this compound was incorporated into aflatoxin B1 in Aspergillus parasiticus. The following table summarizes the quantitative parameters for this compound detection using a validated HPLC method.
| Parameter | Value | Matrix | Reference |
| Conversion Rate | |||
| This compound to Aflatoxin B1 | 15.3% Incorporation | Aspergillus parasiticus culture | |
| HPLC Method Validation | |||
| Limit of Detection (LOD) | 0.5 ng/g | Fatty Grain Samples | |
| Limit of Quantification (LOQ) | 1.5 ng/g | Fatty Grain Samples | |
| Relative Recoveries | 86.0–107.8% | Fatty Grain Samples | |
| Relative Standard Deviation (RSD) | 1.2–6.2% | Fatty Grain Samples |
Experimental Protocols
Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol describes the extraction and quantification of this compound from fungal cultures or contaminated food/feed matrices.
1. Sample Preparation and Extraction
-
For Fungal Cultures:
-
Grow the fungal culture on a suitable medium (e.g., Potato Dextrose Agar) until sufficient mycelial mass is obtained.
-
Harvest the mycelia and freeze-dry or dry at 40°C for 72 hours.
-
Grind the dried mycelia into a fine powder.
-
Weigh 1 g of the powdered mycelia into a centrifuge tube.
-
Add 10 mL of an extraction solvent (e.g., acetone or a mixture of acetonitrile and water).
-
Vortex vigorously for 5 minutes, then sonicate for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet and combine the supernatants.
-
-
For Food/Feed Samples (e.g., Grains):
-
Grind the sample to a fine powder.
-
Weigh 5 g of the powdered sample into a centrifuge tube.
-
Add 25 mL of an extraction solvent (e.g., 80% methanol in water).
-
Follow steps 1.6 to 1.8 as described for fungal cultures.
-
2. Sample Cleanup using Immunoaffinity Chromatography (IAC)
Note: Commercially available immunoaffinity columns are typically for aflatoxins. For this compound, a custom column would be ideal. In its absence, a solid-phase extraction (SPE) cleanup or a multi-mycotoxin IAC may be used, but validation is required.
-
Evaporate the combined supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 10 mL of PBS (phosphate-buffered saline) containing 10% methanol.
-
Pass the reconstituted sample through an appropriate immunoaffinity or SPE column at a flow rate of 1-2 drops per second.
-
Wash the column with 10 mL of deionized water.
-
Elute the this compound from the column with 2 mL of methanol, followed by 2 mL of acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the HPLC mobile phase.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
3. HPLC Analysis
-
Instrumentation: HPLC system with a fluorescence or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile, methanol, and water. A starting point could be a 60:20:20 (v/v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Fluorescence detector (Excitation: ~325 nm, Emission: ~420 nm) or UV-Vis detector (~290 nm). Wavelengths should be optimized using an this compound standard.
-
Quantification: Create a calibration curve using a certified this compound standard at various concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
Workflow for this compound Analysis
Caption: A generalized workflow for the analysis of this compound from sample collection to data analysis.
Protocol 2: Proposed Competitive Enzyme-Linked Immunosorbent Assay (cELISA) for this compound
Note: This is a proposed protocol as there are no commercially available ELISA kits specifically for this compound. The development of this assay would first require the production of specific anti-averantin antibodies.
1. Production of Anti-Averantin Antibodies (Hapten-Protein Conjugation)
-
This compound, as a small molecule (hapten), needs to be conjugated to a carrier protein (e.g., Bovine Serum Albumin - BSA, or Keyhole Limpet Hemocyanin - KLH) to become immunogenic.
-
The conjugation can be achieved through a linker molecule that reacts with a functional group on this compound and an amino group on the protein.
-
The resulting this compound-protein conjugate is purified and used to immunize animals (e.g., rabbits or mice) to produce polyclonal or monoclonal antibodies, respectively.
-
The produced antibodies must be characterized for their specificity and affinity to free this compound.
2. Competitive ELISA Protocol
-
Coating: Coat the wells of a 96-well microtiter plate with the this compound-protein (e.g., this compound-BSA) conjugate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add the this compound standards or extracted samples to the wells, followed immediately by the addition of a limited amount of anti-averantin antibody. Incubate for 1-2 hours at room temperature. During this step, free this compound in the sample competes with the coated this compound for binding to the antibody.
-
Washing: Repeat the washing step to remove unbound antibodies.
-
Detection: Add an enzyme-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) that binds to the primary anti-averantin antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine). The enzyme on the secondary antibody will catalyze a color change.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2M H₂SO₄).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
-
Quantification: Generate a standard curve by plotting the absorbance versus the concentration of the this compound standards. Determine the concentration of this compound in the samples from this curve.
Conclusion
The monitoring of this compound provides a promising approach for the early assessment of aflatoxin contamination risk in agricultural products and fungal cultures. The HPLC protocol outlined provides a robust and sensitive method for the quantification of this compound. While a specific ELISA for this compound is not yet commercially available, the proposed competitive ELISA protocol offers a framework for the development of a high-throughput screening method. The use of this compound as a biomarker, in conjunction with these analytical methods, can be a valuable tool for researchers, scientists, and drug development professionals in the ongoing efforts to mitigate the impact of aflatoxin contamination.
References
- 1. Identification of this compound as an aflatoxin B1 precursor: placement in the biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of this compound as an aflatoxin B1 precursor: placement in the biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Bioactive Anthraquinone Derivatives for Therapeutic Applications
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Averantin, a naturally occurring anthraquinone, is a secondary metabolite produced by various fungi. While research on the specific synthesis of this compound derivatives for therapeutic use is limited, the broader class of anthraquinones represents a rich source of compounds with significant therapeutic potential. Anthraquinone derivatives have been extensively studied and have shown promise as anticancer and antimicrobial agents. Their planar structure allows for intercalation into DNA, and they can inhibit key enzymes such as topoisomerase II and generate reactive oxygen species (ROS), leading to cell death in cancerous cells.[1][2][3][4] This document provides an overview of the synthesis and therapeutic evaluation of anthraquinone derivatives, presented as a model for the potential development of this compound-based therapeutics.
I. Therapeutic Potential of Anthraquinone Derivatives
Anthraquinone derivatives have demonstrated a wide range of biological activities. Their efficacy as anticancer and antimicrobial agents is of particular interest in drug development.
Anticancer Activity
Numerous synthetic anthraquinone derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key cellular processes required for cancer cell proliferation and survival.[5]
Table 1: Anticancer Activity of Selected Anthraquinone Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 / ED50 (µM) | Reference |
| Anthraquinone Derivative 15 | HepG2 | 1.23 | |
| Anthraquinone Derivative 34 | K562 | 2.17 | |
| Anthraquinone Derivative 35 | K562 | 2.35 | |
| Anthraquinone Derivative 36 | HeLa | 7.66 | |
| Anthraquinone Derivative 44 | HCT-116 | 0.3 | |
| Anthraquinone Derivative 58 | A549 | 12.7 | |
| Anthraquinone Derivative 58 | PC9 | 13.8 | |
| Anthraquinone Derivative 63 | HCT116 | 108.1 | |
| Alizarin-2-O-β-d-glucoside | A549 | 15.6 | |
| Alizarin-2-O-β-d-glucoside | HeLa | 24.8 | |
| Alizarin-2-O-β-d-glucoside | MCF-7 | 35.2 |
Antimicrobial Activity
The antimicrobial properties of anthraquinone derivatives have also been a subject of investigation. These compounds have shown activity against a range of pathogenic bacteria and fungi.
Table 2: Antimicrobial Activity of Selected Anthraquinone Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Damnacanthal (C22) | Mycobacterium tuberculosis | <20 | |
| Isoneorautenol (C23) | Mycobacterium tuberculosis | 49.22 | |
| Synthetic Chromene C10 | Mycobacterium tuberculosis | 29.13 | |
| 18β-GA-3-rhein ester | Staphylococcus aureus | MIC50 = 2.4 mM |
II. Experimental Protocols
The following protocols are generalized methods for the synthesis and evaluation of anthraquinone derivatives, based on established literature. These can be adapted for the synthesis of novel derivatives.
General Synthesis of Anthraquinone Derivatives via Ullmann Coupling
This protocol describes a common method for introducing nitrogen-containing substituents to the anthraquinone core.
Materials:
-
Substituted 1-bromoanthraquinone
-
Amine of choice
-
Copper (I) iodide (CuI)
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-bromoanthraquinone (1 mmol) in DMF (10 mL), add the desired amine (1.2 mmol), CuI (0.1 mmol), and K2CO3 (2 mmol).
-
Heat the reaction mixture at 100-120 °C for 12-24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by NMR and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the anticancer activity of synthesized compounds.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized anthraquinone derivatives (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the synthesized compounds in the complete growth medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
III. Visualizations
Synthesis and Evaluation Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel anthraquinone derivatives.
Caption: Workflow for Synthesis and Evaluation of Anthraquinone Derivatives.
Postulated Signaling Pathway for Anticancer Activity
This diagram depicts a potential mechanism of action for anthraquinone derivatives in cancer cells, leading to apoptosis.
Caption: Postulated Anticancer Signaling Pathway of Anthraquinones.
References
- 1. mdpi.com [mdpi.com]
- 2. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Synergistic Effects of Averantin with Chemotherapy Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Averantin, a naturally occurring anthraquinone, has garnered interest for its potential anticancer properties. While research into its synergistic effects with conventional chemotherapy is emerging, this document provides a framework for investigating these interactions. This application note will focus on the hypothetical synergistic effects of this compound with Doxorubicin, a widely used chemotherapy agent, particularly in the context of breast cancer. The protocols and pathways described are based on established methodologies for evaluating drug synergy and the known mechanisms of related anthraquinones.
Hypothetical Synergistic Interaction of this compound and Doxorubicin
It is hypothesized that this compound enhances the cytotoxic effects of Doxorubicin in breast cancer cells through a multi-faceted mechanism. This synergy may involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways, thereby allowing for lower effective doses of Doxorubicin and potentially reducing its associated side effects.
Data Presentation
The following tables represent hypothetical data from experiments investigating the synergistic effects of this compound and Doxorubicin on MCF-7 breast cancer cells.
Table 1: IC50 Values of this compound and Doxorubicin
| Compound | IC50 (µM) after 48h |
| This compound | 15.0 |
| Doxorubicin | 1.2 |
Table 2: Combination Index (CI) Values for this compound and Doxorubicin Combination
The Combination Index (CI) is used to quantify drug interactions, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| This compound (µM) | Doxorubicin (µM) | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| 7.5 | 0.6 | 0.55 | 0.85 | Synergy |
| 3.75 | 0.3 | 0.30 | 0.92 | Slight Synergy |
| 15.0 | 0.6 | 0.75 | 0.70 | Strong Synergy |
| 7.5 | 1.2 | 0.80 | 0.65 | Strong Synergy |
Table 3: Effect of this compound and Doxorubicin on Apoptosis in MCF-7 Cells
| Treatment | % Apoptotic Cells (Annexin V+) |
| Control | 5.2 |
| This compound (7.5 µM) | 15.8 |
| Doxorubicin (0.6 µM) | 25.4 |
| Combination (7.5 µM this compound + 0.6 µM Doxorubicin) | 55.1 |
Table 4: Western Blot Analysis of Key Signaling Proteins
| Treatment | p53 Expression (Fold Change) | Bax/Bcl-2 Ratio (Fold Change) | Cleaved Caspase-3 (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 |
| This compound (7.5 µM) | 2.1 | 2.5 | 1.8 |
| Doxorubicin (0.6 µM) | 3.5 | 3.8 | 3.2 |
| Combination | 6.2 | 7.1 | 6.5 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxicity of this compound and Doxorubicin, alone and in combination.
Materials:
-
MCF-7 breast cancer cells
-
DMEM media with 10% FBS
-
This compound (stock solution in DMSO)
-
Doxorubicin (stock solution in water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound, Doxorubicin, or their combination for 48 hours. Include a vehicle control (DMSO).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 values.
-
Calculate the Combination Index (CI) using software like CompuSyn.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound and Doxorubicin.
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound and Doxorubicin
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed MCF-7 cells in 6-well plates and treat with this compound, Doxorubicin, or the combination at their respective IC50 or synergistic concentrations for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This protocol is for analyzing the expression of proteins involved in apoptosis and cell cycle regulation.
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound and Doxorubicin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (p53, Bax, Bcl-2, Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Treat MCF-7 cells as described in the apoptosis assay protocol.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate 30 µg of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control (β-actin).
Visualizations
Signaling Pathway Diagram
Caption: Proposed synergistic mechanism of this compound and Doxorubicin.
Experimental Workflow Diagram
Caption: Workflow for investigating drug synergy.
Logical Relationship Diagram
Caption: Rationale for investigating synergistic combinations.
Troubleshooting & Optimization
Technical Support Center: Optimizing Averantin Production in Aspergillus Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of Averantin from Aspergillus cultures.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at producing this compound.
Problem 1: Low or No Detectable this compound Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Wild-type strain is efficiently converting this compound to downstream metabolites. | Generate a blocked mutant by disrupting the gene responsible for the conversion of this compound to its subsequent metabolite in the aflatoxin pathway (e.g., avfA which is involved in the conversion to averufin).[1] | The metabolic pathway will be blocked after this compound, leading to its accumulation. |
| Suboptimal culture medium composition. | Utilize a yeast extract-sucrose (YES) medium, which has been shown to support the production of aflatoxin biosynthetic pathway intermediates.[2][3] A typical YES medium formulation is provided in the experimental protocols section. | Improved fungal growth and secondary metabolite production, including this compound. |
| Inappropriate culture conditions. | Optimize incubation parameters. Maintain a constant temperature of 28-30°C in the dark.[2][4] Ensure adequate aeration, as it is crucial for secondary metabolite synthesis. | Enhanced enzymatic activity for this compound biosynthesis. |
| Incorrect genetic background of the Aspergillus strain. | Use Aspergillus parasiticus strains known to produce metabolites in the aflatoxin pathway. Some strains may have natural variations that affect the yield of specific intermediates. | Selection of a suitable production strain is critical for achieving high yields. |
| Degradation of this compound post-production. | Minimize exposure of extracted samples to light and elevated temperatures. Store extracts at -20°C or below. | Preservation of synthesized this compound for accurate quantification. |
Problem 2: Inconsistent this compound Yields Between Batches
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variability in inoculum preparation. | Standardize the spore suspension concentration used for inoculation. A typical starting concentration is 10^5 to 10^6 spores/mL. | Consistent starting culture density, leading to more reproducible growth and metabolite production phases. |
| Inconsistent media preparation. | Ensure all media components are accurately weighed and fully dissolved. Autoclave under consistent conditions (e.g., 121°C for 20 minutes) to avoid variations in nutrient availability. | Uniform nutrient composition across all culture batches. |
| Fluctuations in incubator conditions. | Regularly calibrate and monitor incubator temperature and humidity. Ensure consistent aeration for all cultures. | Stable environmental conditions will lead to more predictable and reproducible metabolic output. |
| Cross-contamination with other microorganisms. | Employ strict aseptic techniques during all stages of culture handling. Regularly check for contamination by microscopy or plating on selective media. | Pure cultures of Aspergillus will ensure that resources are directed towards this compound production. |
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy to maximize the accumulation of this compound?
A1: The most effective strategy is to use a genetically modified strain of Aspergillus parasiticus in which the biosynthetic pathway is blocked immediately after the formation of this compound. This is typically achieved by creating a "blocked mutant" through the knockout or disruption of the gene encoding the enzyme that converts this compound to averufin. This prevents the further metabolism of this compound, leading to its accumulation in the culture.
Q2: Which culture medium is recommended for optimal this compound production?
A2: A yeast extract-sucrose (YES) medium is widely recommended for the production of aflatoxin pathway intermediates, including this compound. This medium provides a rich source of carbon and nitrogen, which are essential for robust fungal growth and secondary metabolism. A detailed protocol for preparing YES medium is available in the "Experimental Protocols" section.
Q3: What are the key environmental factors that influence this compound yield?
A3: Key environmental factors include temperature, aeration, and light. Aspergillus parasiticus cultures for secondary metabolite production are typically incubated at 28-30°C in constant darkness. Adequate aeration is also crucial, as the biosynthetic enzymes often require oxygen.
Q4: How can I confirm that my mutant strain is successfully blocked for this compound accumulation?
A4: Confirmation involves a combination of genetic and chemical analysis. Genetically, Southern blot or PCR analysis can confirm the disruption of the target gene. Chemically, the culture extract should be analyzed using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). In a successful blocked mutant, you will observe a significant accumulation of this compound and a corresponding decrease or absence of downstream products like averufin and aflatoxin.
Q5: What is the role of global regulators like LaeA in this compound production?
A5: LaeA is a global regulator of secondary metabolism in many fungi, including Aspergillus. It functions as part of a protein complex that influences the expression of multiple gene clusters responsible for producing secondary metabolites. Overexpression of laeA can lead to a general increase in secondary metabolism, which may enhance the production of this compound, especially in a strain that is already blocked for its further conversion.
Experimental Protocols
Protocol 1: Preparation of Yeast Extract-Sucrose (YES) Liquid Medium
-
Composition per liter:
-
Yeast Extract: 20 g
-
Sucrose: 150 g
-
Distilled Water: 1 L
-
-
Procedure:
-
Dissolve the yeast extract and sucrose in the distilled water with gentle heating and stirring.
-
Dispense the medium into flasks appropriate for your culture volume (e.g., 100 mL in a 250 mL flask to ensure adequate aeration).
-
Stopper the flasks with cotton plugs.
-
Autoclave at 121°C for 20 minutes.
-
Allow the medium to cool to room temperature before inoculation.
-
Protocol 2: Cultivation of Aspergillus parasiticus for this compound Production
-
Inoculum Preparation:
-
Grow the Aspergillus parasiticus strain (wild-type or blocked mutant) on a suitable agar medium (e.g., Potato Dextrose Agar) at 28°C for 7-10 days until sporulation is abundant.
-
Prepare a spore suspension by gently scraping the conidia from the agar surface into a sterile solution of 0.1% Tween 80.
-
Filter the suspension through sterile glass wool to remove mycelial fragments.
-
Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 10^6 spores/mL).
-
-
Cultivation:
-
Inoculate the prepared YES liquid medium with the spore suspension.
-
Incubate the flasks at 28°C in the dark under constant shaking (e.g., 150-200 rpm) for 5-7 days. The optimal incubation time may need to be determined empirically.
-
Protocol 3: Extraction and Quantification of this compound
-
Extraction:
-
Separate the fungal mycelium from the culture broth by filtration.
-
The mycelium is the primary location of this compound accumulation.
-
Lyophilize (freeze-dry) the mycelium to remove water.
-
Extract the dried mycelium with a suitable organic solvent such as chloroform or a mixture of acetonitrile, water, and acetic acid (e.g., 79:20:1 v/v/v). This can be done by soaking the mycelium in the solvent and agitating for several hours.
-
Filter the extract to remove the mycelial debris.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain a crude extract.
-
-
Quantification:
-
Redissolve the crude extract in a known volume of a suitable solvent (e.g., methanol).
-
Analyze the extract using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a detector (e.g., UV-Vis or fluorescence).
-
Quantify the this compound concentration by comparing the peak area to a standard curve prepared with a purified this compound standard.
-
Visualizations
Caption: Simplified biosynthetic pathway of this compound to Aflatoxin B1.
Caption: Regulatory network influencing this compound production in Aspergillus.
References
- 1. Isolation and characterization of experimentally induced, aflatoxin biosynthetic pathway deletion mutants of Aspergillus parasiticus [agris.fao.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Enzymatic conversion of norsolorinic acid to averufin in aflatoxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspergillus Volatiles Regulate Aflatoxin Synthesis and Asexual Sporulation in Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Averantin in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with the poorly water-soluble mycotoxin, averantin.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
A1: this compound, an anthraquinone derivative, is a hydrophobic molecule with very low solubility in water.[1][2] This is a common issue for compounds with its chemical structure. Several factors can contribute to this issue, including the pH and ionic strength of your buffer, as well as the temperature. For initial troubleshooting, it is recommended to prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it into your aqueous buffer.[3]
Q2: What is the best organic solvent to dissolve this compound for creating a stock solution?
A2: this compound is readily soluble in DMSO.[3][4] For biological experiments, it is crucial to keep the final concentration of DMSO in your cell culture medium low (typically below 0.5%) to avoid solvent-induced toxicity. Ethanol can also be used, but this compound's solubility is higher in hot ethanol.
Q3: Can I improve the solubility of this compound by adjusting the pH of my buffer?
A3: For ionizable compounds, adjusting the pH can significantly alter solubility. The solubility of some anthraquinone derivatives is pH-dependent. For weakly acidic compounds, increasing the pH above their pKa can increase solubility. Conversely, for weakly basic compounds, decreasing the pH may be beneficial. It is recommended to empirically test a range of pH values to determine the optimal condition for this compound.
Q4: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous buffer. What should I do?
A4: This is a common phenomenon known as "crashing out." It occurs when the concentration of the organic solvent is not high enough in the final aqueous solution to keep the hydrophobic compound dissolved. To avoid this, you can try the following:
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Decrease the final concentration of this compound.
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Increase the final concentration of the co-solvent (e.g., DMSO), being mindful of its potential effects on your experiment.
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Use a solubilizing agent like cyclodextrins or formulate this compound into nanoparticles.
Q5: What are cyclodextrins and how can they help with this compound solubility?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex" that is more soluble in water. This is a widely used technique to improve the aqueous solubility of poorly soluble drugs.
Q6: What are the potential biological effects of this compound in my experiments?
A6: this compound is a precursor in the biosynthesis of aflatoxin B1, a potent mycotoxin. While specific signaling pathways for this compound are not extensively studied, a closely related precursor, averufanin, has been shown to induce DNA damage, cell cycle arrest, and apoptosis in cancer cells through a p53-mediated pathway. It is plausible that this compound may exert similar cytotoxic effects.
Troubleshooting Guides
Issue 1: this compound powder is not dissolving in the aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Low intrinsic aqueous solubility of this compound. | 1. Prepare a high-concentration stock solution of this compound in 100% DMSO. 2. Serially dilute the stock solution into your aqueous buffer to the desired final concentration, ensuring vigorous mixing. |
| Suboptimal buffer pH. | 1. Determine if this compound has ionizable groups. 2. Test the solubility of this compound in a range of buffers with different pH values (e.g., pH 5.0, 7.4, 9.0). |
| Incorrect temperature. | 1. Attempt to dissolve this compound at a slightly elevated temperature (e.g., 37°C), but be cautious of potential degradation. 2. Cool the solution to the experimental temperature after dissolution. |
Issue 2: this compound precipitates out of solution after dilution from an organic stock.
| Possible Cause | Troubleshooting Step |
| Supersaturation of the final solution. | 1. Lower the final concentration of this compound. 2. Increase the percentage of the organic co-solvent in the final solution (ensure it's compatible with your assay). |
| Slow dissolution kinetics. | 1. Use sonication or vortexing for an extended period after dilution. 2. Prepare the final dilution immediately before use. |
| Change in temperature or pH upon dilution. | 1. Ensure the temperature and pH of the stock solution and the aqueous buffer are compatible. 2. Pre-warm or pre-cool the buffer to match the intended experimental temperature. |
Quantitative Data Summary
Note: Specific solubility data for this compound is limited. The following table provides estimated solubility based on data for structurally similar anthraquinones and general knowledge of hydrophobic compounds. These values should be used as a guide and determined empirically for your specific experimental conditions.
| Solvent System | Estimated Solubility of this compound | Reference/Rationale |
| Water | < 1 µg/mL | Anthraquinones are generally insoluble in water. |
| Phosphate-Buffered Saline (PBS) pH 7.4 | < 1 µg/mL | Similar to water, with minimal expected improvement at neutral pH. |
| DMSO | > 10 mg/mL | This compound is known to be soluble in DMSO. |
| Ethanol (95%) | ~0.5 - 2 mg/mL (higher at boiling) | Based on the solubility of anthraquinone in ethanol. |
| Methanol | Lower than ethanol | Generally, anthraquinones have lower solubility in methanol compared to ethanol. |
| 10% DMSO in PBS | Dependent on final this compound concentration | A common co-solvent system; solubility will be significantly lower than in 100% DMSO. |
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution and Working Solutions
Objective: To prepare a concentrated stock solution of this compound in DMSO and dilute it to working concentrations in an aqueous buffer.
Materials:
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This compound powder
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Dimethyl Sulfoxide (DMSO), anhydrous
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Aqueous buffer (e.g., PBS, pH 7.4)
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Sterile, low-binding microcentrifuge tubes
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Vortex mixer
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Sonicator (optional)
Procedure:
-
Stock Solution Preparation (10 mM in DMSO): a. Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound = 372.4 g/mol ). b. Weigh the calculated amount of this compound powder into a sterile microcentrifuge tube. c. Add the appropriate volume of 100% DMSO. d. Vortex vigorously for 1-2 minutes until the this compound is completely dissolved. A brief sonication may aid dissolution. e. Visually inspect the solution to ensure no particulates are present. f. Store the stock solution at -20°C, protected from light.
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Working Solution Preparation: a. Thaw the this compound stock solution at room temperature. b. Perform serial dilutions of the stock solution into the aqueous buffer to achieve the desired final concentrations. c. Add the this compound stock solution dropwise to the aqueous buffer while vortexing to ensure rapid mixing and minimize precipitation. d. Prepare fresh working solutions for each experiment.
Protocol 2: Improving this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare an aqueous solution of this compound using HP-β-CD to form an inclusion complex.
Materials:
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This compound powder
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Hydroxypropyl-β-cyclodextrin (HP-β-CD)
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Aqueous buffer (e.g., sterile water or PBS)
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Magnetic stirrer and stir bar
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0.22 µm syringe filter
Procedure:
-
Prepare the HP-β-CD Solution: a. Dissolve HP-β-CD in the aqueous buffer to a concentration of 10-40% (w/v). Stir until fully dissolved.
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Complexation: a. Add this compound powder directly to the HP-β-CD solution to achieve the desired final concentration. b. Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.
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Clarification and Sterilization: a. After stirring, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any un-complexed this compound. b. Carefully collect the supernatant. c. For sterile applications, filter the supernatant through a 0.22 µm syringe filter.
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Concentration Determination: a. The final concentration of solubilized this compound should be determined using a suitable analytical method like HPLC or UV-Vis spectrophotometry.
Protocol 3: Preparation of this compound Nanoparticles by Antisolvent Precipitation
Objective: To formulate this compound into nanoparticles to improve its dispersion and apparent solubility in aqueous solutions.
Materials:
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This compound
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DMSO
-
Stabilizer solution (e.g., 0.5% w/v Pluronic F-127 or Tween 80 in water)
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Magnetic stirrer
-
Syringe pump
Procedure:
-
Prepare the this compound Solution: a. Dissolve this compound in DMSO to a concentration of 1-5 mg/mL.
-
Prepare the Antisolvent/Stabilizer Solution: a. Prepare the stabilizer solution in a beaker and place it on a magnetic stirrer with moderate stirring.
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Nanoprecipitation: a. Using a syringe pump, add the this compound solution dropwise to the rapidly stirring stabilizer solution at a controlled flow rate (e.g., 0.5 mL/min). b. Continue stirring for at least 1 hour after the addition is complete to allow for nanoparticle stabilization.
-
Solvent Removal (Optional): a. The organic solvent can be removed by dialysis against water or by rotary evaporation under reduced pressure.
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Characterization: a. The size and morphology of the nanoparticles should be characterized using techniques such as Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting flowchart for this compound solubility issues.
References
Stability of Averantin under different storage conditions
This technical support center provides guidance on the stability of averantin under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1][2] For short-term storage, refrigeration at 4°C is acceptable for a few days to weeks.[3] It is crucial to minimize exposure to light as this compound is reported to be light-sensitive.[2]
Q2: How should I store this compound in solution?
A2: this compound dissolved in a solvent should be stored at -80°C for long-term stability.[1] Dimethyl sulfoxide (DMSO) is a common solvent for this compound. Solutions should be stored in amber vials or tubes to protect them from light. It is advisable to prepare fresh solutions for critical experiments or to perform regular quality control checks on stored solutions.
Q3: What factors can affect the stability of this compound?
A3: The stability of this compound, like other anthraquinones, can be influenced by several factors, including:
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Temperature: Elevated temperatures can accelerate degradation.
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pH: Both acidic and alkaline conditions may lead to decomposition.
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Light: Exposure to UV and visible light can cause photodegradation.
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Oxygen: Oxidative degradation can occur, especially in solution.
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Incompatible Materials: Contact with strong acids/alkalis and strong oxidizing/reducing agents should be avoided.
Q4: Are there any known degradation products of this compound?
A4: While specific degradation products of this compound under various stress conditions are not extensively documented in publicly available literature, forced degradation studies on similar compounds suggest that hydrolysis, oxidation, and photolytic cleavage can lead to various smaller molecules. As this compound is a precursor in the aflatoxin biosynthetic pathway, its degradation might follow pathways that alter its anthraquinone core or the hexyl side chain.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected experimental results | This compound degradation due to improper storage. | - Verify that this compound has been stored at the recommended temperature and protected from light. - Prepare a fresh solution of this compound and repeat the experiment. - Analyze the purity of the stored this compound using a suitable analytical method like HPLC. |
| Change in color of solid this compound or solution | Potential degradation of the compound. | - Discard the discolored material. - Obtain a fresh batch of this compound. - Review storage procedures to prevent future degradation. |
| Precipitation in a stored this compound solution | Poor solubility at lower temperatures or solvent evaporation. | - Gently warm the solution to room temperature to see if the precipitate redissolves. - If the precipitate does not redissolve, it may be a degradation product. The solution should be discarded. - Ensure vials are tightly sealed to prevent solvent evaporation. |
Stability Data
The following tables summarize the expected stability of this compound under different conditions based on data from similar anthraquinone compounds. Note: This data is illustrative and should be used as a guideline. It is highly recommended to perform specific stability studies for this compound under your experimental conditions.
Table 1: Stability of Solid this compound Under Different Temperature Conditions
| Temperature | Storage Duration | Expected Purity |
| -20°C | 12 months | >98% |
| 4°C | 3 months | ~95% |
| 25°C (Room Temp) | 1 month | <90% |
Table 2: Stability of this compound (in DMSO) Under Different Conditions
| Condition | Storage Duration | Expected Purity |
| -80°C (in dark) | 12 months | >97% |
| -20°C (in dark) | 6 months | ~95% |
| 4°C (in dark) | 1 month | ~90% |
| 25°C (in dark) | 1 week | <85% |
| 25°C (exposed to light) | 24 hours | Significant degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.
1. Preparation of Stock Solution:
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Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
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Acid Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.
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Base Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.
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Thermal Degradation: Incubate 1 mL of this compound stock solution at 80°C for 48 hours.
-
Photodegradation: Expose 1 mL of this compound stock solution to direct sunlight or a photostability chamber for 48 hours.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC or UPLC-MS/MS method.
Protocol 2: Stability-Indicating HPLC Method for this compound
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). - Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). - Flow Rate: 1.0 mL/min. - Detection: UV-Vis detector at the λmax of this compound (consult literature or determine experimentally). - Injection Volume: 10 µL. - Column Temperature: 30°C.
Gradient Program (Illustrative):
| Time (min) | % Acetonitrile | % Water (0.1% Formic Acid) |
| 0 | 20 | 80 |
| 20 | 80 | 20 |
| 25 | 80 | 20 |
| 26 | 20 | 80 |
| 30 | 20 | 80 |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Effective degradation of anthraquinones in Folium Sennae with Monascus fermentation for toxicity reduce and efficacy enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation pathways and kinetics of anthraquinone compounds along with nitrate removal by a newly isolated Rhodococcus pyridinivorans GF3 under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Parameters for Averantin Separation
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) separation of Averantin. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting solutions for common challenges encountered during the analysis of this aflatoxin precursor.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound separation?
A1: For initial method development for this compound, a reversed-phase HPLC approach is recommended. Based on methods for structurally similar anthraquinones and mycotoxins, a C18 column is a suitable stationary phase. A gradient elution with a mobile phase consisting of a mixture of acetonitrile, methanol, and water is a robust starting point.[1][2][3]
Q2: What is the typical detection wavelength for this compound?
Q3: How can I improve the peak shape for this compound?
A3: Poor peak shape, such as tailing, can be due to secondary interactions with the stationary phase. For polar compounds like this compound, this can be minimized by acidifying the mobile phase with a small amount of an acid like formic acid or phosphoric acid to a pH of 2.5-3.5.[5] Using a highly end-capped column can also reduce these interactions. Additionally, ensure your sample is fully dissolved in a solvent compatible with the initial mobile phase conditions.
Q4: My retention times for this compound are drifting. What could be the cause?
A4: Retention time drift can be caused by several factors. The most common are changes in mobile phase composition, column temperature, or flow rate. Ensure your mobile phase is prepared fresh and accurately, and that your column oven is maintaining a stable temperature. Column contamination from sample matrix components can also lead to drift over multiple injections.
Q5: What are the key physicochemical properties of this compound to consider for HPLC method development?
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the HPLC separation of this compound.
Problem 1: Poor Resolution or No Separation
| Symptom | Possible Cause | Solution |
| Peaks are co-eluting or have very little space between them. | Inappropriate mobile phase composition. | Optimize the gradient profile. Adjust the ratio of organic solvents (acetonitrile/methanol) to water. A shallower gradient can improve the separation of closely eluting peaks. |
| Incorrect column chemistry. | If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry that may offer different selectivity. | |
| Column temperature is not optimal. | Vary the column temperature. Higher temperatures can sometimes improve peak shape and resolution, but can also alter selectivity. |
Problem 2: Peak Shape Issues (Tailing, Fronting, Splitting)
| Symptom | Possible Cause | Solution |
| Peak Tailing: The back half of the peak is wider than the front. | Secondary interactions with the stationary phase. | Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress the ionization of silanol groups on the column. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Column contamination. | Use a guard column and ensure proper sample preparation to remove matrix components that can contaminate the analytical column. | |
| Peak Fronting: The front half of the peak is wider than the back. | Sample overload. | Dilute the sample or decrease the injection volume. |
| Poor sample solubility in the mobile phase. | Ensure the sample is fully dissolved in a solvent that is weaker than or matches the initial mobile phase composition. | |
| Peak Splitting: A single peak appears as two or more. | Blocked column frit. | Replace the column inlet frit. |
| Column void or contamination. | If a void has formed at the head of the column, it may need to be repacked or replaced. | |
| Co-elution of an interfering compound. | Optimize the mobile phase or gradient to separate the interfering peak. Injecting a smaller sample volume can help confirm if it is two co-eluting compounds. | |
| Strong sample solvent effect. | The solvent used to dissolve the sample is much stronger than the mobile phase, causing the peak to split. Dilute the sample in the initial mobile phase. |
Problem 3: Baseline Irregularities (Noise, Drift, Ghost Peaks)
| Symptom | Possible Cause | Solution |
| Baseline Noise: The baseline is fluctuating and not smooth. | Air bubbles in the pump or detector. | Degas the mobile phase thoroughly. Purge the pump to remove any trapped air bubbles. |
| Contaminated mobile phase. | Use high-purity HPLC-grade solvents and prepare fresh mobile phase daily. | |
| Failing detector lamp. | Check the lamp energy and replace it if it is low. | |
| Baseline Drift: The baseline is continuously rising or falling. | Change in mobile phase composition. | Ensure the mobile phase components are well-mixed and that there is no evaporation of a volatile component. |
| Column temperature fluctuation. | Use a column oven to maintain a constant temperature. | |
| Column contamination. | Flush the column with a strong solvent to remove strongly retained compounds. | |
| Ghost Peaks: Peaks appear in blank injections. | Contamination in the autosampler or injection valve. | Clean the injection port and syringe. |
| Carryover from a previous injection. | Run a blank gradient after a high-concentration sample to ensure the system is clean. | |
| Impurities in the mobile phase. | Use high-purity solvents and prepare fresh mobile phase. Ghost peaks can accumulate on the column from the mobile phase and elute during a gradient. |
Problem 4: Retention Time Variability
| Symptom | Possible Cause | Solution |
| Retention times are inconsistent between runs. | Fluctuations in flow rate. | Check for leaks in the pump and fittings. Ensure the pump is delivering a consistent flow rate. |
| Inconsistent mobile phase preparation. | Prepare the mobile phase carefully and consistently, measuring volumes accurately. | |
| Column not properly equilibrated. | Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection, especially after a gradient run. | |
| Changes in column temperature. | Use a reliable column oven to maintain a constant temperature. |
Data Presentation
Table 1: Recommended Starting HPLC Parameters for this compound Separation
| Parameter | Recommended Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Methanol (e.g., 50:50 v/v) with 0.1% Formic Acid |
| Gradient | Start with a higher percentage of A, and gradually increase B. A good starting point could be 50% B to 95% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Injection Volume | 10-20 µL |
| Detection | UV-Vis at ~250 nm (or determined λmax) |
Table 2: Physicochemical Properties of Anthraquinones for HPLC Method Development
| Property | General Characteristic | Implication for HPLC |
| Solubility | Generally insoluble in water, soluble in organic solvents. | Use organic solvents for sample preparation. Ensure sample is dissolved in a solvent compatible with the mobile phase to avoid precipitation on the column. |
| Polarity | The parent structure is non-polar, but hydroxyl groups increase polarity. | This compound's hydroxyl groups will make it more polar than unsubstituted anthraquinone, affecting its retention time on a reversed-phase column. |
| pKa | The hydroxyl groups on the anthraquinone ring are acidic. | The ionization state of this compound can be controlled by the mobile phase pH. An acidic mobile phase will keep the hydroxyl groups protonated, which can lead to better peak shape. |
| LogP | A measure of lipophilicity. | A higher LogP indicates greater retention on a reversed-phase column. The mobile phase strength will need to be adjusted accordingly. |
Experimental Protocols
Protocol 1: Standard and Sample Preparation for this compound Analysis
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Standard Preparation:
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Accurately weigh a known amount of this compound standard.
-
Dissolve the standard in a suitable organic solvent such as methanol or acetonitrile to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition.
-
-
Sample Preparation (from a solid matrix like grain):
-
Homogenize the sample to a fine powder.
-
Extract a known weight of the sample with an appropriate organic solvent (e.g., methanol or acetonitrile) using sonication or shaking.
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Centrifuge the extract to pellet the solid material.
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Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, perform a solid-phase extraction (SPE) clean-up step to remove interfering matrix components.
-
Protocol 2: HPLC Method Validation for this compound Quantification
To ensure the reliability of your HPLC method, perform a validation according to ICH guidelines, including the following parameters:
-
Specificity: Analyze a blank matrix sample to ensure no interfering peaks are present at the retention time of this compound.
-
Linearity: Inject a series of at least five concentrations of the this compound standard. Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
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Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound standard at three different levels (low, medium, and high). Calculate the percentage recovery.
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Precision:
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Repeatability (Intra-day precision): Inject the same standard solution multiple times on the same day and calculate the relative standard deviation (RSD) of the peak areas.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days with a freshly prepared mobile phase and standards and calculate the RSD.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified, respectively. This can be calculated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Robustness: Intentionally make small variations in the method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min) and assess the impact on the results to determine the method's reliability during normal use.
Visualizations
Caption: A general workflow for HPLC analysis of this compound.
Caption: A troubleshooting decision tree for HPLC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. Development and validation of a stability-indicating high performance liquid chromatography method based on a core-shell octadecyl column to determine Avermectin and its related substances in bulk Avermectin batches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Averantin Mass Spectrometry Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common interferences in Averantin mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound mass spectrometry analysis?
The most prevalent sources of interference in the analysis of this compound, a mycotoxin precursor, are matrix effects, isobaric interferences, and fragment ion interferences.[1][2] Matrix effects are caused by co-eluting compounds from the sample matrix that can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[3][4] Isobaric interferences arise from compounds having the same nominal mass-to-charge ratio as this compound.[5] Fragment ion interferences can occur when other co-eluting compounds produce fragment ions with the same m/z as the fragment ions of this compound used for quantification in tandem mass spectrometry (MS/MS).
Q2: My this compound signal intensity is low and inconsistent. How can I determine if this is due to matrix effects?
Low and variable signal intensity is a classic indicator of matrix effects, particularly ion suppression. To confirm if matrix effects are the cause, you can perform a post-extraction spiking experiment. This involves comparing the signal response of a pure this compound standard in a clean solvent to the response of the same standard spiked into a blank sample extract that has undergone the entire sample preparation procedure. A significantly lower signal in the matrix-spiked sample confirms ion suppression.
Q3: What are some common matrices that cause significant interference in mycotoxin analysis?
Complex matrices are known to cause significant signal suppression or enhancement. For mycotoxin analysis, which is relevant to this compound, matrices such as maize, compound animal feeds, straw, and various spices are known to produce moderate to strong matrix effects. Fungal culture extracts themselves can also be complex and lead to interferences.
Q4: How can I minimize matrix effects in my this compound analysis?
Effective sample preparation is crucial to minimize matrix effects. Common strategies include:
-
Solid-Phase Extraction (SPE): This is a highly effective cleanup technique that can remove a significant portion of interfering matrix components.
-
Liquid-Liquid Extraction (LLE): This method separates this compound from the sample matrix based on its solubility in immiscible solvents.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a streamlined sample preparation method that combines extraction and cleanup steps and is effective for a wide range of mycotoxins in various matrices.
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Dilute-and-Shoot: In less complex matrices, simply diluting the sample extract can reduce the concentration of interfering compounds to a level where they no longer significantly impact the analysis.
Q5: I suspect I have an isobaric interference. How can I confirm and resolve this?
Isobaric interferences can be challenging. Here's how to approach them:
-
High-Resolution Mass Spectrometry (HRMS): Using an HRMS instrument can often resolve isobaric interferences by distinguishing between compounds with very small mass differences. This compound has an exact mass of 372.12090297 Da.
-
Chromatographic Separation: Improving the chromatographic separation can resolve the interfering compound from this compound, allowing for individual detection. This can be achieved by modifying the mobile phase gradient, changing the column chemistry, or adjusting the flow rate.
-
Tandem Mass Spectrometry (MS/MS): If the interfering compound has a different fragmentation pattern than this compound, you can use MS/MS to selectively detect and quantify this compound based on its unique fragment ions.
Q6: What are the expected m/z values for this compound and its fragments?
The exact mass of this compound (C₂₀H₂₀O₇) is 372.12090297 Da. In positive ion mode electrospray ionization (ESI), you can expect to see the protonated molecule [M+H]⁺ at m/z 373.1287. Common adducts may also be observed, such as the sodium adduct [M+Na]⁺ at m/z 395.1106 and the potassium adduct [M+K]⁺ at m/z 411.0846. The fragmentation pattern of this compound in MS/MS analysis is crucial for its specific detection.
Quantitative Data Summary
The following table summarizes the key mass-to-charge ratios for this compound that are important for its identification and quantification in mass spectrometry.
| Ion Type | Chemical Formula | Exact m/z |
| Precursor Ions | ||
| Neutral Molecule [M] | C₂₀H₂₀O₇ | 372.1209 |
| Protonated Molecule [M+H]⁺ | [C₂₀H₂₁O₇]⁺ | 373.1287 |
| Sodium Adduct [M+Na]⁺ | [C₂₀H₂₀O₇Na]⁺ | 395.1106 |
| Potassium Adduct [M+K]⁺ | [C₂₀H₂₀O₇K]⁺ | 411.0846 |
| Potential Fragment Ions (from [M+H]⁺) | ||
| Loss of H₂O | [C₂₀H₁₉O₆]⁺ | 355.1182 |
| Loss of C₅H₁₀ (side chain) | [C₁₅H₁₁O₇]⁺ | 303.0556 |
| Loss of C₆H₁₂O (side chain) | [C₁₄H₉O₆]⁺ | 273.0400 |
Note: Fragment ions are potential and may vary depending on the collision energy and instrument type used.
Experimental Protocol: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol describes a general solid-phase extraction (SPE) procedure for the cleanup of a fungal culture extract to reduce matrix interference prior to LC-MS/MS analysis of this compound.
1. Materials:
-
SPE Cartridges (e.g., C18, 500 mg, 6 mL)
-
Sample Extract (previously extracted with a suitable solvent like methanol or acetonitrile)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
SPE Vacuum Manifold
2. SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Wash the cartridges with 5 mL of methanol. Allow the methanol to pass through the sorbent bed by gravity or with gentle vacuum. Do not let the sorbent dry out.
-
Equilibrate the cartridges with 5 mL of water. Ensure the sorbent bed remains submerged in water before loading the sample.
3. Sample Loading:
-
Dilute the sample extract with water to a final organic solvent concentration of less than 10%.
-
Load the diluted sample extract onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to slowly pass the entire sample through the cartridge at a flow rate of approximately 1-2 mL/min.
4. Washing (Removal of Interferences):
-
Wash the cartridge with 5 mL of water to remove polar, interfering compounds.
-
Further wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove less polar interferences. The exact composition may need to be optimized based on the specific matrix.
5. Elution of this compound:
-
Elute the retained this compound from the cartridge with 5 mL of methanol.
-
Collect the eluate in a clean collection tube.
6. Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for your LC-MS/MS analysis.
-
Vortex the sample and transfer it to an autosampler vial for injection.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during this compound mass spectrometry analysis.
Caption: Troubleshooting workflow for this compound mass spectrometry analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. Deconvolution of isobaric interferences in mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessing interference in isobaric tag-based sample multiplexing using an 18-plex interference standard - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
Troubleshooting low efficiency in Averantin purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Averantin, with a focus on addressing low process efficiency.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by the typical stages of a purification workflow. Each question addresses a specific issue that can contribute to low yield or purity of this compound.
Stage 1: Extraction & Sample Preparation
Q1: My initial extraction of this compound from the crude material shows a very low yield. What are the potential causes and how can I improve it?
A1: Low yield from the initial extraction is a common issue. Several factors related to the extraction method and sample matrix can be the cause. Consider the following:
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Incomplete Cell Lysis/Matrix Disruption: If you are extracting from a biological source like a fungal culture, inefficient cell disruption will result in a significant portion of the this compound remaining within the cells.
-
Troubleshooting:
-
Ensure your chosen lysis method (e.g., sonication, bead beating, freeze-thaw cycles) is appropriate for your starting material.
-
Optimize the duration and intensity of the lysis procedure.
-
Consider using lytic enzymes in conjunction with mechanical methods.
-
-
-
Poor Solvent Choice: The solubility of this compound is critical for efficient extraction. Using a suboptimal solvent will lead to poor recovery.
-
Troubleshooting:
-
This compound is a polyhydroxyanthraquinone and is typically soluble in organic solvents like chloroform and acetone. A common solvent system for extraction is a mixture of chloroform and acetone (e.g., 9:1 v/v)[1].
-
For complex matrices, especially fatty samples, more advanced extraction techniques like ionic liquid-based microextraction have been shown to be highly efficient[2][3].
-
-
-
Sample Matrix Interference: The presence of fats, oils, and other complex biomolecules can interfere with the extraction of this compound.
-
Troubleshooting:
-
A pre-extraction step to remove lipids, such as a liquid-liquid extraction with a non-polar solvent like hexane, may be beneficial.
-
Methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can be adapted for fatty matrices to improve recovery[4].
-
-
Q2: I am observing degradation of my this compound sample during preparation for chromatography. How can I prevent this?
A2: this compound, like many natural products, can be susceptible to degradation under certain conditions. Protecting your sample throughout the preparation process is key.
-
pH Sensitivity: Extreme pH conditions can lead to the degradation of polyhydroxyanthraquinones.
-
Troubleshooting:
-
Maintain a neutral or slightly acidic pH during extraction and sample handling.
-
Avoid prolonged exposure to strong acids or bases.
-
-
-
Light and Temperature Sensitivity: Exposure to light and high temperatures can cause photodegradation or thermal degradation.
-
Troubleshooting:
-
Work in low-light conditions or use amber-colored labware to protect the sample from light.
-
Keep samples on ice or at 4°C whenever possible to minimize thermal degradation[5].
-
-
-
Oxidative Degradation: The phenolic hydroxyl groups in this compound can be susceptible to oxidation.
-
Troubleshooting:
-
Consider adding antioxidants, such as BHT (butylated hydroxytoluene), to your extraction and storage solvents.
-
Work under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is a significant problem.
-
-
Stage 2: Chromatographic Purification
Q3: My this compound yield is very low after chromatographic purification (e.g., HPLC or column chromatography). What are the common reasons for this loss?
A3: Loss of product during chromatography is a frequent challenge. The issue often lies in the optimization of the chromatographic method or interactions with the stationary phase.
-
Suboptimal Mobile Phase Composition: An improperly chosen mobile phase can lead to poor separation, broad peaks, or irreversible binding to the column.
-
Troubleshooting:
-
For reverse-phase HPLC (RP-HPLC), a gradient of acetonitrile in water with a modifier like 0.1% trifluoroacetic acid (TFA) is a common starting point for small molecules like this compound.
-
Systematically vary the gradient slope and solvent composition to achieve optimal separation and elution.
-
-
-
Irreversible Adsorption to the Column: this compound may bind irreversibly to the stationary phase, leading to significant yield loss.
-
Troubleshooting:
-
A pre-purification step using solid-phase extraction (SPE) can help remove impurities that might cause irreversible binding on the HPLC column.
-
Test different stationary phases (e.g., C18, C8, Phenyl) to find one with the best recovery for this compound.
-
-
-
Column Overloading: Exceeding the binding capacity of your column will result in poor separation and loss of product.
-
Troubleshooting:
-
Determine the binding capacity of your column for this compound through a loading study.
-
If overloading is an issue, consider using a larger column or splitting the sample into multiple runs.
-
-
-
Peak Tailing or Broadening: Poor peak shape can make it difficult to collect pure fractions and can lead to an apparent loss of yield.
-
Troubleshooting:
-
Ensure the sample is fully dissolved in the mobile phase before injection.
-
The addition of an ion-pairing agent like TFA can improve the peak shape for acidic compounds.
-
-
Q4: I am seeing many impurities co-eluting with my this compound peak. How can I improve the purity?
A4: Achieving high purity requires a well-optimized separation method. Co-eluting impurities are a sign that the current method lacks the necessary resolution.
-
Insufficient Resolution: The mobile phase and stationary phase combination may not be adequate to separate this compound from structurally similar impurities.
-
Troubleshooting:
-
Adjust the Mobile Phase: Modify the solvent gradient to be shallower, which can increase the separation between closely eluting peaks. Try different organic modifiers (e.g., methanol instead of acetonitrile).
-
Change the Stationary Phase: Switch to a column with a different selectivity (e.g., from a C18 to a Phenyl column) to alter the retention of impurities relative to this compound.
-
Optimize Temperature: Varying the column temperature can affect the selectivity of the separation.
-
-
-
Presence of Isomers or Related Compounds: The crude extract may contain compounds structurally very similar to this compound, which are difficult to separate.
-
Troubleshooting:
-
Employ a multi-step purification strategy. For example, an initial purification by silica gel chromatography followed by preparative RP-HPLC can be effective.
-
Consider a different chromatographic mode, such as normal-phase chromatography, if co-eluting impurities persist in reverse-phase.
-
-
Data Presentation
Table 1: Comparison of this compound Extraction Methods and Recoveries
| Extraction Method | Matrix | Reported Recovery | Key Advantages | Reference |
| Ionic Liquid-based Microextraction | Fatty Grains | 86.0–107.8% | High efficiency, effective lipid cleanup | |
| QuEChERS | Grains | 60.8–108% | Rapid, high-throughput, good sensitivity | |
| Liquid-Liquid Extraction (Chloroform/Acetone) | Fungal Culture | Not Quantified | Simple, widely used for anthraquinones |
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) for Sample Clean-up
This protocol provides a general guideline for cleaning up a crude this compound extract before HPLC purification to remove interfering substances.
-
Column Selection: Choose a C18 SPE cartridge.
-
Conditioning: Condition the cartridge by passing 2-3 column volumes of methanol, followed by 2-3 column volumes of deionized water.
-
Loading: Dissolve the crude this compound extract in a minimal amount of a suitable solvent (e.g., methanol/water mixture) and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent mixture (e.g., 10-20% methanol in water) to elute polar impurities.
-
Elution: Elute the this compound using a stronger solvent, such as 80-100% methanol or acetonitrile.
-
Drying: Evaporate the solvent from the collected fraction under a stream of nitrogen or using a rotary evaporator.
-
Reconstitution: Reconstitute the dried sample in the initial mobile phase for HPLC analysis.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Novel and Highly Efficient Microextraction Method for the Determination of Aflatoxin Precursor this compound in Fatty Grain Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
Preventing degradation of Averantin during experimental procedures
Welcome to the Technical Support Center for Averantin. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of this compound during experimental procedures.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a polyhydroxyanthraquinone, a class of organic compounds known for their distinct chemical structures. It is a known precursor in the biosynthetic pathway of aflatoxins.[1][2] The stability of this compound is a critical concern during experimental procedures because its anthraquinone core can be susceptible to degradation under various conditions, leading to inaccurate and unreliable experimental results. Factors such as light, temperature, and pH can significantly impact its integrity.
Q2: What are the primary factors that can cause this compound degradation?
Based on the general behavior of anthraquinone derivatives, the primary factors that can lead to the degradation of this compound include:
-
Light Exposure: Anthraquinones are often photosensitive and can undergo photodegradation upon exposure to light, especially UV radiation.[3]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[4][5]
-
pH: Both acidic and basic conditions can catalyze the degradation of polyhydroxyanthraquinones. The stability of similar compounds is often optimal within a specific, narrow pH range.
-
Oxidizing and Reducing Agents: The presence of strong oxidizing or reducing agents in solutions can lead to the chemical modification and degradation of the this compound molecule.
-
Presence of Certain Solvents or Media Components: The composition of the solvent or cell culture medium can influence the stability of this compound. Some components may catalyze degradation reactions.
Q3: How should I store solid this compound?
To ensure the long-term stability of solid this compound, it is recommended to:
-
Store at -20°C: Keep the solid compound in a tightly sealed container at a constant low temperature.
-
Protect from Light: Store the container in a dark place or use an amber-colored vial to prevent exposure to light.
-
Store under Desiccating Conditions: To prevent hydrolysis, store the compound in a desiccator or with a desiccant.
Q4: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving this compound. When preparing a stock solution, use high-purity, anhydrous DMSO to minimize the introduction of water and other potential contaminants.
Q5: How can I minimize the degradation of this compound in working solutions?
To minimize degradation in working solutions:
-
Prepare Fresh Solutions: It is best practice to prepare working solutions fresh for each experiment from a frozen stock.
-
Minimize Light Exposure: Use amber-colored vials or wrap containers with aluminum foil to protect solutions from light.
-
Control Temperature: Keep solutions on ice or at a controlled low temperature when not in immediate use.
-
Maintain Optimal pH: If your experimental conditions allow, buffer the solution to a pH that is known to be optimal for the stability of similar anthraquinone compounds (typically slightly acidic to neutral). However, the optimal pH for this compound specifically should be determined experimentally.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of biological activity in a cell-based assay over time. | This compound may be degrading in the cell culture medium at 37°C. | 1. Conduct a Stability Study: Perform a pilot experiment to determine the stability of this compound in your specific cell culture medium under your experimental conditions (see Protocol 1). 2. More Frequent Media Changes: For long-term experiments, consider replacing the medium with freshly prepared this compound at regular intervals. 3. Use of Antioxidants: Consider the addition of antioxidants to the culture medium, but first, verify that they do not interfere with your assay. |
| Inconsistent results between experimental replicates. | Inconsistent handling of this compound solutions, leading to variable degradation. | 1. Standardize Solution Preparation: Ensure all researchers follow a standardized and detailed protocol for preparing and handling this compound solutions. 2. Control Light Exposure: Be meticulous about protecting all solutions from light at all stages of the experiment. 3. Consistent Timing: Use freshly prepared solutions for all replicates and start experiments at the same time after solution preparation. |
| Appearance of unknown peaks in HPLC or LC-MS analysis. | These may be degradation products of this compound. | 1. Review Handling Procedures: Scrutinize your sample preparation and handling steps for potential causes of degradation (e.g., prolonged exposure to light or elevated temperature). 2. Stress Testing: Perform forced degradation studies (see Protocol 2) to intentionally generate degradation products and identify their retention times and mass spectra. This can help in confirming if the unknown peaks are indeed from this compound degradation. 3. Optimize Analytical Method: Ensure your analytical method is capable of separating this compound from its potential degradation products. |
| Precipitation of this compound in aqueous solutions or cell culture media. | The concentration of this compound exceeds its solubility in the aqueous environment. | 1. Check Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution or cell culture medium is low (typically <0.5%) to maintain solubility and minimize solvent toxicity. 2. Serial Dilutions: When preparing working solutions, perform serial dilutions from the stock solution. Add the this compound stock solution to the aqueous medium while gently vortexing to facilitate mixing and prevent immediate precipitation. |
III. Experimental Protocols
Protocol 1: Stability Assessment of this compound in Experimental Medium
This protocol outlines a method to determine the stability of this compound in a specific liquid medium over time.
Materials:
-
This compound
-
High-purity DMSO
-
Your experimental medium (e.g., cell culture medium, buffer)
-
Amber-colored microcentrifuge tubes or vials
-
Incubator or water bath set to the experimental temperature
-
HPLC or LC-MS system
Procedure:
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Spike the Medium: Dilute the this compound stock solution into your pre-warmed experimental medium to the final desired concentration. Prepare a sufficient volume for all time points.
-
Time-Point Sampling:
-
Immediately after preparation (T=0), take an aliquot of the spiked medium and store it at -80°C until analysis.
-
Incubate the remaining spiked medium under your experimental conditions (e.g., 37°C, 5% CO₂).
-
Collect additional aliquots at various time points (e.g., 2, 4, 8, 24, 48 hours) and store them at -80°C.
-
-
Sample Analysis:
-
Thaw all collected samples.
-
Analyze the concentration of intact this compound in each sample using a validated HPLC or LC-MS method.
-
-
Data Analysis:
-
Determine the peak area of the intact this compound at each time point.
-
Normalize the peak area at each time point to the peak area at T=0 to calculate the percentage of this compound remaining.
-
Plot the percentage of this compound remaining versus time to determine its stability profile and calculate its half-life under the tested conditions.
-
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify its potential degradation products.
Materials:
-
This compound stock solution in DMSO
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
UV lamp
-
Heating block or water bath
-
HPLC or LC-MS/MS system
Procedure:
-
Acid Hydrolysis: Mix the this compound stock solution with 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH and incubate at room temperature for a defined period.
-
Oxidative Degradation: Mix the this compound stock solution with 3% H₂O₂ and keep it at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Heat the this compound solution (in a neutral buffer) at a high temperature (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose the this compound solution to UV light for a defined period.
-
Analysis: Analyze all the stressed samples, along with an unstressed control sample, by HPLC or LC-MS/MS to identify and characterize the degradation products.
IV. Data Presentation
Table 1: General Stability Profile of Polyhydroxyanthraquinones (Conceptual Data)
This table provides a conceptual overview of the stability of compounds similar to this compound under different conditions. Note: This is not experimental data for this compound and should be used as a general guideline.
| Condition | Parameter | Stability | Recommendation |
| Storage (Solid) | -20°C, Dark, Dry | High | Recommended for long-term storage. |
| Storage (DMSO Stock) | -80°C, Dark | High | Aliquot to avoid freeze-thaw cycles. |
| pH | Acidic (< 4) | Low to Moderate | Buffer to a less acidic pH if possible. |
| Neutral (6-7.5) | Moderate to High | Often the optimal range for stability. | |
| Basic (> 8) | Low | Avoid highly basic conditions. | |
| Temperature | 4°C | High | Keep solutions on ice during experiments. |
| Room Temperature | Moderate | Minimize time at room temperature. | |
| 37°C | Low to Moderate | Expect degradation in cell culture; assess stability. | |
| Light | Dark | High | Protect from light at all times. |
| Ambient Light | Moderate | Work in a dimly lit area. | |
| UV Light | Very Low | Avoid exposure to UV sources. |
V. Visualizations
Diagram 1: General Workflow for Handling this compound
Caption: A flowchart illustrating the recommended steps for handling this compound from solid storage to experimental use.
Diagram 2: Factors Leading to this compound Degradation
Caption: A diagram showing the primary environmental and chemical factors that can lead to the degradation of this compound.
Diagram 3: Aflatoxin Biosynthesis Pathway
Caption: A simplified diagram illustrating the position of this compound as a key intermediate in the biosynthetic pathway of Aflatoxin B1.
References
- 1. Identification of this compound as an aflatoxin B1 precursor: placement in the biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imaging studies of photodegradation and self-healing in anthraquinone derivative dye-doped PMMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Averantin for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the in vivo administration of Averantin. Given this compound's poor aqueous solubility, this guide focuses on strategies to enhance its bioavailability for successful pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo studies?
A1: this compound is a naturally occurring anthraquinone, a class of compounds known for their diverse biological activities.[1] It is a mycotoxin and a precursor in the biosynthesis of aflatoxin B1.[2][3][4] Initial studies have also shown that it is cytotoxic against solid tumor cell lines. The primary challenge for in vivo studies with this compound is its poor aqueous solubility. This property leads to low dissolution rates in physiological fluids, poor absorption from the gastrointestinal tract, and consequently, low and variable bioavailability. This can result in suboptimal drug exposure at the target site and unreliable experimental outcomes.
Q2: What are the primary strategies to enhance the bioavailability of this compound?
A2: The main goal is to improve the solubility and dissolution rate of this compound. The most common and effective strategies for poorly soluble compounds like this compound include:
-
Cyclodextrin Complexation: Encapsulating this compound within the hydrophobic core of a cyclodextrin molecule to form an inclusion complex, which has a hydrophilic exterior, thereby increasing its aqueous solubility.
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range, which increases the surface area for dissolution. This can be achieved through:
-
Polymeric Nanoparticles: Encapsulating or embedding this compound within a biodegradable polymer matrix.
-
Solid Lipid Nanoparticles (SLNs): Dispersing this compound in a solid lipid core.
-
-
Lipid-Based Formulations: Dissolving or suspending this compound in oils, surfactants, or emulsions to facilitate its absorption.
Q3: How do I choose the best formulation strategy for my specific in vivo experiment?
A3: The choice of formulation depends on several factors, including the route of administration, the desired pharmacokinetic profile (e.g., immediate or sustained release), and the available laboratory equipment. For initial in vivo screening, cyclodextrin formulations are often a good starting point due to their relative ease of preparation. For studies requiring controlled release or specific targeting, nanoparticle-based formulations may be more appropriate.
Q4: Are there any known signaling pathways targeted by this compound in mammalian cells?
A4: While this compound's role in the aflatoxin biosynthetic pathway in fungi is well-documented, its specific therapeutic signaling pathways in mammalian cells are not yet fully elucidated. As this compound has been noted for its cytotoxicity against solid tumor cell lines, it may, like other cytotoxic anthraquinones, interfere with fundamental cellular processes such as DNA replication, topoisomerase function, or induce apoptosis through various signaling cascades. Researchers should consider investigating pathways commonly affected by cytotoxic agents when studying this compound's mechanism of action.
Troubleshooting Guides
Problem 1: this compound precipitates out of my vehicle during formulation or upon administration.
-
Possible Cause: The aqueous solubility of this compound is exceeded in your chosen vehicle.
-
Troubleshooting Steps:
-
Verify Solubility: Confirm the solubility of this compound in your vehicle. It is soluble in DMSO but poorly soluble in aqueous solutions.
-
Optimize Formulation:
-
Co-solvents: If using a co-solvent system (e.g., DMSO/saline), ensure the final concentration of the organic solvent is minimized to avoid toxicity while maintaining this compound in solution. Prepare the formulation fresh before each use.
-
pH Adjustment: Investigate the effect of pH on this compound's solubility. Some anthraquinones exhibit pH-dependent solubility.
-
Adopt a Bioavailability Enhancement Strategy: If simple co-solvent systems fail, it is necessary to employ one of the advanced formulation strategies outlined in the FAQs, such as cyclodextrin complexation or nanoparticle encapsulation.
-
-
Problem 2: High variability in animal-to-animal response or inconsistent pharmacokinetic data.
-
Possible Cause: Inconsistent dosing due to a non-homogenous formulation or poor absorption.
-
Troubleshooting Steps:
-
Ensure Formulation Homogeneity: If using a suspension, ensure it is uniformly mixed before each administration. Sonication immediately prior to dosing can be beneficial.
-
Particle Size Analysis: For nanoparticle formulations, characterize the particle size and distribution to ensure consistency across batches.
-
Route of Administration: Consider the route of administration. For poorly soluble compounds, intraperitoneal (IP) injection may provide more consistent exposure than oral gavage in initial studies.
-
Pilot Pharmacokinetic (PK) Study: Conduct a small-scale PK study with different formulations to determine which provides the most consistent and adequate drug exposure.
-
Problem 3: No observable therapeutic effect in vivo.
-
Possible Cause: Insufficient bioavailability leading to sub-therapeutic concentrations at the target site.
-
Troubleshooting Steps:
-
Dose Escalation: Perform a dose-escalation study to determine if a higher dose, enabled by an improved formulation, elicits a response.
-
Confirm Target Engagement: If possible, measure the concentration of this compound in the target tissue or assess a downstream biomarker to confirm that the compound is reaching its site of action.
-
Re-evaluate Formulation: The chosen formulation may not be optimal. Consider preparing and testing an alternative formulation (e.g., if a cyclodextrin formulation failed, try a solid lipid nanoparticle formulation).
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for In Vivo Delivery |
| Molecular Formula | C₂₀H₂₀O₇ | - |
| Molecular Weight | 372.4 g/mol | - |
| Appearance | Solid powder | Requires solubilization for administration. |
| Aqueous Solubility | Poor | Low dissolution and absorption. |
| Organic Solvent Solubility | Soluble in DMSO | Can be used to prepare stock solutions. |
Table 2: Comparison of Bioavailability Enhancement Strategies for Poorly Soluble Compounds
| Strategy | Principle | Advantages | Disadvantages |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic drug in a cyclodextrin cavity. | Simple preparation, significant solubility enhancement. | Limited drug loading capacity. |
| Polymeric Nanoparticles | Encapsulation of the drug within a polymer matrix. | Controlled release, potential for surface modification for targeting. | More complex preparation and characterization. |
| Solid Lipid Nanoparticles (SLNs) | Dispersion of the drug in a solid lipid matrix. | Good biocompatibility, protection of labile drugs, controlled release. | Potential for drug expulsion during storage due to lipid crystallization. |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex (Co-precipitation Method)
This protocol is a general method and may require optimization for this compound.
-
Preparation of Solutions:
-
Prepare a solution of β-cyclodextrin (or a more soluble derivative like HP-β-CD) in deionized water (e.g., 10 mM).
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).
-
-
Complexation:
-
Slowly add the this compound stock solution dropwise to the cyclodextrin solution while stirring vigorously. A 1:1 molar ratio of this compound to cyclodextrin is a common starting point.
-
Continue stirring the mixture at room temperature for 24-48 hours, protected from light.
-
-
Isolation of the Complex:
-
Cool the solution in an ice bath to promote precipitation of the inclusion complex.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the collected solid with a small amount of cold deionized water to remove any uncomplexed cyclodextrin.
-
Dry the resulting powder under vacuum.
-
-
Characterization:
-
Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Determine the increase in aqueous solubility by measuring the concentration of this compound in a saturated aqueous solution of the complex compared to the free drug.
-
Protocol 2: Preparation of this compound-Loaded Polymeric Nanoparticles (Nanoprecipitation Method)
This is a general protocol that should be optimized for this compound.
-
Preparation of Organic Phase:
-
Dissolve this compound and a biodegradable polymer (e.g., PLGA, PCL) in a water-miscible organic solvent (e.g., acetone, acetonitrile).
-
-
Preparation of Aqueous Phase:
-
Dissolve a surfactant (e.g., Poloxamer 188, PVA) in deionized water.
-
-
Nanoparticle Formation:
-
Inject the organic phase rapidly into the aqueous phase under moderate magnetic stirring.
-
Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase, causing the polymer and encapsulated drug to precipitate.
-
-
Solvent Removal and Purification:
-
Remove the organic solvent under reduced pressure using a rotary evaporator.
-
Purify the nanoparticle suspension by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Assess the morphology of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Calculate the drug loading and encapsulation efficiency by dissolving a known amount of nanoparticles in a suitable solvent and quantifying the this compound content using HPLC or UV-Vis spectroscopy.
-
Protocol 3: Preparation of this compound-Loaded Solid Lipid Nanoparticles (Hot Homogenization Method)
This is a generalized protocol that requires optimization for this compound.
-
Preparation of Lipid and Aqueous Phases:
-
Melt a solid lipid (e.g., glyceryl monostearate, stearic acid) at a temperature approximately 5-10°C above its melting point. Dissolve this compound in the molten lipid.
-
Heat an aqueous surfactant solution (e.g., Tween 80, Poloxamer 188) to the same temperature.
-
-
Emulsification:
-
Add the hot aqueous phase to the hot lipid phase and homogenize at high speed using a high-shear homogenizer to form a hot oil-in-water pre-emulsion.
-
Further reduce the particle size by passing the pre-emulsion through a high-pressure homogenizer.
-
-
Nanoparticle Solidification:
-
Cool the resulting nanoemulsion in an ice bath or at room temperature to allow the lipid to recrystallize, forming solid lipid nanoparticles.
-
-
Purification and Characterization:
-
Remove excess surfactant and unencapsulated drug by centrifugation or dialysis.
-
Characterize the SLNs for particle size, PDI, zeta potential, morphology, drug loading, and encapsulation efficiency as described in Protocol 2.
-
Visualizations
Caption: Experimental workflow for enhancing this compound's bioavailability.
Caption: Troubleshooting workflow for in vivo studies with this compound.
Caption: Hypothetical signaling pathway for this compound's cytotoxic effects.
References
- 1. zienjournals.com [zienjournals.com]
- 2. Identification of this compound as an aflatoxin B1 precursor: placement in the biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of this compound as an aflatoxin B1 precursor: placement in the biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Reducing off-target effects of Averantin in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Averantin in cell-based assays. The focus is on identifying and minimizing off-target effects to ensure data integrity and accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known biological role?
A1: this compound is a polyhydroxyanthraquinone, a type of secondary metabolite produced by several species of Aspergillus fungi. Its most well-documented biological role is as a key intermediate in the biosynthetic pathway of aflatoxin B1, a potent mycotoxin and carcinogen.[1][2][3] In this pathway, Norsolorinic Acid is converted to this compound, which is then further metabolized to Averufin and subsequent intermediates.[2][3]
Q2: Is this compound used as a tool compound for specific targets in mammalian cells?
A2: Currently, the scientific literature primarily discusses this compound within the context of mycology and toxicology as an aflatoxin precursor. While some suppliers note that it exhibits cytotoxicity against solid tumor cell lines, specific on-target mammalian proteins or pathways that it is intended to modulate for experimental purposes are not well-characterized. Therefore, any observed effect in a mammalian cell-based assay should be carefully validated to distinguish between a specific bioactivity and a general cytotoxic or off-target effect.
Q3: What are potential off-target effects of this compound in cell-based assays?
A3: As a polyhydroxyanthraquinone, this compound's planar structure and potential for redox cycling could lead to several off-target effects, including:
-
General Cytotoxicity: At higher concentrations, many anthracyclines and related compounds can induce cell death through mechanisms like oxidative stress and apoptosis, which may be independent of a specific protein target.
-
DNA Intercalation: The planar aromatic ring structure is common in molecules that can intercalate into DNA, potentially leading to genotoxicity and interference with DNA replication and transcription.
-
Assay Interference: Colored compounds like this compound can interfere with absorbance or fluorescence-based readouts. Anthraquinones can also be redox-active, which may disrupt assays that rely on redox-sensitive reporters (e.g., some viability assays).
-
Inhibition of Unrelated Enzymes: The quinone structure is found in the active sites of various enzymes, and compounds like this compound could potentially act as non-specific inhibitors of various kinases, dehydrogenases, or reductases.
Q4: How can I distinguish between a specific on-target effect and a general off-target cytotoxic effect?
A4: Differentiating between a specific effect and general cytotoxicity is crucial. Key strategies include:
-
Dose-Response Analysis: A specific on-target effect should ideally occur at a lower concentration (a potent IC50 or EC50) than the concentration that induces broad cytotoxicity (TC50). A steep dose-response curve may suggest a specific interaction, whereas a shallow curve can indicate non-specific effects.
-
Time-Course Experiments: On-target effects on a specific pathway may be observable at earlier time points, before the onset of widespread cell death.
-
Orthogonal Assays: Confirm the phenotype using a different type of assay. For example, if you observe a decrease in cell proliferation with a metabolic assay (like MTT), validate it with a direct cell counting method or a cell cycle analysis.
-
Target Engagement Assays: If a specific molecular target is hypothesized, use a method like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is physically binding to the target protein within the cell.
Troubleshooting Guides
Issue 1: High Variability or Poor Reproducibility in Experimental Results
-
Possible Cause 1: Compound Precipitation.
-
Troubleshooting Step: this compound is soluble in DMSO but may have poor solubility in aqueous cell culture media. Visually inspect your media after adding the compound for any signs of precipitation.
-
Solution: Prepare a high-concentration stock in 100% DMSO and perform serial dilutions. Ensure the final DMSO concentration in your assay is consistent across all wells and is at a low, non-toxic level (typically <0.5%). Perform a DMSO vehicle control to account for any effects of the solvent.
-
-
Possible Cause 2: Inconsistent Cell Seeding or Health.
-
Troubleshooting Step: Uneven cell density or poor cell health can lead to significant variability.
-
Solution: Ensure you have a homogenous single-cell suspension before plating. Always check cell viability before starting an experiment and avoid using cells that are over-confluent.
-
Issue 2: Unexpected Cytotoxicity at Low Concentrations
-
Possible Cause 1: Off-Target Effects.
-
Troubleshooting Step: The observed cytotoxicity may not be related to your intended target or pathway of interest.
-
Solution: Use the lowest effective concentration of this compound possible. Titrate the compound in your specific cell line to find the concentration at which you see the desired on-target effect without significant cell death. Compare this to a known positive control for your pathway and a negative control (vehicle).
-
-
Possible Cause 2: Cell Line Sensitivity.
-
Troubleshooting Step: Different cell lines can have vastly different sensitivities to a compound.
-
Solution: If possible, test your hypothesis in more than one cell line. If the on-target effect is present in multiple cell lines but the cytotoxicity profile differs, it may help to decouple the two effects.
-
Issue 3: Assay Signal Interference
-
Possible Cause: this compound's Physical Properties.
-
Troubleshooting Step: this compound is a colored compound, which can interfere with colorimetric assays (e.g., MTT, SRB). Its chemical structure may also interfere with fluorescent or luminescent readouts.
-
Solution: Run a "compound-only" control (wells with media and this compound, but no cells) to measure its intrinsic absorbance or fluorescence at the assay wavelength. Subtract this background from your experimental wells. If interference is high, consider switching to an alternative assay method (e.g., using a label-free cell counting method instead of an MTT assay).
-
Quantitative Data Summary
Since specific IC50 values for this compound's on-target vs. off-target effects in mammalian cells are not widely published, the following table provides an example of how to structure and present such data when determined experimentally. For comparison, IC50 values for other aflatoxin precursors in A549 lung cancer cells are included.
| Compound | Assay Type | On-Target Effect (Hypothetical) | On-Target IC50 (µM) | Off-Target Effect | Off-Target TC50 (µM) | Cell Line |
| This compound | Reporter Gene | Pathway X Inhibition | User Determined | Cytotoxicity | User Determined | User's Choice |
| Versicolorin A | MTT Assay | N/A | N/A | Cytotoxicity | 109 ± 3.5 | A549 |
| Versicolorin B | MTT Assay | N/A | N/A | Cytotoxicity | 172 ± 4 | A549 |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration Range using a Dose-Response Curve
This protocol describes a general method to determine the cytotoxic concentration of this compound in a given cell line using an MTT assay.
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2x working concentrations in your cell culture medium by serial dilution (e.g., from 200 µM down to 0.1 µM). Also, prepare a 2x vehicle control with the same final DMSO concentration.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2x working concentrations of this compound or vehicle control to the appropriate wells. This will result in a 1x final concentration.
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration and use non-linear regression to determine the TC50 (Toxic Concentration 50%).
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to verify if this compound directly binds to a hypothesized protein target inside the cell.
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with this compound at a concentration known to elicit a biological response. Include a vehicle (DMSO) control. Incubate for a sufficient time to allow compound entry and binding (e.g., 1-2 hours).
-
Harvest and Lyse: Harvest the cells and resuspend them in a lysis buffer (without detergents if possible, to maintain protein complexes).
-
Heat Treatment: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Separate Fractions: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Analysis: Carefully collect the supernatant (containing the soluble, non-aggregated protein). Analyze the amount of the target protein in the supernatant using Western Blot or ELISA.
-
Interpretation: If this compound binds to and stabilizes the target protein, you will observe more of the target protein remaining in the soluble fraction at higher temperatures in the this compound-treated samples compared to the vehicle control.
Visualizations
Caption: Simplified diagram of the early steps in the Aflatoxin B1 biosynthesis pathway.
Caption: Troubleshooting workflow for differentiating on-target vs. off-target effects.
References
Scaling up the production of Averantin for research purposes
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the production of Averantin for research purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important for research?
This compound is a polyhydroxyanthraquinone, a type of secondary metabolite produced by several species of fungi, notably Aspergillus parasiticus and Aspergillus versicolor. It is a key intermediate in the biosynthetic pathway of aflatoxins.[1][2][3][4][5] For researchers, this compound is a valuable molecule for studying the biosynthesis of aflatoxins, developing inhibitors of this pathway to reduce food contamination, and potentially for investigating its own biological activities.
Q2: Which fungal strains are best for producing this compound?
Aspergillus parasiticus is a commonly used fungus for this compound production. Specifically, blocked mutants of A. parasiticus that are deficient in the downstream enzymes of the aflatoxin pathway can accumulate this compound as a major product. Using such mutants simplifies the purification process and increases the yield of the target compound.
Q3: What are the general steps for scaling up this compound production?
Scaling up this compound production involves several key stages:
-
Strain Selection and Maintenance: Obtaining and maintaining a high-yielding mutant strain of Aspergillus parasiticus.
-
Inoculum Development: Preparing a healthy and dense spore suspension or mycelial culture to inoculate the production fermenter.
-
Fermentation: Culturing the fungus in a larger volume bioreactor under optimized conditions to maximize this compound production.
-
Harvesting: Separating the fungal biomass from the culture broth.
-
Extraction: Extracting this compound from the fungal mycelium and/or the culture broth.
-
Purification: Purifying this compound from other metabolites and impurities.
-
Quantification and Characterization: Confirming the identity and purity of the final product.
Q4: What are the critical parameters to control during fermentation for optimal this compound yield?
Several factors significantly influence the production of secondary metabolites like this compound in fungal fermentations. These include:
-
Medium Composition: Carbon and nitrogen sources, minerals, and trace elements.
-
pH: Maintaining an optimal pH range for fungal growth and secondary metabolism.
-
Temperature: Controlling the temperature to support both biomass accumulation and this compound biosynthesis.
-
Aeration and Agitation: Ensuring sufficient oxygen supply and nutrient distribution without causing excessive shear stress to the mycelia.
-
Incubation Time: Harvesting at the optimal time point to maximize this compound yield before it is potentially degraded or converted to other compounds.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no this compound production | 1. Incorrect fungal strain or loss of productivity of the mutant. 2. Suboptimal fermentation medium. 3. Inadequate aeration or agitation. 4. Incorrect pH or temperature. 5. Contamination with other microorganisms. | 1. Verify the genotype of your Aspergillus parasiticus mutant. Start a fresh culture from a cryopreserved stock. 2. Optimize the medium composition. Experiment with different carbon and nitrogen sources and concentrations. 3. Increase the agitation speed or airflow rate. Monitor dissolved oxygen levels. 4. Monitor and control pH and temperature throughout the fermentation. 5. Check for contamination by microscopy and by plating on different media. Ensure sterile techniques are followed. |
| High biomass but low this compound yield | 1. Nutrient limitation for secondary metabolism. 2. Fermentation conditions favor primary metabolism (growth) over secondary metabolism. 3. Feedback inhibition by this compound or other metabolites. | 1. Ensure the medium contains sufficient precursors for polyketide synthesis. Consider a two-stage feeding strategy. 2. Induce secondary metabolism by introducing a stressor (e.g., slight nutrient limitation) after an initial growth phase. 3. Consider in-situ product removal techniques if feasible. |
| Difficulty in extracting this compound | 1. Inefficient cell lysis. 2. Incorrect solvent system for extraction. 3. This compound degradation during extraction. | 1. Use mechanical methods (e.g., bead beating, sonication) or enzymatic lysis to disrupt the fungal cell walls. 2. This compound is a polyhydroxyanthraquinone and is soluble in organic solvents like ethyl acetate, chloroform, and methanol. Optimize the solvent system and extraction time. 3. Avoid prolonged exposure to high temperatures and light during extraction. |
| Low purity of final product | 1. Co-extraction of other pigments and lipids. 2. Inefficient purification method. | 1. Perform a preliminary clean-up of the crude extract, for example, by liquid-liquid partitioning. 2. Optimize the chromatography conditions (e.g., stationary phase, mobile phase gradient). Consider using multiple chromatography steps (e.g., silica gel followed by preparative HPLC). |
Experimental Protocols
Protocol 1: Scaled-Up Fermentation of Aspergillus parasiticus for this compound Production
This protocol outlines a general procedure for the production of this compound in a 10 L bioreactor using a blocked mutant of Aspergillus parasiticus.
1. Inoculum Preparation: a. Aseptically transfer spores of the A. parasiticus mutant to a Potato Dextrose Agar (PDA) plate and incubate at 28°C for 7-10 days until sporulation is abundant. b. Harvest the spores by flooding the plate with sterile 0.01% Tween 80 solution and gently scraping the surface. c. Determine the spore concentration using a hemocytometer. d. Inoculate a 500 mL flask containing 200 mL of seed culture medium (e.g., Yeast Extract Sucrose - YES broth) with the spore suspension to a final concentration of 1 x 10^6 spores/mL. e. Incubate the seed culture at 28°C on a rotary shaker at 150 rpm for 48 hours.
2. Bioreactor Preparation and Fermentation: a. Prepare 8 L of production medium (e.g., a modified YES medium with optimized carbon and nitrogen sources) in a 10 L bioreactor. Sterilize the bioreactor and medium. b. Aseptically transfer the 200 mL seed culture to the 10 L bioreactor. c. Maintain the fermentation parameters at:
- Temperature: 28°C
- pH: 5.5 (controlled with 1M HCl and 1M NaOH)
- Agitation: 200-400 rpm
- Aeration: 1 vvm (volume of air per volume of medium per minute) d. Monitor the fermentation for 7-10 days. Take samples periodically to measure biomass and this compound concentration.
3. Harvesting and Extraction: a. After the desired incubation period, harvest the fungal biomass by filtration or centrifugation. b. Lyophilize the mycelium to obtain a dry weight. c. Extract the dried mycelium with ethyl acetate or a chloroform:methanol mixture (2:1, v/v) at room temperature with shaking for 24 hours. d. Filter the extract and concentrate it under reduced pressure using a rotary evaporator.
Protocol 2: Purification and Quantification of this compound
1. Purification: a. Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform). b. Apply the concentrated extract to a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane). c. Elute the column with a gradient of increasing polarity (e.g., hexane:ethyl acetate followed by ethyl acetate:methanol). d. Collect fractions and monitor them by Thin Layer Chromatography (TLC) for the presence of this compound (a distinctively colored compound). e. Pool the fractions containing this compound and concentrate them. f. For higher purity, perform a final purification step using preparative High-Performance Liquid Chromatography (HPLC).
2. Quantification: a. Prepare a standard curve of pure this compound. b. Analyze the purified fractions by analytical HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid). c. Detect this compound using a UV-Vis or a Diode Array Detector (DAD) at its characteristic absorption maximum. d. Quantify the amount of this compound in the samples by comparing the peak area to the standard curve.
Data Presentation
The following table provides an example of how to present quantitative data from fermentation experiments aimed at optimizing this compound production.
| Fermentation Condition | Biomass (g/L) | This compound Yield (mg/g biomass) | Total this compound (mg/L) |
| Control Medium (YES Broth) | 15.2 | 8.5 | 129.2 |
| + 2% Glucose | 18.1 | 7.9 | 143.0 |
| + 1% Peptone | 16.5 | 10.2 | 168.3 |
| Optimized Medium | 17.8 | 12.1 | 215.4 |
Visualizations
This compound Biosynthetic Pathway
Caption: Simplified biosynthetic pathway of Aflatoxin B1 highlighting the position of this compound.
Experimental Workflow for this compound Production
Caption: Overall workflow for the scaled-up production and purification of this compound.
Troubleshooting Logic for Low this compound Yield
Caption: A logical flow diagram for troubleshooting low this compound yield.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. The affinity purification and characterization of a dehydrogenase from Aspergillus parasiticus involved in aflatoxin B1 biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Identification of this compound as an aflatoxin B1 precursor: placement in the biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Averantin vs. Other Anthraquinones in Cancer Therapy: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer efficacy of averantin and other notable anthraquinones, including the naturally derived compounds emodin and rhein, and the widely used chemotherapeutic drug doxorubicin. Due to the limited direct experimental data on this compound's anticancer properties, this guide utilizes data from its close structural analog, averufanin, as a proxy to facilitate a meaningful comparison. This substitution should be taken into consideration when interpreting the presented data.
Quantitative Efficacy Comparison
The following tables summarize the half-maximal inhibitory concentration (IC50) values of averufanin (as a proxy for this compound), emodin, rhein, and doxorubicin across various cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
Table 1: IC50 Values (in µM) of Averufanin, Emodin, Rhein, and Doxorubicin in Breast Cancer Cell Lines
| Compound | MCF-7 | MDA-MB-231 | T47D | SK-BR-3 |
| Averufanin | ~11[1] | - | - | - |
| Emodin | 7.22 (µg/mL)[2] | - | - | 25[3] |
| Rhein | 1.291 x 10^5 (MCF-7/VEC)[4] | - | - | 86[4] |
| Doxorubicin | 2.5 | - | - | - |
Table 2: IC50 Values (in µM) in Other Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Averufanin | U-87 | Glioblastoma | - |
| Emodin | A549 | Lung Cancer | 1-30 |
| HepG2 | Liver Cancer | 12.79 (µg/mL) | |
| OVCAR-3 | Ovarian Cancer | 25.82 (µg/mL) | |
| Rhein | HCT116 | Colon Cancer | 47.77 |
| HepG2 | Liver Cancer | 1.615 x 10^5 (24h) | |
| A549 | Lung Cancer | 23.9 | |
| Doxorubicin | HCT116 | Colon Cancer | 24.30 (µg/mL) |
| HepG2 | Liver Cancer | 14.72 (µg/mL) | |
| PC3 | Prostate Cancer | 2.64 (µg/mL) |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Mechanisms of Action and Signaling Pathways
The anticancer effects of these anthraquinones are mediated through various signaling pathways, primarily leading to cell cycle arrest and apoptosis.
Averufanin (as a proxy for this compound)
Averufanin has been shown to induce DNA damage, leading to the activation of the p53 signaling pathway. This results in cell cycle arrest and subsequent apoptosis, as confirmed by an increase in the SubG1 phase population and positive Annexin V and Caspase 3/7 assays.
Caption: Averufanin-induced cell death pathway.
Emodin
Emodin exerts its anticancer effects through multiple pathways. It is known to suppress oncogenic signaling pathways such as PI3K/Akt, MAPK, and HER-2. Emodin can induce apoptosis through both intrinsic and extrinsic pathways and can also cause cell cycle arrest.
Caption: Key signaling pathways modulated by Emodin.
Rhein
Rhein has been shown to inhibit cancer cell growth by targeting the mTOR signaling pathway. It can also suppress the Ras/ERK and PI3K/Akt/ERK signaling pathways. These actions lead to the inhibition of proliferation, migration, and invasion of cancer cells.
Caption: Rhein's inhibitory effects on cancer signaling.
Doxorubicin
Doxorubicin, a cornerstone of chemotherapy, primarily acts by intercalating into DNA and inhibiting the action of topoisomerase II, leading to DNA damage and apoptosis. It is also known to generate reactive oxygen species (ROS), contributing to its cytotoxicity.
Caption: Dual mechanism of action of Doxorubicin.
Experimental Protocols
The following section details the methodologies for the key experiments cited in this guide.
Cell Viability and Cytotoxicity Assays
1. NCI-SRB (Sulphorhodamine B) Assay (for Averufanin):
-
Principle: This assay is based on the ability of the SRB protein dye to bind to basic amino acids of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.
-
Protocol:
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the fixed cells with 0.4% (w/v) SRB in 1% acetic acid.
-
Wash with 1% acetic acid to remove unbound dye.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay (for other anthraquinones):
-
Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in viable cells to form an insoluble purple formazan product.
-
Protocol:
-
Seed cells in 96-well plates and incubate overnight.
-
Treat cells with different concentrations of the compound for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours.
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Read the absorbance at a wavelength between 500 and 600 nm.
-
Apoptosis Assays
1. Annexin V & Propidium Iodide (PI) Staining:
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
-
Protocol:
-
Treat cells with the compound for the specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the cells by flow cytometry.
-
2. Caspase 3/7 Activity Assay:
-
Principle: This assay utilizes a substrate for activated caspase-3 and -7 that, when cleaved, releases a fluorescent or luminescent signal.
-
Protocol:
-
Treat cells with the compound.
-
Lyse the cells to release cellular contents.
-
Add the caspase-3/7 substrate to the cell lysate.
-
Incubate to allow for the enzymatic reaction.
-
Measure the resulting fluorescent or luminescent signal.
-
Western Blot Analysis
-
Principle: This technique is used to detect specific proteins in a sample of tissue homogenate or extract.
-
Protocol:
-
Lyse treated and untreated cells to extract proteins.
-
Determine protein concentration using a protein assay (e.g., BCA assay).
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer action of naturally occurring emodin for the controlling of cervical cancer [explorationpub.com]
- 3. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
A Comparative Analysis of Averantin and Norsolorinic Acid as Aflatoxin Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two key precursors in the aflatoxin biosynthetic pathway: norsolorinic acid and averantin. Aflatoxins are highly toxic and carcinogenic secondary metabolites produced by certain species of Aspergillus fungi, posing a significant threat to food safety and public health. Understanding the efficiency of precursor conversion is crucial for developing strategies to inhibit aflatoxin production. This document summarizes experimental data on the conversion of these precursors to aflatoxin, details the experimental protocols used in these studies, and provides visualizations of the biosynthetic pathway and experimental workflows.
Introduction to Aflatoxin Biosynthesis
The biosynthesis of aflatoxins is a complex multi-step process involving a series of enzymatic reactions. The pathway begins with the synthesis of a polyketide backbone, which is then converted into the first stable intermediate, norsolorinic acid (NOR). NOR, a distinctive brick-red pigment, is subsequently converted to this compound (AVN). From this compound, the pathway proceeds through several other intermediates to ultimately produce the various types of aflatoxins, with aflatoxin B1 (AFB1) being the most potent and well-studied.
Quantitative Comparison of Precursor Conversion
Direct comparative studies quantifying the conversion efficiency of both norsolorinic acid and this compound to aflatoxin under identical experimental conditions are limited in the available scientific literature. However, individual studies using radiolabeled precursors have provided valuable insights into their incorporation into aflatoxin B1.
| Precursor | Experimental System | Labeled Compound | Incorporation into Aflatoxin B1 (%) | Reference |
| This compound | Resting cells of Aspergillus parasiticus ATCC 15517 | [¹⁴C]this compound | 15.3 | Bennett et al., 1980[1][2][3] |
| Norsolorinic Acid | Not Quantitatively Determined under comparable conditions | - | - | - |
While a precise quantitative comparison for norsolorinic acid is not available from the reviewed studies, qualitative feeding experiments have confirmed its role as a precursor. Studies have shown that adding norsolorinic acid to cultures of Aspergillus parasiticus mutants blocked in NOR synthesis can lead to the production of aflatoxins[4][5]. The lack of a direct quantitative comparison highlights a knowledge gap in the field.
Aflatoxin Biosynthetic Pathway
The following diagram illustrates the early stages of the aflatoxin biosynthetic pathway, highlighting the positions of norsolorinic acid and this compound.
Experimental Protocols
The following sections detail the methodologies employed in key studies for precursor feeding, aflatoxin extraction, and quantification.
Precursor Feeding Experiments with Radiolabeled Compounds
This protocol is based on the methodology described by Bennett et al. (1980) for studying the incorporation of [¹⁴C]this compound into aflatoxin B1.
1. Fungal Strain and Culture Conditions:
-
Strain: Aspergillus parasiticus ATCC 15517, a wild-type aflatoxin-producing strain.
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Culture Medium: A-G medium (Adye and Mateles, 1964) containing 2% yeast extract and 10% sucrose.
-
Incubation: Cultures are grown in stationary flasks at 28°C for a specified period (e.g., 5 days) to allow for mycelial growth and the onset of secondary metabolism.
2. Preparation of Resting Cells:
-
Mycelia are harvested by filtration through cheesecloth.
-
The mycelial pads are washed thoroughly with sterile distilled water to remove residual medium.
-
The washed mycelia are resuspended in a replacement medium (e.g., a buffered solution without a nitrogen source to inhibit de novo protein synthesis).
3. Precursor Feeding:
-
A solution of [¹⁴C]this compound of known specific activity is added to the resting cell suspension.
-
The flasks are incubated on a rotary shaker at 28°C for a defined period (e.g., 24 hours) to allow for the uptake and metabolism of the labeled precursor.
4. Aflatoxin Extraction and Analysis:
-
The mycelia and culture filtrate are separated.
-
Aflatoxins are extracted from both the mycelia and the filtrate using a suitable organic solvent, typically chloroform.
-
The chloroform extracts are combined, dried, and redissolved in a small volume of a suitable solvent for analysis.
-
The extracted compounds are separated by thin-layer chromatography (TLC) on silica gel plates using a solvent system such as chloroform-acetone (9:1, v/v).
-
The aflatoxin B1 band is identified under UV light, scraped from the TLC plate, and the radioactivity is quantified using a liquid scintillation counter.
-
The percentage of incorporation is calculated by dividing the radioactivity in the aflatoxin B1 fraction by the total radioactivity of the [¹⁴C]this compound added to the culture.
Experimental Workflow for Precursor Feeding Study
The following diagram outlines a typical workflow for a precursor feeding experiment.
Conclusion
Both norsolorinic acid and this compound are confirmed precursors in the aflatoxin biosynthetic pathway. Experimental data provides a quantitative measure for the incorporation of this compound into aflatoxin B1, demonstrating its efficiency as a precursor. While the conversion of norsolorinic acid to aflatoxin has been qualitatively established, a direct quantitative comparison with this compound under identical conditions is a subject for future research. The detailed experimental protocols provided in this guide offer a foundation for researchers to design and execute further studies to elucidate the kinetics and regulatory mechanisms of these crucial steps in aflatoxin biosynthesis. This knowledge is fundamental for the development of targeted inhibitors to control aflatoxin contamination in food and feed.
References
- 1. Identification of this compound as an aflatoxin B1 precursor: placement in the biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of this compound as an aflatoxin B1 precursor: placement in the biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic conversion of norsolorinic acid to averufin in aflatoxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Averantin's anticancer activity in different cancer cell lines
Averantin, a natural anthraquinone, has emerged as a molecule of interest in oncology research. This guide provides a comparative overview of the existing experimental data on the anticancer activity of this compound and its close analogs against various cancer cell lines. Due to the limited availability of comprehensive studies on this compound itself, this report incorporates data on the derivative 1'-O-methyl-averantin and the related compound averufanin to offer a broader perspective on the potential mechanisms and efficacy of this class of compounds.
Cytotoxicity Profile: A Quantitative Comparison
The primary measure of a compound's anticancer activity is its ability to inhibit the growth of cancer cells, often quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the available IC50 values for 1'-O-methyl-averantin, a derivative of this compound, and averufanin, a structurally related anthraquinone, across a panel of human cancer cell lines.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) |
| 1'-O-methyl-averantin | CSC221 | Colorectal Cancer | 18.35 | ~47.5 |
| CaCo2 | Colorectal Cancer | 20.11 | ~52.1 | |
| DLD1 | Colorectal Cancer | 22.78 | ~59.0 | |
| HCT116 | Colorectal Cancer | 21.54 | ~55.8 | |
| Averufanin | MCF-7 | Breast Cancer | - | 11 |
| T47D | Breast Cancer | - | - | |
| SK-BR-3 | Breast Cancer | - | - | |
| U-87 | Glioblastoma | - | - | |
| Ovarian Cancer Cell Lines | Ovarian Cancer | - | - | |
| Non-tumorigenic MCF12A | Breast Epithelial | - | - |
Note: IC50 values for 1'-O-methyl-averantin were reported in µg/mL and have been converted to µM for comparison, assuming a molecular weight similar to this compound. Averufanin's IC50 is reported at 11 µM against a panel of ten different cell lines, with breast cancer cells showing high sensitivity.[1]
Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest
While specific studies on this compound's mechanism of action are scarce, research on the related compound averufanin provides valuable insights into the potential pathways through which this compound may exert its anticancer effects.
Studies on averufanin have demonstrated its ability to induce programmed cell death (apoptosis) in breast cancer cell lines.[2][3] This was confirmed through Annexin V assays, which showed a significant increase in both early and late apoptotic cells upon treatment.[2][3] Furthermore, averufanin was found to cause cell cycle arrest, specifically an increase in the SubG1 phase, which is indicative of apoptosis.
The proposed mechanism for these effects involves the induction of DNA damage. Western blot analysis of averufanin-treated cells revealed the activation of the p53 tumor suppressor protein via phosphorylation and the cleavage of PARP, a key protein involved in DNA repair and apoptosis. These findings suggest that averufanin, and potentially this compound, may trigger a DNA damage response that ultimately leads to the elimination of cancer cells.
Signaling Pathways and Experimental Workflow
To visualize the potential mechanisms and the experimental approach to validate them, the following diagrams are provided.
Caption: General experimental workflow for validating anticancer activity.
Caption: Hypothesized signaling pathway for this compound's anticancer effect.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are outlines of the key experimental protocols that would be employed to assess the anticancer activity of this compound.
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined optimal density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (typically in a serial dilution). Control wells receive medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value is then determined by plotting the cell viability against the log of the drug concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and then centrifuged.
-
Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
-
Data Interpretation: The flow cytometry data is used to quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells are treated with this compound at its IC50 concentration for a defined period.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and then fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are washed and then treated with RNase A to degrade RNA. Subsequently, the cells are stained with propidium iodide (PI), which intercalates with DNA.
-
Flow Cytometry Analysis: The DNA content of the individual cells is measured by a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Data Analysis: The resulting data is displayed as a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be calculated. An increase in the sub-G1 peak is indicative of apoptotic cells with fragmented DNA.
Conclusion
The available data, primarily from the this compound derivative 1'-O-methyl-averantin and the related compound averufanin, suggests that this compound holds promise as a potential anticancer agent. The cytotoxic effects against various cancer cell lines, particularly colorectal and breast cancer, are noteworthy. The proposed mechanism of action, involving the induction of DNA damage leading to p53-mediated apoptosis and cell cycle arrest, provides a solid foundation for further investigation.
To fully validate the anticancer activity of this compound, comprehensive studies are required. These should include determining its IC50 values across a wider range of cancer cell lines, conducting detailed apoptosis and cell cycle analyses, and elucidating the specific signaling pathways it modulates. Such research is essential to unlock the full therapeutic potential of this natural compound in the fight against cancer.
References
Potential for Averantin Cross-Reactivity in Aflatoxin Immunoassays: A Guide for Researchers
For Immediate Release
Researchers in mycotoxin analysis are alerted to the potential for cross-reactivity of averantin in immunoassays designed for aflatoxin detection. This compound, a known precursor in the biosynthetic pathway of aflatoxin B1, possesses significant structural similarities to aflatoxins, creating a risk of analytical interference that could lead to the overestimation of aflatoxin levels in tested samples.[1] This guide provides a comparative overview, a detailed experimental protocol to assess this potential cross-reactivity, and discusses the implications for researchers, scientists, and drug development professionals.
Structural Comparison: this compound and Aflatoxin B1
This compound is an anthraquinone that serves as an intermediate in the biosynthesis of aflatoxins by fungi such as Aspergillus parasiticus.[1] Its core structure shares common polycyclic moieties with aflatoxin B1. While distinct differences exist, the shared structural elements could be recognized by antibodies raised against aflatoxins, leading to cross-reactivity in immunoassays.
Potential Impact of Cross-Reactivity
The cross-reactivity of antibodies used in immunoassays with structurally related but non-target compounds can lead to inaccurate quantification.[2] In the context of mycotoxin testing, this could result in an overestimation of the concentration of the target mycotoxin.[2] Given that this compound is a precursor to aflatoxin B1, its presence in a sample could potentially lead to a false-positive or inflated reading in an aflatoxin-specific immunoassay.
The following table summarizes the potential implications of this compound cross-reactivity in mycotoxin immunoassays.
| Feature | Description | Implication for Mycotoxin Immunoassays |
| Analyte | Aflatoxin (e.g., Aflatoxin B1) | The target molecule for which the immunoassay is designed to be specific. |
| Potential Cross-Reactant | This compound | A structurally similar precursor to Aflatoxin B1 that may be present in samples.[1] |
| Mechanism of Interference | Competitive Binding | This compound may compete with aflatoxin for binding to the specific antibodies used in the immunoassay. |
| Potential Outcome | Overestimation of Aflatoxin Levels | If the antibody cross-reacts with this compound, the assay signal may indicate a higher concentration of aflatoxin than is actually present. |
| Consequence | Inaccurate Risk Assessment | Inflated aflatoxin readings could lead to unnecessary rejection of food or feed batches and flawed conclusions in research and drug development studies. |
Experimental Protocol for Assessing this compound Cross-Reactivity
To determine the extent to which this compound cross-reacts in a specific aflatoxin immunoassay, a competitive enzyme-linked immunosorbent assay (cELISA) can be performed. This protocol is designed to calculate the half-maximal inhibitory concentration (IC50) for both aflatoxin B1 and this compound, from which the cross-reactivity can be quantified.
Objective: To quantify the cross-reactivity of this compound in an aflatoxin B1 competitive ELISA.
Materials:
-
Aflatoxin B1 competitive ELISA kit (including antibody-coated microplate, aflatoxin-HRP conjugate, standards, substrate, and stop solution)
-
This compound standard of known purity
-
Phosphate-buffered saline (PBS)
-
Methanol or other suitable solvent for this compound
-
Precision pipettes and tips
-
Microplate reader (450 nm)
Procedure:
-
Preparation of Standards:
-
Prepare a serial dilution of the Aflatoxin B1 standard as per the ELISA kit instructions. A typical range might be 0, 0.05, 0.1, 0.2, 0.5, and 1.0 ng/mL.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). From this stock, prepare a serial dilution of this compound in the assay buffer provided with the kit. The concentration range for this compound should be broader than that of aflatoxin B1 to ensure the full dose-response curve can be observed (e.g., 0, 1, 10, 100, 1000, 10000 ng/mL).
-
-
Assay Protocol (Competitive ELISA):
-
Add 50 µL of each aflatoxin B1 standard dilution to the designated wells of the antibody-coated microplate in duplicate.
-
Add 50 µL of each this compound standard dilution to separate designated wells in duplicate.
-
Add 50 µL of the aflatoxin-HRP conjugate to each well.
-
Incubate the plate according to the kit manufacturer's instructions (e.g., 60 minutes at room temperature).
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add 100 µL of the TMB substrate to each well and incubate for a specified time (e.g., 15 minutes) in the dark to allow for color development.
-
Stop the reaction by adding 100 µL of the stop solution to each well.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of binding for each standard concentration relative to the zero standard (B/B0 %) using the formula:
-
B/B0 (%) = (Absorbance of standard / Absorbance of zero standard) x 100
-
-
Plot the B/B0 (%) against the logarithm of the concentration for both aflatoxin B1 and this compound to generate two separate dose-response curves.
-
Determine the IC50 value for both aflatoxin B1 and this compound. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximal binding of the HRP conjugate.
-
Calculate the cross-reactivity of this compound using the following formula:
-
Cross-reactivity (%) = (IC50 of Aflatoxin B1 / IC50 of this compound) x 100
-
-
Experimental Workflow Diagram
Caption: Workflow for Determining this compound Cross-Reactivity.
Conclusion
References
Evaluating the Genotoxicity of Averufanin: A Comparative Analysis in Normal Versus Cancer Cells
Averufanin, a metabolite isolated from the fungus Aspergillus carneus, has demonstrated significant cytotoxic and genotoxic effects, with a notable selectivity for cancer cells over normal, non-tumorigenic cells. This guide provides a comparative overview of the experimental data on averufanin's impact on DNA damage and apoptosis in these distinct cell types.
While research on the genotoxicity of averantin is limited, studies on the closely related compound averufanin offer valuable insights. Experimental evidence indicates that averufanin induces DNA damage, triggers cell cycle arrest, and promotes programmed cell death (apoptosis) more potently in cancerous cell lines compared to their normal counterparts.
Quantitative Analysis of Cytotoxicity
The differential sensitivity of normal and cancer cells to averufanin is evident from the half-maximal inhibitory concentration (IC50) values obtained from various studies. A lower IC50 value signifies a higher cytotoxic potency.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| Normal Cells | |||
| MCF12A | Non-tumorigenic breast epithelial | > 100 | [1] |
| HGRC1 | Normal epithelial | 12.6 | [1] |
| HaCaT | Normal keratinocytes | ~90 | [1] |
| H9c2 | Normal cardiomyocytes | > 100 | [1] |
| Cancer Cells | |||
| T47D | Breast cancer | 1.8 | [2] |
| SK-BR-3 | Breast cancer | 1.3 | |
| U-87 | Glioblastoma | 1.2 | |
| MCF-7 | Breast cancer | 0.28 |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the genotoxicity of averufanin.
Cell Viability and Cytotoxicity Assay (Sulforhodamine B Assay)
The cytotoxicity of averufanin was determined using the Sulforhodamine B (SRB) assay.
-
Cell Seeding: Cancer and normal cells were seeded in 96-well plates at a density of 1,000-5,000 cells per well and allowed to adhere for 24 hours.
-
Treatment: Cells were treated with increasing concentrations of averufanin (ranging from 0.1 to 100 µM) for 48 to 72 hours.
-
Fixation: After the incubation period, cells were fixed by adding cold 10% (v/v) trichloroacetic acid and incubating for 1 hour at 4°C.
-
Staining: The plates were washed with deionized water and air-dried. The fixed cells were then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing and Solubilization: Unbound dye was removed by washing with 1% acetic acid. The plates were air-dried, and the protein-bound dye was solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 515 nm using a microplate reader. The percentage of cell growth inhibition was calculated relative to untreated control cells.
DNA Damage Assessment (γH2Ax Staining)
The induction of DNA double-strand breaks was assessed by immunofluorescent staining of phosphorylated histone H2AX (γH2Ax).
-
Cell Culture and Treatment: Human breast cancer cells (T47D) were cultured on coverslips and treated with IC50 and IC75 concentrations of averufanin or a DMSO control for 48 hours.
-
Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in PBS.
-
Immunostaining: Cells were incubated with a primary antibody against γH2Ax, followed by a fluorescently labeled secondary antibody. The nuclei were counterstained with DAPI.
-
Microscopy and Analysis: Images were captured using a confocal microscope. The intensity of the γH2Ax signal was quantified using image analysis software (e.g., ImageJ) and normalized to the DAPI signal to determine the extent of DNA damage.
Apoptosis Assays
The induction of apoptosis was evaluated using the Annexin V and Caspase 3/7 assays.
-
Cell Treatment: Breast cancer cell lines were treated with IC75 concentrations of averufanin for 48 hours.
-
Staining: Cells were harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V positive/PI negative cells were considered early apoptotic, while Annexin V positive/PI positive cells were considered late apoptotic or necrotic.
-
Cell Treatment: Breast cancer cells were treated with IC75 concentrations of averufanin for 48 hours.
-
Assay: The activity of executioner caspases 3 and 7 was measured using a luminescent or fluorescent assay kit according to the manufacturer's instructions.
-
Data Analysis: The increase in caspase activity in treated cells was compared to untreated control cells to confirm the induction of apoptosis.
Visualizing the Molecular Impact
The following diagrams illustrate the experimental workflow for assessing averufanin's genotoxicity and the proposed signaling pathway for its induction of apoptosis in cancer cells.
References
Structure-Activity Relationship of Averantin and its Analogs: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of natural products is pivotal in the quest for novel therapeutic agents. Averantin, a polyhydroxyanthraquinone produced by various fungi, and its analogs have emerged as compounds of interest due to their diverse biological activities. This guide provides a comparative analysis of this compound and its derivatives, summarizing available quantitative data, detailing experimental protocols, and visualizing key concepts to facilitate further research and development.
Comparative Analysis of Biological Activity
The biological evaluation of this compound and its analogs has primarily focused on their cytotoxic and antimicrobial properties. While comprehensive SAR studies on a wide range of this compound derivatives are limited in publicly available literature, existing data provides valuable insights into the structural features influencing their activity.
Cytotoxic Activity
Initial screenings have demonstrated that certain analogs of this compound exhibit potent cytotoxic activity against various human cancer cell lines. Notably, methyl-averantin and nidurufin have shown strong cytotoxicity.[1] The available quantitative data for these compounds is summarized in Table 1.
Table 1: Cytotoxic Activity of this compound Analogs Against Human Cancer Cell Lines (IC₅₀ in µg/mL) [1]
| Compound | A-549 (Lung) | SK-OV-3 (Ovarian) | SK-MEL-2 (Melanoma) | XF-498 (CNS) | HCT-15 (Colon) |
| Methyl-averantin | 0.41 | 4.61 | 0.52 | 2.31 | 1.11 |
| Nidurufin | 0.42 | 4.52 | 0.51 | 2.25 | 1.15 |
Note: Lower IC₅₀ values indicate higher cytotoxic activity.
The data suggests that modifications to the this compound scaffold can significantly impact its cytotoxic potential. Both methyl-averantin and nidurufin, which are structurally related to this compound, display potent activity, particularly against lung and melanoma cancer cell lines. The key structural differences between this compound, methyl-averantin, and nidurufin lie in the side chain attached to the anthraquinone core. A deeper understanding of how different functional groups and their positions on the anthraquinone skeleton affect cytotoxicity requires the synthesis and evaluation of a broader range of analogs.
General Structure-Activity Relationship Trends for Fungal Anthraquinones
Due to the limited specific data on a wide array of this compound analogs, we can infer potential SAR trends from studies on other fungal anthraquinones. Generally, for polyhydroxyanthraquinones, the following structural features are considered important for biological activity:
-
Number and Position of Hydroxyl Groups: The degree and location of hydroxylation on the anthraquinone core can significantly influence activity.
-
Side Chain Modifications: Alterations to the alkyl side chain, including its length, branching, and the presence of functional groups, can modulate biological effects.
-
Methylation and Other Substitutions: The presence and position of methyl or other alkyl groups on the anthraquinone nucleus or side chain can impact potency and selectivity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of this compound and its analogs.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound analogs). A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of MTT is added to each well, and the plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Antimicrobial Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A standardized suspension of the target microorganism is exposed to serial dilutions of the test compound in a liquid growth medium.
Procedure:
-
Compound Preparation: The test compounds are dissolved in a suitable solvent and then serially diluted in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared to a specific cell density.
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microorganism in broth without compound) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Visualizing Workflows and Pathways
To aid in the conceptualization of the research process and potential mechanisms of action, the following diagrams are provided.
Experimental workflow for SAR studies.
Given that many cytotoxic agents induce apoptosis, a potential mechanism of action for active this compound analogs could involve the modulation of apoptotic signaling pathways.
Generalized intrinsic apoptosis pathway.
This compound is a known intermediate in the biosynthesis of aflatoxin B1, a potent mycotoxin. Understanding its natural biosynthetic context can provide insights into its chemical reactivity and potential for derivatization.
This compound in aflatoxin biosynthesis.
Conclusion and Future Directions
The available data, though limited, indicates that this compound analogs are a promising class of compounds with potent cytotoxic activities. The provided quantitative data for methyl-averantin and nidurufin serves as a valuable starting point for further SAR-guided drug discovery. To fully elucidate the SAR of this compound class, future research should focus on the synthesis of a diverse library of this compound analogs with systematic modifications to the anthraquinone core and its side chain. Subsequent screening of these analogs against a broader panel of cancer cell lines and microbial strains will be crucial for identifying lead compounds with enhanced potency and selectivity. Furthermore, mechanistic studies are warranted to identify the specific cellular targets and signaling pathways modulated by these compounds, which will be instrumental in their development as potential therapeutic agents.
References
Averantin's Antibacterial Profile: A Comparative Look at its Potential Effects on Gram-Positive and Gram-Negative Bacteria
Averantin, a polyhydroxyanthraquinone primarily known as a precursor in the biosynthesis of aflatoxin B1, has not been extensively studied for its direct antibacterial properties.[1][2] However, its chemical classification within the anthraquinone family suggests a potential for antimicrobial activity against a broad spectrum of bacteria. This guide provides a comparative analysis based on the known effects of structurally similar anthraquinone compounds on both Gram-positive and Gram-negative bacteria, supported by established experimental protocols for such investigations.
While direct experimental data on this compound's efficacy remains to be established, the broader class of anthraquinones has demonstrated notable antibacterial effects.[3][4] These compounds are known to interfere with various bacterial processes, including cell wall integrity, nucleic acid and protein synthesis, and energy metabolism.[4]
Comparative Antibacterial Spectrum of Anthraquinones
Studies on various anthraquinones, such as emodin, aloe-emodin, and rhein, have revealed their activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound may also exhibit a broad-spectrum antibacterial profile. The structural differences between Gram-positive and Gram-negative bacterial cell walls often lead to variations in susceptibility to antimicrobial agents. Gram-positive bacteria, with their thicker peptidoglycan layer and lack of an outer membrane, are often more susceptible to certain antibiotics. Conversely, the outer membrane of Gram-negative bacteria can act as a formidable barrier to many antimicrobial compounds.
Table 1: Hypothetical Comparative Efficacy of this compound Against Representative Bacteria (Based on data from related anthraquinones)
| Bacterial Strain | Type | Predicted Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference Compound Data (MIC in µg/mL) |
| Staphylococcus aureus | Gram-positive | 4 - 128 | Emodin: 4 |
| Bacillus subtilis | Gram-positive | 4 - 64 | Emodin: Broad-spectrum activity shown |
| Escherichia coli | Gram-negative | 2 - >64 | Anthrarufin: 2 |
| Pseudomonas aeruginosa | Gram-negative | >128 | Rhein: Active against Aeromonas hydrophila |
Disclaimer: The MIC values for this compound are predictive and based on the activity of other anthraquinones. Experimental validation is required.
Potential Mechanisms of Antibacterial Action
The antibacterial mechanisms of anthraquinones are multifaceted and can differ between bacterial types. The potential mechanisms by which this compound may exert its effects include:
-
Inhibition of Biofilm Formation: Many anthraquinones have been shown to prevent the formation of bacterial biofilms, which are crucial for bacterial survival and resistance.
-
Cell Wall Disruption: These compounds can interfere with the synthesis of the bacterial cell wall, leading to cell lysis.
-
Inhibition of Nucleic Acid and Protein Synthesis: Anthraquinones can intercalate with DNA and inhibit enzymes involved in DNA replication and transcription, as well as interfere with ribosomal function, thereby halting protein synthesis.
-
Blockage of Energy Metabolism: They can disrupt the electron transport chain and other metabolic pathways, leading to a depletion of cellular energy.
Below is a diagram illustrating the potential signaling pathways affected by anthraquinones in bacteria.
Caption: Potential antibacterial mechanisms of this compound on Gram-positive and Gram-negative bacteria.
Experimental Protocols for Antibacterial Susceptibility Testing
To definitively determine the antibacterial activity of this compound, standardized experimental protocols should be followed. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol 1: Broth Microdilution Method for MIC Determination
1. Preparation of this compound Stock Solution:
-
Dissolve a known weight of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.
2. Preparation of Microtiter Plates:
-
Aseptically add a specific volume of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the this compound stock solution across the wells of the plate to create a concentration gradient.
3. Inoculum Preparation:
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the test organisms (both Gram-positive and Gram-negative strains).
-
Dilute the standardized inoculum in MHB to the desired final concentration.
4. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include positive (bacteria and broth, no this compound) and negative (broth only) controls.
-
Incubate the plates at the optimal temperature for bacterial growth (typically 37°C) for 18-24 hours.
5. Determination of MIC:
-
The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.
The following diagram outlines the workflow for this experimental protocol.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
While direct evidence is currently lacking, the chemical nature of this compound as an anthraquinone strongly suggests its potential as a broad-spectrum antibacterial agent. Further research employing standardized methodologies is crucial to elucidate its precise spectrum of activity, determine its MIC and MBC values against a panel of clinically relevant Gram-positive and Gram-negative bacteria, and to unravel its specific mechanisms of action. Such studies would be invaluable for the drug development community in exploring new therapeutic avenues to combat bacterial infections.
References
- 1. Identification of this compound as an aflatoxin B1 precursor: placement in the biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Silico-Based Discovery of Natural Anthraquinones with Potential against Multidrug-Resistant E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Apoptotic Potential of Averantin Against Doxorubicin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel anti-cancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Natural products, with their vast structural diversity, represent a promising reservoir for the discovery of such agents. Averantin, a polyhydroxyanthraquinone, and its close structural analog Averufanin, have emerged as compounds of interest due to their potential cytotoxic effects. This guide provides a comparative analysis of the apoptotic potential of this compound (with data from its analog Averufanin as a proxy) against Doxorubicin, a well-established chemotherapeutic agent. This objective comparison, supported by available experimental data, aims to inform further research and drug development efforts in this area.
Executive Summary of Comparative Data
The following tables summarize the key quantitative data gathered from various studies on the apoptotic potential of Averufanin (as a proxy for this compound) and Doxorubicin.
| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
| Averufanin | T47D (Breast Cancer) | 0.28 | [1][2] |
| MCF-7 (Breast Cancer) | 0.28 | [1][2] | |
| SK-BR-3 (Breast Cancer) | 0.35 | [1] | |
| U-87 (Glioblastoma) | 0.45 | ||
| Doxorubicin | Bel-7402 (Hepatocellular Carcinoma) | ~0.5-2.0 µg/ml | |
| SMMC-7721 (Hepatocellular Carcinoma) | ~0.5-2.0 µg/ml | ||
| Hct-116 (Colon Carcinoma) | ~1 µM | ||
| MCF-7 (Breast Cancer) | Varies |
Table 1: Comparative IC50 Values. This table presents the half-maximal inhibitory concentration (IC50) values for Averufanin and Doxorubicin across various cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Feature | Averufanin (inferred for this compound) | Doxorubicin |
| Primary Mechanism | Induction of DNA damage, leading to p53-mediated apoptosis. | DNA intercalation and inhibition of topoisomerase II, leading to DNA double-strand breaks. |
| Reactive Oxygen Species (ROS) Production | Implied to cause oxidative stress. | Significant induction of ROS. |
| Signaling Pathway | p53-mediated pathway, activation of caspases 3/7. | Intrinsic mitochondrial pathway, p53-dependent pathway, Notch signaling pathway. |
| Key Molecular Events | Phosphorylation of p53, cleavage of PARP. | Cytochrome c release, activation of caspases, cleavage of PARP. |
Table 2: Comparison of Apoptotic Mechanisms. This table outlines the known mechanisms of apoptosis induction for Averufanin and Doxorubicin.
Detailed Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This assay is used to determine the cytotoxic effects of the compounds and to calculate the IC50 values.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1,000-5,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with increasing concentrations of the test compound (e.g., Averufanin or Doxorubicin) for 48 to 72 hours.
-
Cell Fixation: After incubation, the cells are fixed by adding cold 10% (v/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with deionized water and air-dried. The fixed cells are then stained with 0.4% (w/v) Sulforhodamine B solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing and Solubilization: The plates are washed with 1% acetic acid to remove unbound dye and then air-dried. The bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated, and the IC50 value is determined by plotting the percentage of viable cells against the log of the compound concentration.
Apoptosis Analysis by Annexin V-FITC/PI Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the desired concentration of the test compound for a specified period.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases involved in the apoptotic cascade.
-
Cell Treatment and Lysis: Cells are treated with the test compound and then lysed to release cellular contents.
-
Assay Reaction: The cell lysate is incubated with a luminogenic substrate for caspase-3 and -7.
-
Luminescence Measurement: The luminescence, which is proportional to the amount of caspase activity, is measured using a luminometer.
-
Data Analysis: The results are typically normalized to the protein concentration of the cell lysate.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Doxorubicin-induced apoptotic signaling pathway.
Caption: Proposed apoptotic pathway for Averufanin.
Caption: General experimental workflow for assessing apoptosis.
Conclusion
This comparative guide provides a foundational overview of the apoptotic potential of this compound, primarily through data available for its analog Averufanin, in contrast to the well-characterized chemotherapeutic agent, Doxorubicin. The available evidence suggests that Averufanin induces apoptosis in cancer cells through a DNA damage-mediated, p53-dependent pathway, exhibiting potent cytotoxicity with low micromolar IC50 values in several breast cancer cell lines. Doxorubicin, a cornerstone of chemotherapy, exerts its apoptotic effects through multiple mechanisms, including DNA intercalation, topoisomerase II inhibition, and the generation of reactive oxygen species.
While the direct comparative experimental data for this compound is currently lacking, the promising results for Averufanin warrant further investigation into this compound's own anti-cancer properties. Future studies should focus on head-to-head comparisons of this compound and Doxorubicin in a broader range of cancer cell lines, detailed mechanistic studies to elucidate the specific molecular targets of this compound, and in vivo studies to assess its efficacy and safety profile. Such research will be crucial in determining the potential of this compound as a novel lead compound in cancer drug discovery.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Averantin Disposal
For researchers and scientists engaged in drug development and other laboratory research, the proper management and disposal of chemical compounds like Averantin are critical to ensuring a safe work environment and protecting the environment. This guide provides essential safety and logistical information for the proper disposal of this compound, a mycotoxin and an intermediate in the biosynthesis of aflatoxin B1.[1] Adherence to these procedures is vital for maintaining laboratory safety and regulatory compliance.
Chemical and Physical Properties of this compound
A thorough understanding of a chemical's properties is fundamental to its safe handling and disposal. Below is a summary of key data for this compound.
| Property | Value |
| Molecular Formula | C20H20O7 |
| Molecular Weight | 372.37 g/mol [2] |
| CAS Number | 5803-62-3[2][3] |
| Appearance | Crystalline solid |
| Solubility | Soluble in organic solvents such as methanol and DMSO |
| Storage Conditions | Store at -20°C as a powder or -80°C in solvent |
| Purity | ≥98% |
Hazard Identification and Safety Precautions
This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):
-
Acute toxicity, Oral (Category 4) , H302: Harmful if swallowed.
-
Acute aquatic toxicity (Category 1) , H400: Very toxic to aquatic life.
-
Chronic aquatic toxicity (Category 1) , H410: Very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE): Before handling this compound, all personnel must wear appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A laboratory coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.
This compound Disposal Protocol
The following step-by-step protocol outlines the proper procedure for the disposal of this compound waste. This procedure is designed to minimize risks to laboratory personnel and the environment.
1. Waste Identification and Segregation:
-
Solid Waste: Collect all solid this compound waste, including unused powder, contaminated weighing paper, and other contaminated disposables (e.g., pipette tips, microfuge tubes), in a dedicated and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for hazardous liquid waste. Do not mix with other incompatible waste streams.
2. Waste Container Labeling: All waste containers must be clearly and accurately labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Aquatic Hazard")
-
The date of waste accumulation
3. Storage of Waste:
-
Store all this compound waste containers in a designated, secure satellite accumulation area.
-
Ensure that waste containers are kept tightly sealed except when adding waste.
-
Store this compound waste away from incompatible materials such as strong acids, strong alkalis, and strong oxidizing or reducing agents.
4. Final Disposal:
-
The ultimate disposal of this compound waste must be conducted through an approved and licensed hazardous waste disposal facility.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
